molecular formula C10H9NO3 B189105 4-Hydroxy-8-methoxyquinolin-2(1H)-one CAS No. 7224-68-2

4-Hydroxy-8-methoxyquinolin-2(1H)-one

Cat. No.: B189105
CAS No.: 7224-68-2
M. Wt: 191.18 g/mol
InChI Key: ASLMYMBTHPUUJA-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxyquinolin-2(1H)-one (CAS 7224-68-2) is a quinolinone derivative with a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol. This solid compound has a reported melting point of 245-248 °C and should be stored sealed in a dry environment at room temperature . It is characterized by low solubility in water but is soluble in organic solvents such as ethanol . The quinoline scaffold is significant in medicinal chemistry, and this compound is utilized in various research areas. It serves as a key intermediate in organic synthesis and drug discovery efforts . Its research applications include investigation as an antioxidant to protect food and cosmetics from oxidative damage . Furthermore, it has been evaluated for its biological activity, showing potential for in vitro antifungal activity against various fungal strains . Some studies also explore its ability to inhibit photosynthetic electron transport, suggesting potential as a herbicidal agent . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-8-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLMYMBTHPUUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715835
Record name 4-Hydroxy-8-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7224-68-2
Record name 4-Hydroxy-8-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methoxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various natural products and synthetic molecules exhibiting a wide range of biological activities.[1] The unique arrangement of a hydroxyl group, a methoxy group, and a lactam function within the quinoline ring system imparts distinct chemical properties that are crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential biological significance of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.

PropertyValueReference
IUPAC Name 4-Hydroxy-8-methoxy-1H-quinolin-2-one
Synonyms 8-Methoxyquinoline-2,4-diol, 2,4-dihydroxy-8-methoxyquinoline[2]
CAS Number 7224-68-2[1][2]
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.18 g/mol [2]
Appearance Light yellow to orange solid[1]
Melting Point 245-248 °C[2]
Boiling Point 466.9 ± 40.0 °C at 760 mmHg (Predicted)[2]
Density 1.4 ± 0.1 g/cm³ (Predicted)[2]
Solubility Low solubility in water, soluble in organic solvents such as ethanol.[2]
pKa (Acidity Coefficient) 4.50 ± 1.00 (Predicted)[2]
Storage Sealed in dry, Room Temperature[2]

Spectroscopic Data

SpectroscopyExpected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons, a methoxy group singlet, an exchangeable hydroxyl proton, and an N-H proton.
¹³C NMR Resonances for aromatic carbons, a carbonyl carbon, carbons attached to oxygen (hydroxyl and methoxy), and the methoxy carbon.
IR (Infrared) Characteristic absorption bands for O-H stretching (hydroxyl), N-H stretching (amide), C=O stretching (amide), C-O stretching (methoxy and phenol), and aromatic C-H and C=C stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of Quinolone Derivatives

The synthesis of 4-hydroxy-2-quinolone analogues can be achieved through various methods. A common approach involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization. While a specific protocol for the title compound is not detailed in the provided results, a representative procedure for a similar compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, is described and can be adapted.[3] Another general and environmentally friendly method involves the microwave-assisted condensation of β-enaminones with diethyl malonate catalyzed by bismuth(III) chloride.[4]

Representative Protocol (adapted from similar syntheses):

  • Reaction Setup: A mixture of 2-methoxyaniline and diethyl malonate is heated.

  • Thermal Condensation: The reaction mixture is heated at elevated temperatures (e.g., 220-270 °C) for several hours to facilitate the condensation and cyclization, with the distillation of ethanol as a byproduct.[3]

  • Work-up: The hot reaction mixture is carefully poured into a suitable solvent like toluene. After cooling, the precipitate is collected.

  • Purification: The crude product is dissolved in an aqueous base (e.g., sodium hydroxide solution) and washed with an organic solvent. The aqueous phase is then acidified (e.g., with hydrochloric acid) to precipitate the purified product.

  • Final Product: The solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/acetone) can be performed for further purification.[2][3]

G cluster_synthesis Synthesis Workflow 2-Methoxyaniline 2-Methoxyaniline Reaction_Mixture Reaction Mixture 2-Methoxyaniline->Reaction_Mixture Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Reaction_Mixture Heating Thermal Condensation (220-270 °C) Reaction_Mixture->Heating Precipitate Crude Product Heating->Precipitate Purification Acid-Base Purification Precipitate->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound and related quinolinone derivatives are reported to possess significant biological activities, including antioxidant, antibacterial, and antiviral properties, making them valuable lead compounds in drug discovery.[2]

Antioxidant Activity

The antioxidant properties of hydroxyquinoline derivatives are attributed to their ability to scavenge free radicals and chelate metal ions.[5][6] The hydroxyl group on the quinoline ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. Furthermore, the bidentate nature of the 8-hydroxyquinoline scaffold allows for the chelation of transition metal ions like iron and copper, which can otherwise catalyze the formation of ROS via the Fenton reaction.[6][7]

G cluster_antioxidant Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Cellular Damage ROS->CellDamage Causes NeutralizedROS Neutralized Species ROS->NeutralizedROS HQ 4-Hydroxy-8-methoxy- quinolin-2(1H)-one HQ->NeutralizedROS Donates H atom to ChelatedMetal Chelated Metal Complex HQ->ChelatedMetal Chelates Metal Transition Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal->ChelatedMetal

Caption: Dual antioxidant mechanism of this compound.

Antibacterial Activity

The antibacterial effects of quinolone derivatives are well-documented. For many quinolone-based antibiotics, a primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. Additionally, some 8-hydroxyquinoline derivatives have been shown to disrupt the bacterial cell membrane and chelate essential metal ions required for bacterial survival and enzymatic function.[7][8][9][10][11][12]

G cluster_antibacterial Antibacterial Mechanism of Action HQ 4-Hydroxy-8-methoxy- quinolin-2(1H)-one DNA_Gyrase DNA Gyrase / Topoisomerase IV HQ->DNA_Gyrase Inhibits Cell_Membrane Bacterial Cell Membrane HQ->Cell_Membrane Disrupts DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Membrane_Disruption->Bacterial_Death Leads to

Caption: Proposed antibacterial mechanisms for quinolinone derivatives.

Conclusion

This compound is a compound with a rich chemical profile that underpins its significant potential in various scientific domains, particularly in drug discovery. Its distinct physicochemical properties, coupled with its demonstrated antioxidant and antibacterial potential, make it an attractive scaffold for the development of new therapeutic agents. This guide has provided a foundational understanding of its core properties and biological rationale, offering a valuable resource for researchers and scientists working with this promising class of molecules. Further investigation into the specific molecular targets and pathways will undoubtedly unveil new applications for this compound and its derivatives.

References

4-Hydroxy-8-methoxyquinolin-2(1H)-one CAS number 7224-68-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinolin-2(1H)-one (CAS 7224-68-2)

Disclaimer: Detailed experimental data, including specific synthesis protocols, spectral analyses, and biological assay results for this compound (CAS 7224-68-2), are limited in publicly available scientific literature. This guide provides a comprehensive overview of the compound based on available data, supplemented with information from closely related analogs and the broader class of 4-hydroxy-2-quinolones to offer insights into its expected properties and biological activities.

Chemical and Physical Properties

This compound is a heterocyclic organic compound belonging to the quinolinone family. It is characterized by a quinoline core structure with a hydroxyl group at position 4, a methoxy group at position 8, and a carbonyl group at position 2. This compound is of interest to researchers in the fields of medicinal chemistry and drug development due to the diverse biological activities associated with the 4-hydroxy-2-quinolone scaffold.

PropertyValue
CAS Number 7224-68-2
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Appearance Light yellow to orange solid
Melting Point 245-248 °C
Boiling Point 356.7 °C at 760 mmHg
Purity >97% (as commercially available)
Synonyms 4-hydroxy-8-methoxy-2(1H)-quinolinone, 8-Methoxy-2,4-quinolinediol

Synthesis

Representative Experimental Protocol: Synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one

This protocol is adapted from the synthesis of a C3-ethyl substituted analog and is presented as a likely pathway for the synthesis of the title compound, which would involve the use of diethyl malonate instead of diethyl ethylmalonate.

Materials:

  • o-Anisidine

  • Diethyl ethylmalonate

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • A mixture of o-anisidine and a slight excess of diethyl ethylmalonate is heated.

  • The reaction mixture is heated at 220-230 °C for 1 hour, then the temperature is increased to 260-270 °C for 6 hours, or until the distillation of ethanol ceases.

  • The hot reaction mixture is carefully poured into toluene and allowed to cool, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration.

  • The crude product is dissolved in an aqueous solution of sodium hydroxide and filtered.

  • The filtrate is washed with toluene to remove any unreacted starting materials.

  • The aqueous phase is then acidified with hydrochloric acid, causing the product to precipitate.

  • The precipitate is collected by filtration, washed with water, and air-dried.

  • The final product is purified by recrystallization from a suitable solvent such as ethanol.

G cluster_synthesis Synthesis Workflow start Start reactants o-Anisidine + Diethyl Ethylmalonate start->reactants heating Heat at 220-230°C for 1h, then 260-270°C for 6h reactants->heating precipitation Cool and Precipitate in Toluene heating->precipitation filtration1 Filter Crude Product precipitation->filtration1 dissolution Dissolve in NaOH(aq) filtration1->dissolution washing Wash with Toluene dissolution->washing acidification Acidify with HCl washing->acidification filtration2 Filter Pure Product acidification->filtration2 recrystallization Recrystallize from Ethanol filtration2->recrystallization end End recrystallization->end

A representative workflow for the synthesis of a 4-hydroxy-8-methoxy-2-quinolone analog.

Spectral Data

Specific spectral data for this compound is not publicly available. However, based on its structure and data from related compounds, the following spectral characteristics can be anticipated.

Expected ¹H NMR Spectral Data
  • Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the quinoline ring system. The methoxy group at C8 and the hydroxyl group at C4 will influence the chemical shifts of the adjacent protons.

  • Methoxy Protons: A singlet around δ 3.8-4.0 ppm corresponding to the three protons of the methoxy group.

  • NH Proton: A broad singlet at lower field (δ > 10 ppm) for the amide proton at N1.

  • OH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, for the hydroxyl group at C4.

Expected ¹³C NMR Spectral Data
  • Carbonyl Carbon: A signal in the downfield region (δ 160-180 ppm) for the C2 carbonyl carbon.

  • Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm) for the carbons of the quinoline ring.

  • Methoxy Carbon: A signal around δ 55-60 ppm for the carbon of the methoxy group.

Expected IR Spectral Data
  • O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group at C2.

  • C=C and C-N Stretching: Bands in the region of 1400-1600 cm⁻¹ for the aromatic C=C and C-N stretching vibrations.

  • C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O stretching of the methoxy and hydroxyl groups.

G cluster_spectral Expected Spectral Features structure This compound Structure nmr NMR Spectroscopy (¹H and ¹³C) structure->nmr Proton and Carbon Environments ir IR Spectroscopy structure->ir Functional Groups (OH, NH, C=O, C-O) ms Mass Spectrometry structure->ms Molecular Ion Peak and Fragmentation nmr_details Aromatic, Methoxy, NH, OH protons Carbonyl, Aromatic, Methoxy carbons nmr->nmr_details ir_details O-H, N-H, C=O, C=C, C-N, C-O stretches ir->ir_details ms_details M+ at m/z = 191 Loss of CO, OCH₃ fragments ms->ms_details G cluster_antibacterial General Antibacterial Mechanism of Quinolones quinolone 4-Hydroxy-2-quinolone dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibition dna_replication DNA Replication and Repair dna_gyrase->dna_replication Essential for topoisomerase_iv->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to G cluster_dpph DPPH Assay Workflow start Start prepare_solutions Prepare Test Compound and DPPH Solutions start->prepare_solutions dispense Dispense Compound Dilutions into 96-well Plate prepare_solutions->dispense add_dpph Add DPPH Solution dispense->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_absorbance Measure Absorbance (517 nm) incubate->measure_absorbance calculate Calculate % Scavenging and IC₅₀ measure_absorbance->calculate end End calculate->end G cluster_mic MIC Assay Workflow start Start prepare Prepare Compound Dilutions and Bacterial Inoculum start->prepare inoculate Inoculate Wells of 96-well Plate prepare->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_results Visually Assess for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end G cluster_plaque Plaque Reduction Assay Workflow start Start seed_cells Seed Host Cells to Form Monolayer start->seed_cells treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells infect_cells Infect Cells with Virus treat_cells->infect_cells overlay Add Semi-Solid Overlay with Compound infect_cells->overlay incubate Incubate for Plaque Formation overlay->incubate stain_and_count Fix, Stain, and Count Plaques incubate->stain_and_count calculate Calculate % Plaque Reduction and IC₅₀ stain_and_count->calculate end End calculate->end

The Elucidation of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methoxyquinolin-2(1H)-one, with the chemical formula C₁₀H₉NO₃ and CAS number 7224-68-2, is a heterocyclic organic compound.[1][2] Quinolinone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, antifungal, and antioxidant properties.[1] This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, serving as a valuable resource for researchers in the field. The structural confirmation of this compound is paramount for its application in pharmaceutical research and development.

Molecular Structure and Properties

The fundamental structure of the target compound consists of a quinolinone core, characterized by a fused bicyclic system of a benzene ring and a pyridinone ring. The substituents include a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a ketone group at the 2-position of the quinoline ring. The presence of these functional groups dictates the compound's chemical reactivity and its potential biological interactions.

Key Molecular Properties:

  • Molecular Formula: C₁₀H₉NO₃

  • Molecular Weight: 191.18 g/mol [2]

  • Appearance: Typically a light yellow to orange solid[2]

Spectroscopic Data for Structure Confirmation

The definitive identification of this compound relies on a combination of modern spectroscopic techniques. While publicly available raw spectral data is limited, the following sections outline the expected data and their interpretation based on the known structure and data from analogous compounds. Chemical suppliers confirm that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the expected structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0singlet1HN-H (amide)
~9.0 - 10.0singlet1HO-H (hydroxyl)
~7.0 - 7.8multiplet3HAromatic C-H
~5.9 - 6.2singlet1HC₃-H
~3.9singlet3HO-CH₃ (methoxy)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~160 - 165C=O (amide)
~140 - 150C₄-OH
~145 - 155C₈-OCH₃
~110 - 140Aromatic C
~100 - 105C₃
~56O-CH₃ (methoxy)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
191.0582[M]⁺, Molecular ion peak (calculated for C₁₀H₉NO₃)
176[M - CH₃]⁺, Loss of a methyl radical
163[M - CO]⁺, Loss of carbon monoxide
148[M - CO - CH₃]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3400BroadO-H stretch (hydroxyl)
3100 - 3300MediumN-H stretch (amide)
~3050WeakAromatic C-H stretch
~2950, ~2850WeakAliphatic C-H stretch (methoxy)
~1650StrongC=O stretch (amide)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of this compound.

Synthesis

A potential synthetic route for this compound can be adapted from the synthesis of its 3-ethyl derivative.[3] The general approach involves the thermal condensation of an appropriately substituted aniline with a malonic acid derivative.

Protocol for the Synthesis of this compound (Hypothetical):

  • A mixture of 2-amino-3-methoxyaniline and diethyl malonate is heated at a high temperature (e.g., 200-250 °C) for several hours.

  • The reaction mixture is cooled and the resulting solid is collected.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to determine the exact mass of the molecular ion.

  • Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is outlined in the following diagram.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy purification->ir data_analysis Analysis of Spectroscopic Data nmr->data_analysis ms->data_analysis ir->data_analysis structure_proposal Proposed Structure data_analysis->structure_proposal confirmation Structure Confirmation structure_proposal->confirmation

Figure 1. Workflow for the structure elucidation of this compound.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are a subject for further biological research, the general mechanism of action for many quinolinone derivatives involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The following diagram illustrates a hypothetical signaling pathway based on this common mechanism for antibacterial agents.

signaling_pathway compound This compound target Bacterial DNA Gyrase / Topoisomerase IV compound->target Inhibition dna_replication DNA Replication & Repair target->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Figure 2. Hypothetical mechanism of action for this compound.

The structural elucidation of this compound is a critical step in harnessing its potential for drug discovery and development. This guide has provided a framework for understanding the key spectroscopic data and experimental protocols involved in this process. Further research to obtain and publish detailed, publicly accessible spectroscopic data for this compound is highly encouraged to facilitate its broader scientific investigation and application.

References

Biological Activity of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 4-Hydroxy-8-methoxyquinolin-2(1H)-one is a molecule of interest, possessing potential antioxidant, antibacterial, antiviral, and anticancer properties.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its synthesis, proposed mechanisms of action, and the experimental protocols required for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data from closely related analogs to provide a valuable framework for future research and development.

Synthesis

The synthesis of this compound can be achieved through a thermal condensation reaction. A common method involves the reaction of an appropriately substituted aniline with a malonic acid derivative. For instance, a plausible synthetic route for a similar compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, involves the thermal condensation of o-anisidine with diethyl ethylmalonate.[2]

A generalized synthetic scheme for this compound is proposed below:

Synthesis of this compound reactant1 o-Anisidine intermediate Intermediate reactant1->intermediate Heat (220-270°C) reactant2 Diethyl Malonate reactant2->intermediate product This compound intermediate->product Cyclization

Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of a this compound Analog

The following protocol is adapted from the synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one and can be modified for the synthesis of the title compound by using diethyl malonate instead of diethyl ethylmalonate.[2]

  • Reaction Setup: A mixture of o-anisidine (100 mmol) and diethyl malonate (105 mmol) is heated in a reaction vessel fitted with a distillation apparatus.

  • Heating: The reaction mixture is heated on a metal bath at 220–230 °C for 1 hour, then the temperature is increased to 260–270 °C for 6 hours, or until the distillation of ethanol ceases.

  • Work-up: The hot reaction mixture is cautiously poured into toluene. After cooling, the precipitate is collected by filtration.

  • Purification: The crude product is dissolved in 0.5 M aqueous sodium hydroxide solution and filtered. The filtrate is washed with toluene. The aqueous phase is then acidified with 10% hydrochloric acid. The resulting precipitate is collected, washed with water, air-dried, and recrystallized from a suitable solvent like ethanol.

Biological Activities and Quantitative Data

Table 1: Antiproliferative Activity of Representative Quinolinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 11 (8-OH derivative) HCT-116 (Colon)0.07--
MCF7 (Breast)<0.01--
MDA-MB-435 (Breast)<0.01--
Compound 15 (Quinoxaline-2(1H)-one derivative) HepG-2 (Liver)5.30Doxorubicin-
MCF-7 (Breast)2.20Sorafenib1.27
HCT-116 (Colon)5.50--
Compound 5a (Quinolin-2(1H)-one derivative) MCF-7 (Breast)0.034Erlotinib0.040

Table 2: Antioxidant Activity of a Quinolinone-Triazole Hybrid

Compound IDAssayActivityReference CompoundActivity
Compound 3h DPPH Radical Scavenging73.5% at 10 µMTrolox77.6% at 10 µM

Experimental Protocols for Biological Evaluation

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate drug_prep Prepare serial dilutions of This compound treat_cells Treat cells with compound (e.g., 48 hours) drug_prep->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_formazan Incubate (e.g., 4 hours) to allow formazan formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability and determine IC50 read_absorbance->calculate_viability

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[8][9][10]

Protocol:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of this compound in a suitable solvent. Ascorbic acid can be used as a positive control.

  • Reaction: In a 96-well plate or cuvettes, mix a defined volume of the test compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, related quinolinone derivatives have been shown to exert their biological effects through various mechanisms. For instance, some quinolinone compounds exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[11] Others have shown anticancer activity by targeting receptor tyrosine kinases like EGFR and HER-2.[4] Given its antioxidant properties, it is also plausible that this compound could modulate pathways sensitive to reactive oxygen species (ROS).[12][13]

Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->inflammatory_genes Induces compound This compound compound->IKK Inhibits

Figure 3: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocol: Western Blot Analysis

Western blotting can be used to investigate the effect of this compound on the protein expression levels and phosphorylation status of key signaling molecules.[14]

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, p38).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential antioxidant, anti-inflammatory, and anticancer activities warrant further investigation. This technical guide provides a foundational framework of synthetic and experimental protocols to facilitate future research into the precise mechanisms of action and therapeutic potential of this and related quinolinone derivatives. The provided methodologies for assessing biological activity and exploring underlying signaling pathways will be instrumental in advancing our understanding of this important class of compounds.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxy-8-methoxyquinolin-2(1H)-one and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. 4-Hydroxy-8-methoxyquinolin-2(1H)-one is a member of this class with reported antioxidant, antibacterial, and antiviral properties.[1] While specific in-depth mechanistic studies on this particular molecule are not extensively available in peer-reviewed literature, this guide synthesizes the known biological activities of the broader 4-hydroxyquinolin-2(1H)-one class to infer its probable mechanisms of action. This document provides a comprehensive overview of potential molecular targets, details relevant experimental protocols for investigation, and presents quantitative data from studies on closely related analogues.

Introduction to the 4-Hydroxyquinolin-2(1H)-one Scaffold

The 4-hydroxyquinolin-2(1H)-one core is a versatile pharmacophore found in numerous natural products and synthetic compounds with significant therapeutic potential. The diverse biological activities associated with this scaffold, including anticancer, anti-inflammatory, and antimicrobial effects, have made it an attractive starting point for drug discovery programs. The mechanism of action for these compounds is often multi-targeted, with specific activities being highly dependent on the substitution pattern of the quinolinone ring system.

Potential Mechanisms of Action and Molecular Targets

Based on studies of structurally related 4-hydroxyquinolin-2(1H)-one derivatives, the following mechanisms of action are plausible for this compound.

Enzyme Inhibition

Several 4-hydroxyquinolin-2-one derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a key driver of cell proliferation and survival. Derivatives of the quinolinone scaffold have been shown to act as EGFR inhibitors. The general mechanism involves competitive binding to the ATP-binding site of the kinase domain, which prevents autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF Ligand EGF->EGFR Binds Inhibitor 4-Hydroxyquinolin-2(1H)-one Derivative Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

  • Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer. Certain quinoline and quinazoline derivatives have demonstrated potent inhibitory activity against PI3K isoforms, particularly PI3Kα. These inhibitors typically function by competing with ATP in the kinase domain of the p110 catalytic subunit of PI3K.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Inhibitor 4-Hydroxyquinolin-2(1H)-one Derivative Inhibitor->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Certain furoquinolinone derivatives have been shown to inhibit topoisomerase II.[2] These compounds can stabilize the transient DNA-topoisomerase cleavage complex, leading to DNA strand breaks and ultimately apoptosis. This mechanism is a hallmark of several established anticancer drugs.

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation. Inhibition of LOX is a therapeutic strategy for inflammatory diseases. Several 4-hydroxy-2-quinolinone derivatives have demonstrated inhibitory activity against soybean lipoxygenase, which is often used as a model for human 5-LOX.[3][4]

Antimicrobial and Antifungal Activity

The quinolone scaffold is famous for its antibacterial properties, with fluoroquinolones being a major class of antibiotics. The primary mechanism for these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][6] It is plausible that this compound shares this mechanism. The antifungal activity observed for some derivatives may also stem from the inhibition of essential fungal enzymes or disruption of membrane integrity.

Herbicidal Activity (Photosystem II Inhibition)

Some ring-substituted 4-hydroxy-1H-quinolin-2-ones have been found to inhibit photosynthetic electron transport in spinach chloroplasts.[7] The target is likely Photosystem II (PS II), where the compounds may compete with plastoquinone at the QB binding site, thereby blocking the electron flow required for photosynthesis.

Quantitative Data for 4-Hydroxyquinolin-2(1H)-one Analogues

The following tables summarize the reported in vitro activities for various derivatives of the 4-hydroxyquinolin-2(1H)-one scaffold. No specific quantitative data for this compound was found in the reviewed literature.

Table 1: Kinase Inhibitory Activity of Quinolinone Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
4-Acrylamido-quinolinesPI3Kα0.50 - 2.03[8]
Quinazoline-2-indolinonesPI3Kα9.11[9]
Naphthalene-bis-triazole-bis-quinolin-2(1H)-onesEGFR64 - 97[10]
Quinoxalinone DerivativesEGFR (L858R/T790M/C797S)3.04 - 10.50[11]

Table 2: Lipoxygenase (LOX) Inhibitory Activity of Quinolinone Derivatives

Compound ClassIC50 (µM)Reference
Quinolinone-pyrazoline hybrid (9b)10[4]
Quinolinone carboxamide (3g)27.5[10]
Quinolinone hybrid with acetylated ferulic acid (11e)52[10]

Table 3: Antiproliferative Activity of Quinolinone Derivatives

Compound ClassCell LineGI50 (nM)Reference
Naphthalene-bis-triazole-bis-quinolin-2(1H)-onesVarious Cancer Cells34 - 134[10]
Pyrazolo[4,3-f]quinolinesVarious Cancer Cells< 8000[12]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay measures the ability of a compound to inhibit EGFR kinase activity.

  • Materials: Recombinant human EGFR kinase, LanthaScreen™ Eu-anti-GST Antibody, GST-tagged Kinase TR-FRET Dilution Buffer, ATP, test compound (dissolved in DMSO), 384-well microplates.

  • Procedure:

    • Prepare a 2X solution of EGFR kinase in TR-FRET Dilution Buffer.

    • Serially dilute the test compound in DMSO and then in TR-FRET Dilution Buffer to create a 4X compound solution.

    • Add 2.5 µL of the 4X compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X EGFR kinase solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Prepare a 2X solution of the Eu-anti-GST antibody and a suitable tracer in TR-FRET Dilution Buffer.

    • Add 5 µL of the 2X antibody/tracer solution to each well to initiate the kinase reaction.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible microplate reader.

    • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by plotting inhibition versus log of the inhibitor concentration.

EGFR_Assay_Workflow start Start prep_kinase Prepare 2X EGFR Kinase Solution start->prep_kinase prep_compound Prepare 4X Compound Serial Dilutions start->prep_compound add_to_plate Add Compound and Kinase to 384-well Plate prep_kinase->add_to_plate prep_compound->add_to_plate incubate1 Incubate for 15 min at Room Temperature add_to_plate->incubate1 prep_detection Prepare 2X Antibody/Tracer Detection Mix incubate1->prep_detection add_detection Add Detection Mix to Initiate Reaction prep_detection->add_detection incubate2 Incubate for 60 min at Room Temperature (Dark) add_detection->incubate2 read_plate Read Plate using TR-FRET Reader incubate2->read_plate analyze Calculate % Inhibition and IC50 Value read_plate->analyze end End analyze->end

Caption: Experimental Workflow for EGFR Kinase Inhibition Assay.

Soybean Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of a compound on lipoxygenase activity.

  • Materials: Soybean lipoxygenase, linoleic acid (substrate), 0.1 M phosphate buffer (pH 8.0) or 0.2 M borate buffer (pH 9.0), test compound, spectrophotometer.[13][14]

  • Procedure:

    • Prepare a solution of the test compound at various concentrations.

    • In a cuvette, mix the test compound solution with the lipoxygenase solution in the buffer.

    • Incubate the mixture for 3-10 minutes at 25°C.[13][14]

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Monitor the increase in absorbance at 234 nm for a defined period (e.g., 6 minutes), which corresponds to the formation of hydroperoxides.[13]

    • Use a reaction mixture without the inhibitor as a control. Quercetin can be used as a standard inhibitor.[13]

    • Calculate the percentage of inhibition and determine the IC50 value.

Broth Microdilution Antifungal Susceptibility Assay

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.[2][15]

  • Materials: 96-well microtiter plates, fungal culture, appropriate broth medium (e.g., RPMI 1640), test compound, positive control antifungal (e.g., fluconazole).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the 96-well plate using the broth medium to achieve a range of final concentrations.

    • Prepare a standardized fungal inoculum suspension as per CLSI guidelines (e.g., M27-A3).

    • Inoculate each well (except for sterility controls) with the fungal suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Photosystem II (PS II) Inhibition Assay

This assay measures the inhibition of photosynthetic electron transport in isolated chloroplasts.

  • Materials: Fresh spinach leaves, isolation buffer (e.g., containing sucrose, NaCl, and a buffer like phosphate or Tris-HCl), centrifuge, spectrophotometer, an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).[16]

  • Procedure:

    • Isolate intact chloroplasts from spinach leaves by homogenization and differential centrifugation. Keep all materials and solutions ice-cold.

    • Resuspend the final chloroplast pellet in a small volume of isolation buffer.

    • Prepare a reaction mixture in a cuvette containing buffer, water, and the test compound at various concentrations.

    • Add a small aliquot of the chloroplast suspension to the cuvette.

    • Add DCPIP to the mixture. The oxidized form of DCPIP is blue.

    • Expose the cuvette to a light source to initiate photosynthesis.

    • Monitor the decrease in absorbance at 600 nm as the blue DCPIP is reduced by the electrons from PS II, becoming colorless.[16]

    • Calculate the rate of DCPIP reduction and determine the IC50 of the test compound for inhibition of this process.

Conclusion

While this compound is known for its general antioxidant and antimicrobial properties, specific details regarding its molecular mechanism of action remain to be elucidated. However, the extensive research on the 4-hydroxyquinolin-2(1H)-one scaffold provides a strong foundation for predicting its likely biological targets. These include protein kinases such as EGFR and PI3K, DNA topoisomerases, and inflammatory enzymes like lipoxygenase. The experimental protocols detailed in this guide offer a clear path for researchers to investigate these potential mechanisms, determine specific molecular interactions, and quantify the biological activity of this and other related compounds. Further research is warranted to fully characterize the pharmacological profile of this compound and unlock its therapeutic potential.

References

The Quest for Quinolinone Alkaloids: A Technical Guide to Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone and its related scaffolds, such as quinazolinone, represent a critical class of nitrogen-containing heterocyclic compounds that are foundational to numerous natural products and pharmacologically active molecules.[1][2] Found in various plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[1][2] The therapeutic potential of this structural class is underscored by the number of quinoline-based drugs approved by the FDA, such as the anticancer agents bosutinib and lenvatinib, and the antimalarial drug chloroquine.[2]

The potent bioactivity of quinolinone derivatives has spurred significant research into the discovery of novel analogues from both natural and synthetic sources.[1][2] Natural product discovery campaigns continue to identify new quinolinone alkaloids from sources like endophytic fungi, which are microorganisms living within plant tissues.[1][2] This technical guide offers an in-depth overview of the core processes involved in the discovery and isolation of novel quinolinone compounds from natural sources, providing detailed experimental protocols, summarizing quantitative bioactivity data, and visualizing key workflows and mechanisms of action.

Discovery and Isolation: A Generalized Workflow

The journey from a natural source, such as a plant or fungus, to a purified, characterized novel compound follows a well-established, multi-step process. The primary goal is to extract all secondary metabolites and then systematically separate and purify them until individual compounds are isolated.[1]

Diagram 1: General Workflow for the Isolation of Quinolinone Alkaloids

Quinolinone Isolation Workflow General Workflow for Quinolinone Alkaloid Isolation Source Natural Source (e.g., Endophytic Fungus) Preparation Sample Preparation (e.g., Fermentation, Drying, Grinding) Source->Preparation Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Preparation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Fractionation Fractionation (e.g., Liquid-Liquid Extraction, Vacuum Liquid Chromatography) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Purification1 Column Chromatography (Silica Gel) Fractions->Purification1 SemiPure Semi-Purified Fractions Purification1->SemiPure Purification2 Preparative HPLC SemiPure->Purification2 PureCompound Pure Quinolinone Alkaloid Purification2->PureCompound Elucidation Structure Elucidation (NMR, MS, IR) PureCompound->Elucidation Bioassay Bioactivity Screening PureCompound->Bioassay

Caption: A generalized workflow for the isolation of quinolinone alkaloids from natural sources.

Experimental Protocols: From Fungal Culture to Pure Compound

The following protocols provide a detailed methodology for the isolation of quinolinone alkaloids from endophytic fungi, a prolific source of these compounds.[3][4]

Fungal Fermentation and Extraction

Objective: To cultivate the endophytic fungus and extract the secondary metabolites, including quinolinone alkaloids.

Protocol:

  • Fungal Culture: The endophytic fungus (e.g., Penicillium or Aspergillus species) is cultured on a suitable medium, such as autoclaved rice medium. The culture is incubated in stationary phase at 28°C for 30-40 days.[5]

  • Extraction: The fermented rice medium is extracted multiple times with an organic solvent, typically ethyl acetate or methanol, at room temperature.[6] The mixture is often subjected to ultrasonication to enhance extraction efficiency.[6]

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield the crude extract.[1]

Fractionation of the Crude Extract

Objective: To separate the crude extract into fractions of varying polarity to simplify subsequent purification steps.

Protocol:

  • Solvent Partitioning: The crude extract is dissolved in a mixture of immiscible solvents, such as methanol-water and n-hexane. The mixture is shaken vigorously in a separatory funnel and allowed to separate. The layers are collected, and the process is repeated with solvents of increasing polarity (e.g., chloroform, ethyl acetate).

  • Vacuum Liquid Chromatography (VLC): The crude extract is adsorbed onto silica gel and packed into a VLC column. The column is then eluted with a stepwise gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.[7] Fractions are collected based on the solvent polarity.

Chromatographic Purification

Objective: To isolate pure quinolinone alkaloids from the enriched fractions.

a. Column Chromatography

Protocol:

  • Column Packing: A glass column is packed with silica gel (e.g., 200-300 mesh) as the stationary phase, using a slurry method with a non-polar solvent.[8]

  • Sample Loading: The fraction to be purified is dissolved in a minimal amount of solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.[5] For more polar compounds, a gradient of chloroform and methanol may be used.[6]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compounds. Fractions with similar TLC profiles are combined.[9]

b. Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

  • System Setup: A preparative HPLC system equipped with a suitable column (e.g., C18, 10 µm particle size) is used.[10][11]

  • Mobile Phase: A mobile phase consisting of a mixture of solvents, such as acetonitrile and water or methanol and water, is prepared and degassed.[12][13] A gradient elution is often employed, where the proportion of the organic solvent is increased over time.[14]

  • Injection and Separation: The semi-purified fraction from column chromatography is dissolved in the mobile phase and injected into the HPLC system. The separation is monitored using a UV detector at a wavelength where the quinolinone alkaloids absorb (e.g., 239 nm).[15]

  • Fraction Collection: Fractions corresponding to the peaks of interest are collected.[11] The solvent is then evaporated to yield the pure quinolinone alkaloid.

Quantitative Data Presentation

The following tables summarize quantitative data from the isolation of representative quinolinone and related alkaloids from fungal sources.

Table 1: Isolation Yields of Quinolinone Alkaloids from Fungal Sources

Compound NameFungal SourceStarting Material (Culture Volume/Mass)Crude Extract Yield (g)Final Yield (mg)Reference
Spathullin APenicillium spathulatum Em19150 mL liquid cultureNot Reported6.3[14][16]
Spathullin BPenicillium spathulatum Em19150 mL liquid cultureNot Reported3.5[14][16]
Peniquinazolinone APenicillium sp. HJT-A-68 kg rice medium120Not specified for individual compound[5]
Benzomalvin FAspergillus udagawaeNot ReportedNot ReportedNot Reported[17]
Quinadoline CAspergillus udagawaeNot ReportedNot ReportedNot Reported[17]
Neoechinulin AAspergillus amstelodami BSX0013.1 kg rice medium41.010[6][18]

Table 2: Cytotoxic Activity of Selected Quinolinone and Related Alkaloids

CompoundCancer Cell LineIC₅₀ (µM)Reference
Spathullin BHuh7 (Liver Carcinoma)11[14]
Diastereomeric quinolinone 2SKOV-3 (Ovarian Cancer)Moderately specific[19]
SanguinarineFaDu, SCC-25, MCF-7, MDA-MB-2310.11 - 0.54 µg/mL[20]
ChelerythrineFaDu, SCC-25, MCF-7, MDA-MB-2310.14 - 0.46 µg/mL[20]
LipojesaconitineA549, MDA-MB-231, MCF-7, KB6.0 - 7.3[21]

Signaling Pathways and Mechanisms of Action

Quinolinone alkaloids exhibit a range of biological activities, with their anticancer and antimicrobial effects being of particular interest. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Diagram 2: Bioassay-Guided Discovery of Bioactive Quinolinone Alkaloids

Bioassay_Guided_Discovery Bioassay-Guided Discovery of Bioactive Quinolinone Alkaloids CrudeExtract Crude Extract Bioassay1 Initial Bioassay (e.g., Cytotoxicity Screen) CrudeExtract->Bioassay1 ActiveExtract Active Crude Extract Bioassay1->ActiveExtract InactiveExtract Inactive Crude Extract Bioassay1->InactiveExtract Fractionation Chromatographic Fractionation ActiveExtract->Fractionation Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 ActiveFraction Active Fraction(s) Bioassay2->ActiveFraction InactiveFractions Inactive Fractions Bioassay2->InactiveFractions Purification Further Purification (e.g., Preparative HPLC) ActiveFraction->Purification PureCompounds Pure Compounds Purification->PureCompounds Bioassay3 Bioassay of Pure Compounds PureCompounds->Bioassay3 ActiveCompound Active Quinolinone Alkaloid Bioassay3->ActiveCompound InactiveCompounds Inactive Compounds Bioassay3->InactiveCompounds StructureElucidation Structure Elucidation ActiveCompound->StructureElucidation MechanismStudies Mechanism of Action Studies ActiveCompound->MechanismStudies

Caption: A flowchart illustrating the process of bioassay-guided fractionation for the discovery of active quinolinone alkaloids.

Diagram 3: Proposed Mechanism of Action for Anticancer Quinolinone Alkaloids

Quinolinone Mechanism of Action Proposed Mechanism of Action for Anticancer Quinolinone Alkaloids cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA CleavageComplex Stabilized Cleavage Complex DNA->CleavageComplex Forms Topoisomerase DNA Topoisomerase II Topoisomerase->DNA Binds to Topoisomerase->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Triggers Proliferation Cell Proliferation & Survival Genes Apoptosis->Proliferation Inhibits Quinolinone Quinolinone Alkaloid Quinolinone->Topoisomerase Inhibition IKK IKK Quinolinone->IKK Inhibition MAPKKK MAPKKK Quinolinone->MAPKKK Modulation IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50->Proliferation Activates Transcription NFkB_complex IκBα-NF-κB Complex NFkB_complex->IkB NFkB_complex->NFkB_p65_p50 MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK (e.g., ERK, JNK) MAPKK->MAPK Activates MAPK->Proliferation Promotes

Caption: A diagram illustrating the potential mechanisms of anticancer activity of quinolinone alkaloids, including the inhibition of DNA topoisomerase II and modulation of NF-κB and MAPK signaling pathways.

Many quinolinone and related compounds exert their cytotoxic effects by targeting DNA topoisomerases.[3][22][23][24] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, quinolinone alkaloids can lead to the accumulation of double-strand breaks, ultimately triggering apoptosis (programmed cell death).[25]

Furthermore, the anticancer and anti-inflammatory properties of many natural products are attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][26][27][28][29][30][31][32] The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[1][26][28] Similarly, the MAPK pathway plays a central role in transmitting extracellular signals to the nucleus to control cellular processes like growth and differentiation.[29][30][32] By inhibiting these pathways, quinolinone alkaloids may suppress tumor growth and inflammation.

Conclusion

The discovery and isolation of novel quinolinone alkaloids from natural sources, particularly endophytic fungi, remains a promising avenue for the development of new therapeutic agents. This guide has provided a comprehensive overview of the methodologies involved, from initial extraction to final purification and characterization. The systematic application of bioassay-guided fractionation, coupled with advanced chromatographic and spectroscopic techniques, is crucial for the successful identification of new bioactive compounds. A thorough understanding of their mechanisms of action, including their effects on critical signaling pathways, will be instrumental in advancing these natural products from the laboratory to clinical applications.

References

Spectroscopic Profile of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Hydroxy-8-methoxyquinolin-2(1H)-one. Due to the limited availability of specific experimental spectroscopic data for this compound in publicly accessible literature, this guide presents predicted data based on closely related analogues and established spectroscopic principles for the quinolinone scaffold. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of published data for structurally similar compounds and general principles of spectroscopic interpretation. Experimental verification is essential for precise characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1HNH -1
~9.5 - 10.5br s1HOH -4
~7.0 - 7.5m3HAr-H (H-5, H-6, H-7)
~5.8 - 6.0s1HCH -3
~3.9s3HOCH₃ -8
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~160 - 165C =O (C-2)
~145 - 150C -OH (C-4)
~140 - 145C -O (C-8)
~138 - 142C -4a
~115 - 125Ar-C H (C-5, C-6, C-7)
~110 - 115C -8a
~90 - 95C H (C-3)
~56OC H₃-8
Table 3: Predicted IR Spectroscopic Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H, N-H stretching
3100 - 3000MediumAromatic C-H stretching
~2950, ~2850WeakAliphatic C-H stretching (CH₃)
~1650StrongC=O stretching (Amide I)
~1600, ~1580, ~1470MediumC=C stretching (Aromatic)
~1250StrongC-O stretching (Aryl ether)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and IR spectra for quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 0-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 0-200 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

    • The spectrum should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the fine powder to a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.

Workflow and Data Interpretation

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Data_Processing Data Processing & Peak Assignment NMR->Data_Processing IR->Data_Processing Structure_Validation Structure Validation Data_Processing->Structure_Validation Final_Report Final Report & Publication Structure_Validation->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Navigating the Stability Landscape of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive framework for assessing the physical and chemical stability of 4-Hydroxy-8-methoxyquinolin-2(1H)-one. The experimental protocols and potential degradation pathways described herein are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. As of the writing of this document, specific, publicly available stability data for this compound is limited. Therefore, this guide should be used as a foundational resource to design and execute stability studies for this molecule.

Introduction

This compound is a quinolinone derivative, a class of compounds known for a wide range of biological activities. Understanding the intrinsic stability of this molecule is a critical prerequisite for its development as a potential therapeutic agent. Forced degradation studies are an essential component of the drug development process, providing crucial insights into the degradation pathways and the intrinsic stability of the drug substance.[1] This information is vital for the development of stable formulations, the selection of appropriate packaging, and the establishment of storage conditions and shelf-life.[2]

This guide outlines the recommended methodologies for conducting forced degradation studies on this compound and provides a template for the presentation of the resulting data.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before initiating stability studies.

PropertyValueReference
Molecular FormulaC₁₀H₉NO₃N/A
Molecular Weight191.18 g/mol N/A
Melting Point245-248 °C[3]
Boiling Point466.9±40.0 °C at 760 mmHg[3]
Density1.4±0.1 g/cm³[3]
pKa(Not available)
Solubility(Not available)

Forced Degradation Studies: Experimental Protocols

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.[3][4] The goal is to achieve a target degradation of 5-20%.[1][5]

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Drug Substance (this compound) Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Solution->Oxidation Thermal Thermal (e.g., 80°C, solid state) Solution->Thermal Photo Photolytic (ICH Q1B guidelines) Solution->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassSpec LC-MS for Degradant Identification HPLC->MassSpec Method Validate Analytical Method HPLC->Method Pathway Elucidate Degradation Pathways MassSpec->Pathway Stability Assess Intrinsic Stability Pathway->Stability Method->Stability

Figure 1: General workflow for forced degradation studies.
Hydrolytic Degradation (Acid and Base)

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) and water.

    • For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid.[4]

    • For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide.[4]

    • Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).[4]

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation
  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL).

    • Add a solution of hydrogen peroxide (e.g., 3% to 30%) to the drug solution.

    • Keep the solution at room temperature for a specified duration (e.g., up to 7 days).[4]

    • Withdraw samples at various time points.

    • Analyze the samples by HPLC.

Thermal Degradation
  • Protocol:

    • Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C or higher).

    • Samples should be withdrawn at different time points.

    • For degradation in solution, a solution of the drug substance is heated at a specified temperature.

    • Analyze the samples using HPLC.

Photolytic Degradation
  • Protocol:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Data Presentation: Summary of Stability

The results of the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant(s) (RT)
Acid Hydrolysis 0.1 M HCl
1 M HCl
Base Hydrolysis 0.1 M NaOH
1 M NaOH
Oxidative 3% H₂O₂
30% H₂O₂
Thermal (Solid)
Thermal (Solution)
Photolytic (Solid) ICH Q1B
Photolytic (Solution) ICH Q1B

Note: This table is a template. The actual conditions and results need to be filled in based on experimental data.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The quinolinone ring system is susceptible to hydrolysis, oxidation, and photolytic reactions.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound RingOpening Ring-Opened Product (e.g., substituted aminobenzoic acid derivative) Parent->RingOpening H⁺ or OH⁻ Hydroxylation Hydroxylated Derivatives (on the benzene ring) Parent->Hydroxylation [O] Dimerization Dimerization Products Parent->Dimerization Rearrangement Rearrangement Products Parent->Rearrangement N_Oxide N-Oxide Formation Hydroxylation->N_Oxide

Figure 2: Hypothetical degradation pathways for this compound.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method must be able to separate the parent drug from all its degradation products and from any excipients in a formulated product.

Key aspects of method validation include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a roadmap for investigating the physical and chemical stability of this compound. By systematically applying the principles of forced degradation and utilizing appropriate analytical techniques, researchers and drug development professionals can gain a thorough understanding of the stability profile of this molecule. This knowledge is fundamental to the successful development of a safe, effective, and stable pharmaceutical product. The provided templates for data presentation and the illustrative diagrams for workflows and potential degradation pathways serve as a practical starting point for these critical studies.

References

An In-Depth Technical Guide to the Solubility Profile of 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-8-methoxyquinolin-2(1H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine the solubility profile in various organic solvents.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical research and organic synthesis. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and the development of analytical methods. This guide outlines the known qualitative solubility information and presents a standardized methodology for quantitative solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 7224-68-2[1][2]
Molecular Formula C₁₀H₉NO₃[2]
Molecular Weight 191.18 g/mol [2]
Appearance Light yellow to orange solid[2]
Melting Point 245-248 °C[1]
Boiling Point 466.9 ± 40.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
pKa (Predicted) 4.50 ± 1.00[1]

Qualitative Solubility Profile

Publicly available data on the quantitative solubility of this compound is scarce. However, qualitative descriptions indicate the following:

  • Water: Low solubility, almost insoluble.[1]

  • Organic Solvents: Soluble in organic solvents such as ethanol.[1] The melting point has been determined using a solvent system of ethanol and acetone, suggesting solubility in these solvents.[1]

A definitive quantitative solubility profile in a range of common organic solvents requires experimental determination. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Quantitative Solubility Determination

The recommended method for determining the equilibrium solubility of this compound in organic solvents is the shake-flask method , followed by quantitative analysis of the supernatant by High-Performance Liquid Chromatography (HPLC).[3][4][5][6][7]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At equilibrium, the solution is saturated with the solute. After separating the undissolved solid, the concentration of the solute in the clear supernatant is determined analytically.

Materials and Equipment
  • This compound (high purity)

  • HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram.

G prep Preparation of Supersaturated Solution equil Equilibration (Shaking at constant T) prep->equil Excess solute in solvent sep Phase Separation (Centrifugation) equil->sep 24-48 hours dil Dilution of Supernatant sep->dil Clear supernatant hplc HPLC Analysis dil->hplc Known dilution factor calc Concentration Calculation hplc->calc Peak area vs. standards

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker.

    • Agitate the samples at a constant speed (e.g., 300 RPM) for 24 to 72 hours to ensure equilibrium is reached.[3] The temperature should be maintained at a standard value, typically 25 °C.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid phase from the supernatant.

  • Sample Preparation for HPLC Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable reversed-phase HPLC method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Prepare a series of standard solutions of the compound of known concentrations and inject them to generate a calibration curve.

    • Inject the diluted sample solutions into the HPLC system.

  • Data Analysis:

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

    • Calculate the solubility in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The logical flow of the analytical part of the procedure is illustrated below.

G cluster_0 Calibration cluster_1 Sample Analysis std_prep Prepare Standard Solutions (Known Concentrations) std_hplc Inject Standards into HPLC std_prep->std_hplc cal_curve Generate Calibration Curve (Peak Area vs. Concentration) std_hplc->cal_curve sample_area Measure Peak Area sample_prep Prepare Diluted Supernatant sample_hplc Inject Sample into HPLC sample_prep->sample_hplc sample_hplc->sample_area sample_area->cal_curve Interpolate final_calc Calculate Original Solubility (Concentration x Dilution Factor) sample_area->final_calc

Caption: HPLC Quantification Workflow.

Conclusion

References

Potential Therapeutic Targets of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on the potential therapeutic targets of a specific derivative, 4-Hydroxy-8-methoxyquinolin-2(1H)-one. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates potential activities and targets based on the well-documented properties of the broader 4-hydroxy-2-quinolone class of molecules. This guide summarizes potential anticancer, antimicrobial, and anti-inflammatory applications, presents representative quantitative data from closely related analogs, provides detailed experimental protocols for key biological assays, and visualizes relevant pathways and workflows.

Introduction

The 4-hydroxyquinolin-2(1H)-one core is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Derivatives of this scaffold have garnered significant interest in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1] The specific compound, this compound, with its methoxy substitution on the benzene ring, presents a unique electronic and steric profile that may influence its biological activity. This guide aims to provide a comprehensive overview of its potential therapeutic targets by examining the established activities of structurally similar compounds.

Potential Therapeutic Targets

Based on the biological evaluation of various 4-hydroxyquinolin-2(1H)-one derivatives, several key therapeutic targets have been identified. It is plausible that this compound may also interact with these or similar targets.

Cancer

The 4-hydroxy-2-quinolone scaffold is a recurring theme in the design of novel anticancer agents.[1] Derivatives have demonstrated cytotoxicity against a range of cancer cell lines.[2] Potential mechanisms of action and molecular targets include:

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of PI3Kα, a key isoform in this pathway.[3]

  • Topoisomerase II: These enzymes are essential for managing DNA topology during replication and transcription. Inhibition of topoisomerase II leads to DNA damage and apoptosis in cancer cells. Some furo[2,3-h]quinolin-2(1H)-one derivatives have been shown to inhibit topoisomerase II.

Microbial Infections

The quinolone ring is famously associated with antibacterial activity, as seen in the fluoroquinolone antibiotics. The 4-hydroxy-2-quinolone scaffold also confers antimicrobial properties.

  • Bacterial Targets: While the precise mechanisms for many 4-hydroxy-2-quinolone derivatives are not fully elucidated, they are known to exhibit activity against both Gram-positive and Gram-negative bacteria.[4]

  • Fungal Targets: Antifungal activity has also been reported for this class of compounds.[5]

Inflammation

Certain derivatives of 4-hydroxy-2-quinolone have demonstrated anti-inflammatory potential through the inhibition of key inflammatory enzymes.

  • Lipoxygenases (LOX): These enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Some 4-hydroxy-2-quinolinone carboxamides have shown inhibitory activity against soybean lipoxygenase, a model for human LOX enzymes.

Quantitative Data for Representative 4-Hydroxyquinolin-2(1H)-one Derivatives

Table 1: Anticancer Activity of Representative 4-Hydroxy-2-quinolone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3g HCT116 (Colon)28.5[2]
A549 (Lung)33.4[2]
PC3 (Prostate)Not Reported[2]
MCF-7 (Breast)Not Reported[2]
IVg A549 (Lung)0.0298[1]
MDA-MB (Breast)0.0338[1]

Disclaimer: The data presented is for structurally related compounds and may not be representative of the activity of this compound.

Table 2: Antimicrobial Activity of a Representative 8-Hydroxyquinoline Derivative

Compound IDMicroorganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
PH176 Methicillin-resistant Staphylococcus aureus (MRSA)1632[6]

Disclaimer: The data presented is for a related quinoline derivative and may not be representative of the activity of this compound.

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound, based on methodologies used for similar compounds.

Anticancer Activity: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

PI3Kα Kinase Activity Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3Kα.

  • Reagents: Purified recombinant PI3Kα enzyme, lipid substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Setup: In a 96-well plate, combine the PI3Kα enzyme, assay buffer, and varying concentrations of this compound.

  • Kinase Reaction: Initiate the reaction by adding the lipid substrate and ATP. Incubate at room temperature.

  • Detection: Stop the kinase reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Determine the percent inhibition of PI3Kα activity at each compound concentration and calculate the IC50 value.[8][9]

Topoisomerase II DNA Cleavage Assay

This assay assesses the ability of a compound to inhibit the DNA cleavage-religation reaction of topoisomerase II.

  • Reagents: Supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and assay buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the supercoiled DNA, topoisomerase II, and different concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase II will result in a decrease in the amount of linear and relaxed DNA forms compared to the control.

Visualizations

Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2->Akt activates Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., LOX inhibition) Purification->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assays (PI3K, Topoisomerase II) Anticancer->Enzyme_Inhibition Antimicrobial->Enzyme_Inhibition Anti_inflammatory->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis Enzyme_Inhibition->Pathway_Analysis

Caption: General workflow for the evaluation of therapeutic potential.

Logical Relationships

Logical_Relationships cluster_targets Potential Molecular Targets cluster_applications Potential Therapeutic Applications Compound This compound PI3K PI3K Compound->PI3K TopoII Topoisomerase II Compound->TopoII LOX Lipoxygenase Compound->LOX Bacterial_Targets Bacterial Targets Compound->Bacterial_Targets Fungal_Targets Fungal Targets Compound->Fungal_Targets Anticancer Anticancer Therapy PI3K->Anticancer TopoII->Anticancer Anti_inflammatory Anti-inflammatory Agent LOX->Anti_inflammatory Antibacterial Antibacterial Agent Bacterial_Targets->Antibacterial Antifungal Antifungal Agent Fungal_Targets->Antifungal

Caption: Potential targets and therapeutic applications.

Conclusion

While further direct experimental investigation is required to fully elucidate the therapeutic potential of this compound, the extensive research on the 4-hydroxy-2-quinolone scaffold provides a strong foundation for predicting its likely biological activities. The potential to target key pathways in cancer, microbial infections, and inflammation makes this compound and its derivatives promising candidates for future drug development efforts. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research.

References

A Technical Review of 4-Hydroxy-2-Quinolone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-quinolone core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] These compounds, which exist in tautomeric equilibrium with 2,4-dihydroxyquinolines, have demonstrated considerable promise across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] Their versatile structure serves as a "privileged scaffold," allowing for modifications that yield a wide array of pharmacological properties.[3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4-hydroxy-2-quinolone derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of the 4-Hydroxy-2-Quinolone Scaffold

The construction of the 4-hydroxy-2-quinolone core can be accomplished through several synthetic methodologies, with the choice of route often dictated by the desired substitution patterns and available starting materials.[1]

Classical Synthetic Routes:

  • Conrad-Limpach Synthesis: This foundational method involves the condensation of anilines with β-ketoesters, which cyclize upon heating to form the 4-hydroxyquinoline product.[1]

  • Camps Cyclization: This reaction utilizes the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to produce both 2-hydroxy and 4-hydroxyquinolines.[1][4] The reaction conditions can influence the regioselectivity of the cyclization.[1]

Modern Synthetic Approaches:

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of 4-hydroxy-2-quinolone derivatives, aligning with the principles of green chemistry.[1][5]

  • Catalyst-Driven Methods: Various catalysts, including bismuth chloride (BiCl3), have been employed to facilitate the condensation reactions required to form the quinolone ring, often under milder and more environmentally friendly conditions.[5]

A general workflow for the synthesis of 3-substituted 4-hydroxy-2-quinolone derivatives often begins with isatoic anhydride, as depicted below.

G start Substituted Isatoic Anhydride intermediate1 N-Alkylated Isatoic Anhydride start->intermediate1 N-Alkylation step1_reagent Alkylating Agent (e.g., R-I) Base (e.g., DIPEA) step1_reagent->start final_product 3-Substituted 4-Hydroxy-2-Quinolone Derivative intermediate1->final_product Condensation & Cyclization malonate Dialkyl Malonate or β-Ketoester malonate->final_product Condensation & Cyclization step2_reagent Base (e.g., NaH) step2_reagent->malonate

Caption: General synthetic workflow for 4-hydroxy-2-quinolone derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 4-hydroxy-2-quinolone exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.[3][6]

  • Antimicrobial Activity: These compounds have shown potent activity against various pathogens. This includes antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Helicobacter pylori), as well as significant antifungal activity against species like Aspergillus flavus.[7][8] The length of alkyl side chains and the nature of substituents on the aromatic ring dramatically impact antimicrobial potency.[7][8]

  • Anticancer Activity: Numerous derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and lung (A549) cancer.[3][9] Their mechanisms often involve the inhibition of key signaling proteins crucial for cancer cell proliferation and survival, such as PI3Kα and EGFR tyrosine kinase.[3][9]

  • Anti-inflammatory and Antioxidant Activity: Certain 4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[3] Many derivatives also exhibit significant antioxidant properties, such as the ability to scavenge free radicals and inhibit lipid peroxidation.[3]

  • Enzyme Inhibition: Beyond general cellular effects, specific derivatives have been designed as targeted enzyme inhibitors. A notable example is the inhibition of bacterial DNA gyrase subunit B (GyrB), a promising target for novel antibiotics.[10]

  • Quorum Sensing Modulation: In bacteria like Pseudomonas aeruginosa, 4-hydroxy-2-alkylquinolines (HAQs) act as signal molecules in the quorum sensing (QS) communication system, which regulates virulence factor expression and biofilm formation.[11][12][13] This makes the pathway a target for anti-virulence therapies.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for various 4-hydroxy-2-quinolone derivatives across different biological activities.

Table 1: Antimicrobial Activity

Compound Target Organism Activity Type Value Reference
Brominated analog 3j (with nonyl side chain) Aspergillus flavus IC₅₀ 1.05 µg/mL [7][8]
Geranylated quinolone CGb Helicobacter pylori MIC 0.1 ng/mL [14]

| 2-n-pentyl-4-quinolone | Vibrio harveyi | Antibiotic Activity | Not specified |[14] |

Table 2: Anticancer and Cytotoxic Activity

Compound Cell Line Activity Type Value Reference
IVg (Thiazolidinone derivative) A549 (Lung) IC₅₀ 0.0298 µmol [9]
IVg (Thiazolidinone derivative) MDA-MB (Breast) IC₅₀ 0.0338 µmol [9]
q8 (4,6-dihydroxy-2-quinolone-3-carboxamide) MCF-7 (Breast) Cytotoxic Effect Potent [3]

| q9 (4,6-dihydroxy-2-quinolone-3-carboxamide) | HCT-116 (Colon) | Cytotoxic Effect | Potent |[3] |

Table 3: Enzyme Inhibition

Compound Target Enzyme Activity Type Value Reference
f1 (N-quinazolinone derivative) S. aureus GyrB Antibacterial (MIC) 4–8 µg/mL [10]
f4 (N-quinazolinone derivative) S. aureus GyrB IC₅₀ 0.31 µM [10]
f14 (N-quinazolinone derivative) S. aureus GyrB IC₅₀ 0.28 µM [10]
3h (Quinolinone-carboxamide) Soybean LOX IC₅₀ 10 µM [3]
3s (Quinolinone-carboxamide) Soybean LOX IC₅₀ 10 µM [3]
11e (Acetyloxy-ferulic acid derivative) Soybean LOX IC₅₀ 52.5 µM [3]

| HIV-1 Integrase Inhibitor (N-1 substituted) | HIV-1 Integrase | IC₅₀ | 2.6 µM |[15] |

IC₅₀ (Half maximal inhibitory concentration) and EC₅₀ (Half maximal effective concentration) are measures of the potency of a substance in inhibiting or inducing a specific biological or biochemical function.[16][17] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 4-hydroxy-2-quinolone derivatives are rooted in their ability to modulate specific cellular signaling pathways.

PI3K/AKT Pathway Inhibition in Cancer

The Phosphatidylinositol-3-Kinase (PI3K) pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Certain N-phenyl 4-hydroxy-2-quinolone-3-carboxamides have been developed as selective inhibitors of the PI3Kα isoform, particularly the mutant H1047R, which is common in cancer.[18] Inhibition of PI3Kα prevents the phosphorylation of AKT, a key downstream effector, leading to reduced cell growth and the induction of apoptosis.[18]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Targets (mTOR, etc.) pAKT->Downstream Cell Cell Survival, Growth, Proliferation Downstream->Cell Inhibitor 4-Hydroxy-2-Quinolone Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by quinolone derivatives.

DNA Gyrase B Inhibition in Bacteria

As a novel class of antibacterial agents, some 4-hydroxy-2-quinolone-3-carboxamides target the ATPase domain of DNA gyrase subunit B (GyrB).[10] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. This provides an alternative mechanism to existing antibiotics and is a promising strategy to combat drug-resistant strains like MRSA.[10]

GyrB DNA Gyrase B (ATPase domain) GyrA DNA Gyrase A GyrB->GyrA Powers Replication DNA Replication Blocked GyrB->Replication ATP ATP ATP->GyrB Binds to DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Introduces negative supercoils DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Inhibitor 4-Hydroxy-2-Quinolone Derivative Inhibitor->GyrB Inhibits ATP binding

Caption: Mechanism of antibacterial action via DNA Gyrase B inhibition.

Pseudomonas aeruginosa Quorum Sensing

In P. aeruginosa, the pqs system utilizes 4-hydroxy-2-alkylquinolines (HAQs) as signaling molecules. The biosynthesis pathway involves the condensation of anthranilic acid with a β-keto fatty acid, mediated by proteins from the pqsABCDE operon.[12] The resulting precursor, HHQ (2-heptyl-4-quinolone), is converted to the active signal PQS (2-heptyl-3-hydroxy-4-quinolone) by the monooxygenase PqsH.[11] PQS then binds to the receptor PqsR (MvfR), activating the transcription of virulence genes.[11]

Precursors Anthranilic Acid + β-Keto Fatty Acid HHQ HHQ (Precursor Signal) Precursors->HHQ pqsABCDE pqsABCDE Operon Products pqsABCDE->Precursors Catalyzes Condensation PQS PQS (Active Signal) HHQ->PQS PqsH PqsH (Monooxygenase) PqsH->HHQ Converts PqsR PqsR (MvfR) Receptor PQS->PqsR Binds & Activates Virulence Virulence Gene Expression PqsR->Virulence Induces

Caption: The PQS quorum sensing pathway in Pseudomonas aeruginosa.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

General Procedure for Microwave-Assisted Synthesis[5]
  • Reactant Preparation: In a specialized microwave reaction tube, a mixture of a β-enaminone and diethyl malonate (e.g., 1:3 molar ratio) is prepared in a minimal amount of a suitable solvent, such as ethanol.

  • Catalyst Addition: A catalytic amount of bismuth chloride (BiCl₃, e.g., 20 mol%) is added to the reaction mixture.

  • Microwave Irradiation: The sealed tube is subjected to microwave irradiation for a specified time (typically 5-15 minutes) at a set temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with a solvent (e.g., ethanol), and the catalyst is recovered by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified, typically by column chromatography or recrystallization, to yield the desired 4-hydroxy-2-quinolone derivative.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Compound Preparation: The synthesized 4-hydroxy-2-quinolone derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are prepared in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: The test microorganism (bacteria or fungi) is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. For IC₅₀ determination, a cell viability indicator (e.g., resazurin) can be added, and the absorbance or fluorescence is read using a plate reader to calculate the concentration that inhibits 50% of metabolic activity. Positive (e.g., ciprofloxacin, amphotericin B) and negative (vehicle control) controls are run in parallel.[7]

Conclusion

The 4-hydroxy-2-quinolone scaffold continues to be a highly productive platform in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities, from direct antimicrobial and anticancer effects to the modulation of complex signaling pathways, underscore its therapeutic potential.[1][19] The quantitative data and structure-activity relationships emerging from ongoing research provide a solid foundation for the rational design of next-generation therapeutics. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds and exploring their efficacy in more complex preclinical models to translate the clear promise of this chemical class into clinical success.

References

The Ubiquitous Presence of 4-Hydroxyquinolin-2-one Scaffolds in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products with a wide array of biological activities. This technical guide provides an in-depth exploration of the natural occurrence of these fascinating molecules, detailing their biosynthesis, isolation from natural sources, and the signaling pathways they modulate.

Natural Distribution of 4-Hydroxyquinolin-2-one Scaffolds

The 4-hydroxyquinolin-2-one moiety and its derivatives are biosynthesized by a diverse range of organisms, including bacteria, fungi, and plants. These compounds often serve as defense molecules or signaling agents in their producing organisms and have been identified as promising leads for the development of new therapeutic agents.

In Bacteria: A prominent example of bacterial 4-hydroxyquinolin-2-ones are the 2-alkyl-4-quinolones (AQs) produced by the opportunistic human pathogen Pseudomonas aeruginosa. These molecules, including the Pseudomonas Quinolone Signal (PQS), act as quorum-sensing signals, regulating virulence factor production and biofilm formation.[1][2]

In Fungi: Species of the genus Penicillium are known to produce a variety of quinolinone alkaloids. For instance, diastereomeric quinolinones have been isolated from the marine-derived fungus Penicillium janczewskii.[3] Fungal quinolactacins, which are N-methyl-4-quinolones, also exhibit a wide spectrum of biological activities.[4]

In Plants: The plant kingdom is a rich source of 4-hydroxyquinolin-2-one derivatives. They are particularly abundant in the Rutaceae family, with examples including furoquinoline alkaloids like dictamnine from Dictamnus dasycarpus and acridone alkaloids such as arborinine from Glycosmis species.[1][5] These compounds often exhibit potent biological activities, including anti-inflammatory and cytotoxic effects.[6][7]

Quantitative Analysis of Naturally Occurring 4-Hydroxyquinolin-2-one Derivatives

The concentration of 4-hydroxyquinolin-2-one derivatives can vary significantly depending on the producing organism, environmental conditions, and the specific tissue or developmental stage. The following table summarizes some reported quantitative data for these compounds from various natural sources.

Compound NameNatural SourceYield/ConcentrationReference
DictamnineDictamnus dasycarpus (root bark)47 mg from 1.0 g of crude extract[8]
NoracronycineGlycosmis pentaphylla (stem and root bark)1.1 g from 4.1 kg of dried plant material[9]
Des-N-methylacronycineGlycosmis pentaphylla (stem and root bark)1.3 g from 4.1 kg of dried plant material[9]
2-heptyl-4-hydroxyquinoline (HHQ)Sputum of cystic fibrosis patients with P. aeruginosaLLOQ: Not defined for sputum[9]
2-heptyl-4-hydroxyquinoline (HHQ)Plasma of cystic fibrosis patients with P. aeruginosaLLOQ: 10 pmol/L[9]
2-heptyl-4-hydroxyquinoline (HHQ)Urine of cystic fibrosis patients with P. aeruginosaLLOQ: 20 pmol/L[9]
2-heptyl-4-hydroxyquinoline-N-oxide (HQNO)Plasma of cystic fibrosis patients with P. aeruginosaLLOQ: 30 pmol/L[9]
2-heptyl-4-hydroxyquinoline-N-oxide (HQNO)Urine of cystic fibrosis patients with P. aeruginosaLLOQ: 30 pmol/L[9]

LLOQ: Lowest Limit of Quantification

Experimental Protocols: Isolation and Purification

The isolation of 4-hydroxyquinolin-2-one derivatives from natural sources typically involves extraction with organic solvents followed by various chromatographic techniques. Below is a detailed protocol for the isolation of dictamnine from the root bark of Dictamnus dasycarpus, adapted from Wang et al. (2011).[1]

Protocol: Isolation of Dictamnine from Dictamnus dasycarpus

1. Plant Material and Extraction:

  • Air-dry and grind the root bark of Dictamnus dasycarpus (500 g).

  • Place the ground material into a 1 L extraction vessel.

  • Perform supercritical fluid extraction (SFE) under a pressure of 30 MPa and a temperature of 45 °C.

  • Conduct a static extraction for 1 hour, followed by a dynamic extraction for 6.5 hours to obtain the crude extract.

2. Separation and Purification by High-Speed Counter-Current Chromatography (HSCCC):

  • Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.8:1.3:0.9, v/v/v).

  • Dissolve 1.0 g of the crude SFE extract in the solvent mixture.

  • Inject the sample into the HSCCC instrument.

  • Perform the separation to yield purified dictamnine.

  • Analyze the purity of the isolated dictamnine using High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the general workflow for the isolation of quinolinone alkaloids from a plant source.

experimental_workflow plant_material Dried and Ground Plant Material extraction Extraction (e.g., Supercritical Fluid Extraction) plant_material->extraction crude_extract Crude Extract extraction->crude_extract separation Chromatographic Separation (e.g., HSCCC) crude_extract->separation fractions Collected Fractions separation->fractions analysis Purity Analysis (e.g., HPLC) fractions->analysis pure_compound Pure 4-Hydroxyquinolin-2-one Derivative analysis->pure_compound

General workflow for the isolation of quinolinone alkaloids.

Signaling Pathways Modulated by 4-Hydroxyquinolin-2-one Scaffolds

Naturally occurring 4-hydroxyquinolin-2-one derivatives have been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some quinolinone alkaloids have been found to inhibit this pathway, often by targeting the IκB kinase (IKK) complex.[3][10][11][12][13] Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.

The diagram below illustrates the inhibition of the canonical NF-κB pathway by a 4-hydroxyquinolin-2-one derivative.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa IκBα IKK->IkBa phosphorylates p50_p65_IkBa p50/p65-IκBα (Inactive) IkBa->p50_p65_IkBa p50_p65 p50/p65 (Active) p50_p65_IkBa->p50_p65 IκBα degradation p50_p65->p50_p65_IkBa p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Quinolinone 4-Hydroxyquinolin-2-one Derivative Quinolinone->IKK inhibits Transcription Gene Transcription (Inflammation, Survival) p50_p65_nuc->Transcription activates

Inhibition of the NF-κB pathway by a quinolinone derivative.
Induction of the Intrinsic Apoptosis Pathway

Several 4-hydroxyquinolin-2-one derivatives have demonstrated pro-apoptotic activity, primarily through the intrinsic or mitochondrial pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c.[7][14][15][16][17] In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming the apoptosome.[18][19][20] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell. Anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, inhibit apoptosis by sequestering pro-apoptotic proteins.[20][21][22][23][24] Some quinolinone derivatives are thought to act as BH3 mimetics, inhibiting the anti-apoptotic Bcl-2 proteins and thereby promoting apoptosis.

The following diagram outlines the key steps of the intrinsic apoptosis pathway and the potential points of intervention by 4-hydroxyquinolin-2-one derivatives.

Apoptosis_pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm_apoptosis Cytoplasm Bax_Bak Bax/Bak CytoC_mito Cytochrome c Bax_Bak->CytoC_mito release Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Bax_Bak CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Apoptotic_stimulus Apoptotic Stimulus Apoptotic_stimulus->Bax_Bak Quinolinone_apoptosis 4-Hydroxyquinolin-2-one Derivative Quinolinone_apoptosis->Bcl2_BclxL inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_caspase9 Pro-caspase-9 Pro_caspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Pro_caspase3 Pro-caspase-3 Caspase9->Pro_caspase3 activates Caspase3 Caspase-3 Pro_caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes CytoC_cyto->Apoptosome

Induction of the intrinsic apoptosis pathway by a quinolinone derivative.

Conclusion

The 4-hydroxyquinolin-2-one scaffold represents a significant and widespread class of natural products with remarkable biological activities. Their presence across different biological kingdoms highlights their evolutionary importance and their potential as a source of novel drug candidates. This guide has provided a comprehensive overview of their natural occurrence, methods for their isolation, and their mechanisms of action at the cellular level. Further research into this fascinating class of compounds is warranted to fully exploit their therapeutic potential.

References

Methodological & Application

Synthesis of 4-Hydroxy-8-methoxyquinolin-2(1H)-one from o-Anisidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-hydroxy-8-methoxyquinolin-2(1H)-one, a valuable heterocyclic compound, from the readily available starting material, o-anisidine. This quinolinone derivative serves as a key intermediate in the development of various bioactive molecules and pharmaceutical agents.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The 4-hydroxy substitution is of particular interest as it allows for further functionalization and can contribute to the molecule's therapeutic properties. The synthesis described herein follows the well-established Gould-Jacobs reaction, a powerful method for the construction of 4-hydroxyquinolines from anilines and malonic ester derivatives. The reaction proceeds via an initial condensation followed by a thermal cyclization to yield the desired quinolinone core.

Reaction Scheme

The synthesis of this compound from o-anisidine and diethyl malonate is a two-step process involving an initial condensation followed by a high-temperature cyclization.

Step 1: Condensation

o-Anisidine reacts with diethyl malonate at an elevated temperature, leading to the formation of an intermediate, diethyl 2-((2-methoxyphenyl)amino)methylene]malonate, with the elimination of ethanol.

Step 2: Thermal Cyclization

The intermediate undergoes intramolecular cyclization at a higher temperature, typically in a high-boiling solvent or neat, to form the final product, this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 4-hydroxyquinolin-2(1H)-one derivatives.

Materials and Equipment:

  • o-Anisidine (2-methoxyaniline)

  • Diethyl malonate

  • High-boiling point solvent (e.g., diphenyl ether or paraffin oil)

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, acetic acid)

  • Filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine o-anisidine (1.0 equivalent) and diethyl malonate (1.0-1.2 equivalents). Heat the mixture to 140-150°C for 1-2 hours. During this time, ethanol will be produced and can be removed by distillation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial condensation, add a high-boiling solvent such as diphenyl ether to the reaction mixture. Increase the temperature to 240-250°C and maintain it for 30-60 minutes. The cyclization reaction will occur, leading to the formation of the product.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solvent.

    • Add a non-polar solvent like hexane or petroleum ether to dilute the mixture and facilitate the precipitation of the product.

    • Collect the crude product by vacuum filtration and wash it with the non-polar solvent to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to afford the pure this compound.

Data Presentation

Table 1: Physicochemical and Characterization Data for this compound

ParameterValueReference
CAS Number 7224-68-2N/A
Molecular Formula C₁₀H₉NO₃N/A
Molecular Weight 191.18 g/mol N/A
Appearance Light yellow to orange solidN/A
Melting Point 245-248 °CN/A
Purity >97%N/A

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Data
¹H NMR Data not available in the searched literature. Expected signals would include aromatic protons, a methoxy singlet, a vinyl singlet, and exchangeable NH and OH protons.
¹³C NMR Data not available in the searched literature. Expected signals would include aromatic carbons, a methoxy carbon, and carbons of the quinolinone core.
FT-IR (cm⁻¹) Data not available in the searched literature. Expected characteristic peaks would include N-H and O-H stretching, C=O stretching (amide and ketone), C=C stretching (aromatic and vinyl), and C-O stretching.
Mass Spectrometry (m/z) Data not available in the searched literature. The expected molecular ion peak [M]⁺ would be at m/z 191.

Visualizations

Diagram 1: Synthetic Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants o_anisidine o-Anisidine intermediate Diethyl 2-((2-methoxyphenyl)amino) methylene]malonate o_anisidine->intermediate Condensation (140-150°C, -EtOH) diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate product This compound intermediate->product Thermal Cyclization (240-250°C)

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start step1 Mix o-Anisidine and Diethyl Malonate start->step1 step2 Heat to 140-150°C (Condensation) step1->step2 step3 Add High-Boiling Solvent and Heat to 240-250°C (Cyclization) step2->step3 step4 Cool and Precipitate Crude Product step3->step4 step5 Filter and Wash Crude Product step4->step5 step6 Recrystallize for Purification step5->step6 end Pure Product step6->end

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

  • This synthesis involves high temperatures and should be performed in a well-ventilated fume hood.

  • o-Anisidine is a toxic and potentially carcinogenic substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • High-boiling solvents like diphenyl ether can cause severe burns. Handle with care and avoid contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Gould-Jacobs reaction provides an effective and straightforward method for the synthesis of this compound from o-anisidine. This application note and protocol offer a detailed guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to produce this valuable heterocyclic intermediate. While the fundamental procedure is well-established, further optimization of reaction conditions and purification techniques may be necessary to achieve the desired yield and purity for specific applications.

Protocol for the Conrad-Limpach Synthesis of Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The Conrad-Limpach synthesis is a powerful and versatile method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. This reaction, first reported in 1887, proceeds through the condensation of anilines with β-ketoesters.[1] The synthesis is typically a two-step process involving the initial formation of a Schiff base or enamine intermediate, followed by a thermal cyclization at high temperatures to yield the quinolinone product.[1][2] This methodology is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds.

The reaction conditions, particularly the temperature and choice of solvent, are critical for achieving high yields. The cyclization step often requires temperatures around 250 °C.[1] High-boiling point solvents such as diphenyl ether, mineral oil, or Dowtherm A are traditionally employed to facilitate this high-temperature transformation.[3] The selection of an appropriate solvent can significantly impact the reaction outcome, with studies showing a general trend of increased yield with higher boiling point solvents.

This protocol provides a detailed procedure for the Conrad-Limpach synthesis, along with a summary of reaction conditions and a workflow diagram to guide researchers in the successful application of this important synthetic transformation.

Experimental Protocols

General Procedure for the Synthesis of 4-Hydroxyquinolines

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aniline (1.0 equivalent) and the β-ketoester (1.0 - 1.2 equivalents).

  • The reaction can be performed neat or in a suitable solvent such as ethanol or toluene. The use of a catalytic amount of a weak acid (e.g., a few drops of acetic acid) can facilitate the condensation.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in ethanol) for 2-4 hours, or until the formation of the enamine intermediate is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • If a solvent was used, remove it under reduced pressure. The resulting enamine is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to the 4-Quinolinone

  • To the crude enamine intermediate from Step 1, add a high-boiling point solvent (e.g., diphenyl ether, mineral oil, or Dowtherm A). The volume of the solvent should be sufficient to allow for efficient stirring and heat transfer.

  • Heat the reaction mixture to approximately 250 °C with vigorous stirring. A distillation apparatus can be fitted to remove any low-boiling byproducts formed during the reaction.

  • Maintain the reaction at this temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a non-polar solvent, such as hexanes or toluene, to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Example Protocol: Synthesis of 2-methyl-6-nitro-4-quinolone

This protocol is adapted from a literature procedure.

Materials:

  • 4-nitroaniline

  • Ethyl acetoacetate

  • Diphenyl ether

  • Toluene

  • Hexanes

Procedure:

  • A mixture of 4-nitroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated in diphenyl ether.

  • The reaction mixture is heated to 250 °C and maintained at this temperature for 1 hour with stirring.

  • During the heating period, the 2-methyl-6-nitro-4-quinolone product precipitates from the solution.

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The collected solid is washed with toluene and then with hexanes to remove residual diphenyl ether.

  • The product is dried under vacuum to yield the purified 2-methyl-6-nitro-4-quinolone.

Data Presentation

The yield of the Conrad-Limpach synthesis is highly dependent on the chosen solvent and the reaction temperature. The following table summarizes the effect of different solvents on the yield of a representative Conrad-Limpach reaction.

Aniline Reactantβ-Ketoester ReactantSolventReaction Temperature (°C)Reaction TimeYield (%)
4-nitroanilineEthyl 3-ethoxybut-2-enoateMethyl benzoate2001 h25
4-nitroanilineEthyl 3-ethoxybut-2-enoateEthyl benzoate2131 h34
4-nitroanilineEthyl 3-ethoxybut-2-enoatePropyl benzoate2301 h65
4-nitroanilineEthyl 3-ethoxybut-2-enoateIsobutyl benzoate24035 min66
4-nitroanilineEthyl 3-ethoxybut-2-enoate2-Nitrotoluene2221 h51
4-nitroanilineEthyl 3-ethoxybut-2-enoate1,2,4-Trichlorobenzene2131 h54
4-nitroanilineEthyl 3-ethoxybut-2-enoateDowtherm A25735 min65
4-nitroanilineEthyl 3-ethoxybut-2-enoate2,6-di-tert-butylphenol25335 min65

Mandatory Visualization

Conrad_Limpach_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_workup Workup & Purification aniline Aniline mix Mix & React (Room Temp or Heat) aniline->mix beta_ketoester β-Ketoester beta_ketoester->mix enamine Enamine Intermediate mix->enamine Condensation high_temp High Temperature (~250 °C) in High-Boiling Solvent enamine->high_temp cyclization Intramolecular Cyclization high_temp->cyclization Heat quinolinone 4-Hydroxyquinolinone cyclization->quinolinone Dehydration cool Cool to Room Temp. quinolinone->cool filter Filter Precipitate cool->filter wash Wash with Solvent (e.g., Toluene, Hexanes) filter->wash purified_product Purified 4-Hydroxyquinolinone wash->purified_product

Caption: Workflow of the Conrad-Limpach Synthesis.

References

Application Notes and Protocols for the Gould-Jacobs Reaction in 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of 4-hydroxyquinolines.[1] This class of compounds is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antibiotics, antimalarials, and anticancer drugs. This document provides detailed application notes and experimental protocols to guide researchers in the successful application of the Gould-Jacobs reaction.

Introduction to the Gould-Jacobs Reaction

First reported by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis (saponification) and decarboxylation of the resulting ester yields the desired 4-hydroxyquinoline.[2] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1] While traditionally requiring high temperatures and long reaction times, modern adaptations, such as the use of microwave irradiation, have significantly improved reaction efficiency.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a multi-step mechanism:

  • Condensation: The reaction initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system.[3]

  • Saponification: The ester group of the cyclized product is hydrolyzed, typically using a base like sodium hydroxide, to yield a quinoline-3-carboxylic acid.

  • Decarboxylation: The final step involves the removal of the carboxylic acid group by heating, which yields the 4-hydroxyquinoline product.[1]

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate - EtOH CyclizedProduct Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->CyclizedProduct High Temp. (e.g., >250°C) SaponifiedProduct 4-Hydroxyquinoline- 3-carboxylic acid CyclizedProduct->SaponifiedProduct 1. NaOH 2. H+ FinalProduct 4-Hydroxyquinoline SaponifiedProduct->FinalProduct Heat - CO2

Data Presentation: Quantitative Analysis of Reaction Parameters

The efficiency of the Gould-Jacobs reaction is highly dependent on various factors, including the nature of the aniline substituent, reaction temperature, and the heating method.

Table 1: Effect of Aniline Substituents on Product Yield

The electronic nature of the substituent on the aniline ring significantly influences the yield of the 4-hydroxyquinoline product. Generally, electron-donating groups (EDGs) enhance the nucleophilicity of the aniline, favoring the initial condensation step and leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity of the aniline, resulting in lower yields.

Aniline SubstituentPositionHeating MethodReaction TimeYield (%)
H-Microwave5 min47
3-ClmetaConventional1 hr66-73 (of 4,7-dichloroquinoline)
3-CH₃metaMicrowave10-15 min85
4-CH₃paraMicrowave10-15 min82
4-OCH₃paraMicrowave10-15 min88
4-NO₂paraMicrowave20-25 min65

Note: Yields are for the isolated product after all reaction steps. Reaction conditions may vary slightly between different literature sources.

Table 2: Comparison of Conventional vs. Microwave Heating

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the Gould-Jacobs reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[4]

AnilineHeating MethodTemperature (°C)TimeYield (%)
AnilineConventional~2501-2 hrLow
AnilineMicrowave25010 min1
AnilineMicrowave3001 min37
AnilineMicrowave30020 min28
AnilineMicrowave3005 min47

Data for the microwave-assisted reaction of aniline with diethyl ethoxymethylenemalonate.[4]

Experimental Protocols

The following protocols provide detailed methodologies for performing the Gould-Jacobs reaction using both conventional heating and microwave-assisted techniques.

Protocol 1: Conventional Synthesis of 4,7-Dichloroquinoline

This protocol describes the synthesis of 4,7-dichloroquinoline, a key intermediate in the production of the antimalarial drug chloroquine, using a conventional heating approach.

Step 1: Condensation

  • In a suitable reaction vessel, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Heat the mixture at 100-110 °C for 1 hour.

  • Remove the ethanol byproduct under reduced pressure. The resulting product is diethyl ((3-chlorophenylamino)methylene)malonate.

Step 2: Cyclization

  • In a separate flask, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to reflux (approximately 250-260 °C).

  • Slowly add the crude anilinoacrylate intermediate from Step 1 to the boiling solvent.

  • Continue heating at reflux for 15-30 minutes.

  • Cool the reaction mixture to below 100 °C and add petroleum ether to precipitate the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Collect the solid by filtration, wash with petroleum ether, and dry. Expect a yield of 85-95%.

Step 3: Saponification

  • Suspend the ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1 hour.

  • Cool the solution and acidify with glacial acetic acid to precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 4: Decarboxylation and Chlorination

  • Suspend the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid in diphenyl ether.

  • Heat the mixture to 250-260 °C for 30-60 minutes to effect decarboxylation.

  • Cool the mixture to approximately 100 °C and add phosphorus oxychloride (POCl₃).

  • Heat the mixture at 135-140 °C for 2 hours.

  • Cool the reaction mixture and carefully pour it into a mixture of ice and concentrated hydrochloric acid.

  • Neutralize the acidic solution with ammonium hydroxide to precipitate the crude 4,7-dichloroquinoline.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetone. The overall yield is typically in the range of 66-73%.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol offers a rapid and efficient method for the synthesis of the quinoline core structure using microwave irradiation.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave vial, add aniline (2.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (2.2 mmol, 1.1 eq).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 250 °C and hold for 10 minutes. The pressure will rise during the reaction.

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold ethanol or acetonitrile to remove any unreacted starting materials.

  • Dry the product under vacuum. The expected product is ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

Mandatory Visualizations

Experimental Workflow

Gould_Jacobs_Workflow Start Start Step1 Step 1: Condensation Aniline + DEEM Heat (100-130°C) Start->Step1 Step2 Step 2: Cyclization High Temperature (Conventional or Microwave) Step1->Step2 Step3 Step 3: Saponification NaOH, Reflux Step2->Step3 Step4 Step 4: Decarboxylation Heat Step3->Step4 Purification Purification (Recrystallization or Chromatography) Step4->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Product: 4-Hydroxyquinoline Analysis->End

Logical Relationship of Reaction Steps

Logical_Relationship Reactants Aniline & DEEM Condensation Condensation Reactants->Condensation Intermediate Anilidomethylenemalonate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization CyclizedEster 4-Hydroxyquinoline Ester Cyclization->CyclizedEster Saponification Saponification CyclizedEster->Saponification CarboxylicAcid Quinoline Carboxylic Acid Saponification->CarboxylicAcid Decarboxylation Decarboxylation CarboxylicAcid->Decarboxylation FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methoxyquinolin-2(1H)-one is a quinolinone derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the separation and quantification of compounds in a mixture. A reversed-phase HPLC method is proposed for the determination of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterProposed Condition
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely in the range of 220-350 nm)
Run Time Approximately 10 minutes

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • For Drug Substance: Accurately weigh a known amount of the drug substance, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

    • Disperse the powder in a suitable solvent, sonicate for 15 minutes, and dilute to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma):

    • A protein precipitation or liquid-liquid extraction method will be required.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

    • Liquid-Liquid Extraction: To 100 µL of plasma, add a suitable extraction solvent (e.g., ethyl acetate). Vortex and centrifuge. Collect the organic layer, evaporate, and reconstitute.

4. Method Validation Parameters (as per ICH Guidelines):

The proposed method should be validated to ensure its suitability for the intended purpose. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any matrix components or degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be > 0.999.
Accuracy (% Recovery) The mean recovery should be within 98-102% at three different concentration levels (low, medium, and high).
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve).
Robustness The method should be insensitive to small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Diagram of HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis.

II. UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid method for the quantification of a pure substance. This method is suitable for the analysis of the bulk drug or simple formulations where interference from excipients is minimal.

Experimental Protocol

1. Instrumentation:

A double-beam UV-Visible spectrophotometer is recommended.

2. Selection of Solvent and Analytical Wavelength:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol, ethanol, or 0.1 N HCl).

  • Scan the solution over the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax).

3. Preparation of Standard Solutions:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the selected solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations in a suitable range (e.g., 2-20 µg/mL).

4. Sample Preparation:

  • For Drug Substance: Prepare a solution of the drug substance in the selected solvent at a concentration within the calibration range.

  • For Pharmaceutical Formulations: Prepare a solution of the formulation as described for the HPLC method, ensuring the final concentration is within the linear range of the assay. Filtration may be necessary to remove insoluble excipients.

5. Construction of Calibration Curve:

  • Measure the absorbance of the working standard solutions at the determined λmax.

  • Plot a graph of absorbance versus concentration.

  • Determine the regression equation and correlation coefficient (r²).

6. Quantification of Sample:

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

7. Method Validation Parameters:

Validation ParameterAcceptance Criteria
Linearity A linear relationship between absorbance and concentration should be established. The correlation coefficient (r²) should be > 0.999.
Accuracy (% Recovery) The mean recovery should be within 98-102% for the analysis of a spiked placebo.
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day) should have an RSD of < 2%.
Specificity The absorbance of a placebo solution should be negligible at the analytical wavelength.

Diagram of UV-Vis Spectrophotometry Experimental Workflow

UV_Vis_Workflow cluster_prep_uv Preparation cluster_measurement Measurement cluster_quantification_uv Quantification Standard_Prep_UV Standard Preparation Spectrophotometer UV-Vis Spectrophotometer Standard_Prep_UV->Spectrophotometer Sample_Prep_UV Sample Preparation Sample_Prep_UV->Spectrophotometer Absorbance_Measurement Absorbance Measurement at λmax Spectrophotometer->Absorbance_Measurement Calibration_Curve_UV Calibration Curve Construction Absorbance_Measurement->Calibration_Curve_UV Concentration_Calculation Concentration Calculation Calibration_Curve_UV->Concentration_Calculation

Caption: Workflow for UV-Vis analysis.

III. Data Presentation

Quantitative data obtained from method validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: HPLC Method Validation Summary (Hypothetical Data)
ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995> 0.999
Accuracy (% Recovery) 99.5% - 101.2%98% - 102%
Precision (% RSD)
- Intra-day0.85%< 2%
- Inter-day1.25%< 2%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results-
Table 2: UV-Visible Spectrophotometry Method Validation Summary (Hypothetical Data)
ParameterResultAcceptance Criteria
λmax 245 nm (in Methanol)-
Linearity Range 2 - 20 µg/mL-
Correlation Coefficient (r²) 0.9998> 0.999
Accuracy (% Recovery) 99.2% - 100.8%98% - 102%
Precision (% RSD)
- Intra-day1.10%< 2%
- Inter-day1.50%< 2%

Conclusion

The proposed HPLC and UV-Visible spectrophotometric methods provide a framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, sample matrix, and available instrumentation. It is imperative that these methods are thoroughly validated in the user's laboratory to ensure they meet the required performance characteristics for their intended analytical application.

Application Note: High-Performance Liquid Chromatography Method Development for the Quantification of 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxy-8-methoxyquinolin-2(1H)-one. The protocol outlines the selection of appropriate chromatographic conditions, including the stationary phase, mobile phase composition, and detector settings. Furthermore, a comprehensive guide to method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, is provided to ensure the method is fit for its intended purpose in research, quality control, and drug development environments.

Introduction

This compound is a quinolinone derivative of interest in pharmaceutical research due to the diverse biological activities associated with this class of compounds. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility. This document provides a step-by-step guide for the development and validation of an HPLC method for this compound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is essential for effective HPLC method development.

PropertyValueReference
CAS Number 7224-68-2[1]
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol [1]
Appearance Light yellow to orange solid
Melting Point 245-248 °C[1]
Predicted pKa 4.50 ± 1.00[1]
Solubility Low solubility in water, soluble in organic solvents like ethanol and methanol.[1]

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps, from initial parameter selection to final method validation.

hplc_method_development_workflow cluster_prep 1. Analyte Characterization cluster_method_dev 2. Method Development cluster_optimization 3. Method Optimization cluster_validation 4. Method Validation (ICH Q2 R2) char Physicochemical Properties (pKa, Solubility, UV Spectrum) col_sel Column Selection (C18, 5 µm, 4.6 x 150 mm) char->col_sel mob_phase Mobile Phase Selection (ACN/Water with acid) col_sel->mob_phase det_sel Detector Wavelength (e.g., 325 nm) mob_phase->det_sel grad_dev Gradient Optimization det_sel->grad_dev opt_params Fine-tuning of: - Gradient Slope - Flow Rate - Column Temperature - pH of Mobile Phase grad_dev->opt_params val_params Specificity, Linearity, Accuracy, Precision, Range, Robustness opt_params->val_params

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Formic acid or trifluoroacetic acid (TFA)

  • High-purity water (e.g., Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

ParameterRecommended Starting Condition
HPLC Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 325 nm
Injection Volume 10 µL
Run Time 15 minutes
Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of high-purity water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.

Standard and Sample Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, a simple "dilute-and-shoot" approach is typically sufficient. For formulated products, extraction and filtration steps may be necessary. All final sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Gradient Elution Program

A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

HPLC Method Validation Protocol

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The following parameters should be evaluated according to ICH Q2(R2) guidelines.

validation_protocol cluster_core Method Validation Parameters (ICH Q2 R2) cluster_tests Validation Tests Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity (Concentration vs. Response) Test_Spec Inject Blank, Placebo, Standard Specificity->Test_Spec Accuracy Accuracy (% Recovery) Test_Lin Analyze 5-7 concentrations Linearity->Test_Lin Precision Precision (Repeatability & Intermediate) Test_Acc Spike placebo at 3 levels (e.g., 80, 100, 120%) Accuracy->Test_Acc Range Range (Linear, Accurate, Precise Interval) Test_Prec Repeat injections (n=6) Different days/analysts Precision->Test_Prec Robustness Robustness (Small Method Variations) Test_Range Data from Linearity, Accuracy, Precision Range->Test_Range Test_Rob Vary Flow Rate, Temp, Mobile Phase pH Robustness->Test_Rob

References

Application Notes and Protocols: 4-Hydroxy-8-methoxyquinolin-2(1H)-one as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Hydroxy-8-methoxyquinolin-2(1H)-one and its parent scaffold, 4-hydroxy-2-quinolinone, as key intermediates in the development of novel therapeutic agents. The quinolinone core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities.[1] This document details the synthesis of potent anticancer and antibacterial agents, including experimental protocols, quantitative data, and visualization of relevant biological pathways.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in organic synthesis and drug research.[2][3] Its inherent properties, including antioxidant, antibacterial, and antiviral activities, make it and its derivatives promising candidates for drug development.[2][3] The broader family of 4-hydroxy-2-quinolinones has been extensively investigated for a range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1] This is attributed to the versatile chemical nature of the quinolinone ring system, which allows for substitutions at various positions to modulate biological activity.

Application in Anticancer Drug Synthesis: Targeting the PI3K/Akt Signaling Pathway

Derivatives of the 4-hydroxy-2-quinolinone scaffold have emerged as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that is often dysregulated in cancer, promoting cell proliferation, survival, and growth.[4][5][6][7] Specifically, N-substituted-4-hydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4][8]

Synthesis of N-Substituted-4-hydroxy-2-quinolone-3-carboxamides

A general synthetic route to these anticancer agents involves the multi-step synthesis of a key intermediate, a 4-hydroxy-2-quinolone-3-carboxylic acid, followed by amidation with various amines.

Experimental Workflow for Anticancer Agent Synthesis

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amidation A Isatoic Anhydride B Alkylation (e.g., Iodoethane) A->B C N-Alkyl Isatoic Anhydride B->C D Acylation (e.g., Diethyl Malonate, NaH) C->D E Intermediate Ester D->E F Hydrolysis (e.g., HCl) E->F G 4-Hydroxy-2-quinolone-3-carboxylic acid F->G I Coupling Reaction (e.g., HATU, DIPEA) G->I H Substituted Amine (R-NH2) H->I J N-Substituted-4-hydroxy-2-quinolone-3-carboxamide I->J

Caption: Synthetic workflow for N-substituted-4-hydroxy-2-quinolone-3-carboxamides.

Detailed Experimental Protocol: Synthesis of 1-Ethyl-4-hydroxy-2-quinolone-3-carboxylic acid

This protocol outlines the synthesis of a key intermediate for anticancer drug candidates.[9]

  • Ethylation of Isatoic Anhydride: In a reaction vessel, isatoic anhydride is ethylated using iodoethane in the presence of N,N-diisopropylethylamine (DIPEA) in a suitable solvent like DMF. The reaction mixture is heated to facilitate the introduction of the ethyl group onto the heterocyclic nitrogen.

  • Acylation: The resulting N-ethylated anhydride is then treated with diethyl malonate and sodium hydride in DMF. This acylation reaction is typically heated to around 70°C for several hours.

  • Hydrolysis: The intermediate ester is hydrolyzed to the corresponding carboxylic acid by refluxing in a mixture of concentrated hydrochloric acid and methanol.

Quantitative Data: Anticancer Activity

The synthesized N-substituted-4-hydroxy-2-quinolone-3-carboxamides have demonstrated significant inhibitory activity against various cancer cell lines.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
8 N-phenyl-4-hydroxy-6-methylCaco-298[5]
16 N-phenyl-4-hydroxy-6-methylCaco-213[5]
10 m-CF3 benzylHCT-11623.41[8]
20 m-F benzylHCT-11622.95[8]
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation.[2][7][10][11][12] The synthesized quinolinone derivatives exert their anticancer effects by inhibiting PI3Kα, a key enzyme in this pathway.[4][5]

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Quinolone-3-carboxamide Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by quinolinone derivatives.

Application in Antibacterial Drug Synthesis: Targeting DNA Gyrase B

The 4-hydroxy-2-quinolone scaffold has also been utilized to develop potent antibacterial agents that target bacterial DNA gyrase (GyrB), an essential enzyme for DNA replication.[9] N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides are a class of compounds that have shown promising inhibitory activity against this target.[9]

Synthesis of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides

The synthesis of these antibacterial agents also begins with the preparation of a 4-hydroxy-2-quinolone-3-carboxylic acid intermediate, which is then coupled with a substituted 3-aminoquinazolin-4(3H)-one.

Detailed Experimental Protocol: Amidation Coupling
  • Activation of Carboxylic Acid: The 4-hydroxy-2-quinolone-3-carboxylic acid intermediate is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA in an anhydrous solvent like DMF.

  • Coupling Reaction: The appropriate substituted 3-aminoquinazolin-4(3H)-one is added to the reaction mixture, which is then stirred at room temperature for an extended period (e.g., 48 hours) to afford the final N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide product.[9]

Quantitative Data: DNA Gyrase B Inhibition

The synthesized compounds have demonstrated potent inhibition of S. aureus DNA gyrase B.

Compound IDSubstitution PatternS. aureus GyrB IC50 (µM)Reference
f1 Pentyl at R2 of quinazolinone1.21[9]
f4 Propyl at R2 of quinazolinone0.28[9]
f14 Propyl at R2 of quinazolinone0.28[9]
Mechanism of DNA Gyrase Inhibition

Quinolone-based drugs inhibit DNA gyrase by stabilizing the enzyme-DNA complex, which leads to the blockage of the DNA replication fork and ultimately inhibits DNA replication.[1] This mechanism is distinct for Gram-negative and Gram-positive bacteria, where DNA gyrase and topoisomerase IV are the primary targets, respectively.[1][13]

Mechanism of DNA Gyrase Inhibition

G DNA Bacterial DNA Gyrase DNA Gyrase (GyrB) DNA->Gyrase Complex Stable DNA-Gyrase- Inhibitor Complex DNA->Complex Supercoiling DNA Supercoiling Gyrase->Supercoiling Gyrase->Complex Replication DNA Replication Supercoiling->Replication Inhibitor Quinolone Derivative Inhibitor->Gyrase binds to Complex->Replication inhibits

Caption: Inhibition of DNA gyrase by quinolone derivatives.

Conclusion

This compound and the broader class of 4-hydroxy-2-quinolinones are invaluable intermediates in the synthesis of novel drug candidates with significant potential in oncology and infectious diseases. The synthetic versatility of this scaffold allows for the generation of diverse libraries of compounds that can be optimized for potent and selective inhibition of key biological targets. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this privileged chemical structure in their drug discovery endeavors.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antifungal activity of quinolinone derivatives against various fungal pathogens. The primary method detailed is the broth microdilution assay, a gold-standard technique for establishing the Minimum Inhibitory Concentration (MIC). This protocol is harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Introduction

Quinolinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of antimicrobial activities. The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the development and evaluation of novel antifungal agents. Standardized in vitro susceptibility testing is a critical first step in the preclinical assessment of these compounds, providing essential data on their potency and spectrum of activity. The broth microdilution method is a widely accepted and reproducible technique for determining the MIC of an antifungal agent, which is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Data Presentation: Antifungal Activity of Representative Quinolinone and Quinoline Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinolinone and quinoline derivatives against a panel of clinically relevant fungal pathogens. This data is synthesized from multiple sources for illustrative purposes.

Table 1: Antifungal Activity of Quinoline Derivatives against Candida Species

| Compound/Derivative | *Candida albicans

Application Notes and Protocols for Antimicrobial Screening of 4-Hydroxy-8-methoxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of 4-hydroxy-8-methoxyquinolin-2(1H)-one derivatives. This class of compounds, belonging to the broader family of quinolones, has garnered significant interest for their potential as novel antimicrobial agents. Quinolone derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The protocols outlined below are based on established methodologies for determining the efficacy of these compounds against various microbial pathogens.

Data Presentation: Antimicrobial Activity of Quinolinone Derivatives

The antimicrobial efficacy of novel compounds is primarily quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4] Due to the limited availability of a comprehensive dataset for a wide range of this compound derivatives, the following tables summarize the MIC values for structurally related 8-methoxy-4-methyl-quinoline and other quinolinone derivatives against a panel of clinically relevant bacteria and fungi. This data serves as a valuable reference for anticipating the potential activity spectrum of novel derivatives.

Table 1: Antibacterial Activity of Representative 8-Methoxy-4-methyl-quinoline Derivatives

Compound IDDerivative ClassS. aureus (ATCC 25923) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)Reference
10 Azetidinyl-quinoline3.1256.256.25>250[5]
11 Azetidinyl-quinoline6.2512.512.5>250[5]
16 Thiazolidinyl-quinoline3.1256.256.25>250[5]
Ampicillin Standard Antibiotic3.1256.256.25250[5]

Table 2: Antifungal Activity of Representative Quinolinone Derivatives

Compound IDDerivative ClassC. albicans MIC (µg/mL)A. niger MIC (µg/mL)A. clavatus MIC (µg/mL)Reference
5a Thiazolidinone-quinazolinone100100200[6]
5b Thiazolidinone-quinazolinone100200200[6]
5c Thiazolidinone-quinazolinone50100100[6]
Griseofulvin Standard Antifungal100100100[6]

Experimental Protocols

The following are detailed protocols for the synthesis of a generic this compound derivative and its subsequent antimicrobial screening.

Protocol 1: Synthesis of 3-Alkyl-4-hydroxy-8-methoxyquinolin-2(1H)-one

This protocol is adapted from the synthesis of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.[7]

Materials:

  • o-Anisidine

  • Diethyl alkylmalonate (e.g., diethyl ethylmalonate)

  • Toluene

  • Aqueous sodium hydroxide (0.5 M)

  • 10% Hydrochloric acid

Procedure:

  • A mixture of o-anisidine and diethyl alkylmalonate is heated in a metal bath at 220–230 °C for 1 hour.

  • The temperature is then raised to 260–270 °C and maintained for 6 hours, or until the distillation of ethanol ceases.

  • The hot reaction mixture is carefully poured into toluene.

  • After cooling, the resulting precipitate is collected by filtration.

  • The crude product is dissolved in 0.5 M aqueous sodium hydroxide solution and filtered.

  • The filtrate is washed three times with toluene.

  • The aqueous phase is filtered and then acidified with 10% hydrochloric acid.

  • The precipitated product, the 3-alkyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, is collected by filtration, washed with water, and dried.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inocula

  • Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, fluconazole)

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the synthesized quinolinone derivatives in DMSO to prepare a stock solution of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating an initial concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Preparation of Inoculum:

    • Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the screening of novel antimicrobial compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Primary Antimicrobial Screening cluster_secondary Secondary Assays & Analysis cluster_conclusion Outcome synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification stock_prep Stock Solution Preparation (DMSO) purification->stock_prep mic_assay Broth Microdilution Assay (Determination of MIC) purification->mic_assay serial_dilution Serial Dilution of Test Compounds incubation Incubation of Microtiter Plates mic_assay->incubation serial_dilution->mic_assay inoculum_prep Preparation of Standardized Microbial Inoculum inoculum_prep->mic_assay read_results Visual or Spectrophotometric Reading of MIC incubation->read_results incubation->read_results mbc_assay Determination of MBC/MFC read_results->mbc_assay read_results->mbc_assay time_kill Time-Kill Kinetic Assay read_results->time_kill mechanism Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) read_results->mechanism data_analysis Data Analysis & SAR Studies read_results->data_analysis mbc_assay->data_analysis time_kill->data_analysis mechanism->data_analysis lead_compound Identification of Lead Compounds data_analysis->lead_compound

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Proposed Mechanism of Action for Quinolone Derivatives

Quinolone antibiotics are well-known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The binding of quinolones to these enzymes leads to the formation of a stable complex that traps the enzyme on the DNA, resulting in double-strand DNA breaks and ultimately cell death.

Mechanism_of_Action quinolinone This compound Derivative ternary_complex Quinolone-Enzyme-DNA Ternary Complex quinolinone->ternary_complex enzyme_complex DNA Gyrase / Topoisomerase IV enzyme_complex->ternary_complex dna Bacterial DNA dna->ternary_complex dna_break Double-Strand DNA Breaks ternary_complex->dna_break Inhibition of DNA ligation cell_death Bacterial Cell Death dna_break->cell_death Induction of SOS response

References

Application of 4-Hydroxy-8-methoxyquinolin-2(1H)-one in Developing Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of many successful antibacterial drugs. Within this class, 4-hydroxy-8-methoxyquinolin-2(1H)-one and its derivatives have emerged as a promising framework for the development of new antimicrobial agents. This document provides a detailed overview of the application of this scaffold, summarizing key antibacterial activity data and providing standardized protocols for its synthesis and evaluation. The structural hallmark of this scaffold is the quinolin-2(1H)-one core, featuring a hydroxyl group at position 4 and a methoxy group at position 8, which influences the compound's electronic and steric properties, thereby modulating its biological activity.

Data Presentation: Antibacterial Activity of Quinolone Derivatives

The antibacterial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for various 4-hydroxy-2-quinolinone derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. While specific data for this compound is part of a broader class, the presented data for analogous structures provides valuable insights into the potential of this scaffold.

Compound IDR1 SubstituentR2 SubstituentS. aureus MIC (µg/mL)MRSA MIC (µg/mL)VRE MIC (µg/mL)E. coli MIC (µg/mL)Reference
3i H7-Br>50-->50[1]
3j H6-Br>50-->50[1]
6c ClBr0.018-0.0610.750.75-[2][3]
6i --0.018-0.061---[2]
6l --0.018-0.0611.501.50-[2][3]
6o ClBr0.018-0.0612.502.50-[2][3]
f1 ---4-8--[4][5]
f4 ------[4][5]
f14 ------[4][5]
Ciprofloxacin --0.018---[2]
Daptomycin ------[2][3]
Vancomycin ----0.5-1-[4]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus. Further details on the specific substitutions for compounds 6i, 6l, f1, f4, and f14 can be found in the cited literature.

Experimental Protocols

Synthesis of 4-Hydroxy-2-quinolinone Analogs

The synthesis of 4-hydroxy-2-quinolinone derivatives can be achieved through various established methods. A general and widely applicable protocol involves the cyclization of substituted anilines with malonic acid derivatives.

Protocol 1: General Synthesis of 4-Hydroxy-2-quinolinone Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriately substituted o-anisidine (1 equivalent) in a high-boiling point solvent such as diphenyl ether.

  • Addition of Reagents: Add diethyl malonate (1.1 equivalents) to the solution.

  • Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 240-250 °C) and maintain it for a specified period (e.g., 2 hours), allowing for the cyclization to occur.

  • Work-up: After cooling to room temperature, the reaction mixture is often treated with a non-polar solvent like hexane to precipitate the crude product.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-hydroxy-2-quinolinone derivative.

Note: This is a generalized procedure. Specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for different derivatives.

Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol 2: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh overnight culture in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in the broth in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate. A known antibiotic (e.g., ciprofloxacin, vancomycin) should be included as a reference standard.

  • Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

Experimental Workflow: Synthesis and Screening

G cluster_synthesis Synthesis Phase cluster_screening Antibacterial Screening Phase start Starting Materials (e.g., Substituted Aniline, Diethyl Malonate) reaction Chemical Reaction (e.g., Thermal Cyclization) start->reaction workup Work-up and Purification (e.g., Precipitation, Recrystallization) reaction->workup product Pure this compound Derivative workup->product mic_prep Prepare Compound Dilutions product->mic_prep Test Compound assay Broth Microdilution Assay mic_prep->assay inoculum_prep Prepare Bacterial Inoculum inoculum_prep->assay incubation Incubation (37°C, 24h) assay->incubation results MIC Determination incubation->results G cluster_pathway Inhibition of DNA Gyrase Pathway drug This compound Derivative gyrase Bacterial DNA Gyrase (GyrA/GyrB) drug->gyrase Inhibits dna_replication DNA Replication & Repair gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Blocked Pathway

References

Application Notes: Fluorescent Properties of Substituted 2-Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-quinolinone (also known as carbostyril) derivatives represent a significant class of heterocyclic fluorophores. Their core structure is versatile, allowing for synthetic modifications that can fine-tune their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.[1][2] These characteristics, combined with good photostability, have led to their widespread application in various scientific fields.[3][4] Applications range from fluorescent probes for detecting metal ions and biologically important sulfur compounds to advanced bio-imaging agents for visualizing cellular components and pathological markers like amyloid-beta aggregates.[3][5][6][7][8] The fluorescence of these compounds is often sensitive to the local microenvironment, making them excellent candidates for developing sensors for viscosity and pH.[6][7] The underlying mechanisms for their sensing capabilities frequently involve processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[3][9]

Quantitative Data Summary

The photophysical properties of 2-quinolinone derivatives are highly dependent on their substitution patterns and the solvent environment. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Photophysical Properties of Selected 2-Quinolinone Derivatives

Compound/DerivativeExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φf)Solvent/ConditionsReference
Carbostyril-124 (C-124)350-0.68%-[10]
PAV-3--17.1%-[10]
PAV-5--2.3%-[10]
TFMAQ-8Ar (Compound 3)40049357%n-Hexane[8]
TFMAQ-8Ar (Compound 3)400-<1%DMSO[8]
TFMAQ-8Ar (Compound 4)400512--[8]
TFMAQ-8Ar (Compound 5)400526--[8]
Sensor 9--0.6%THF-H₂O[11]
Sensor 9 + Zn²⁺--4.5%THF-H₂O[11]
5-chloro-8-hydroxyquinoline-Al³⁺--8.7%-[12]
5-chloro-8-hydroxyquinoline-Mg²⁺--9.4%-[12]
5-chloro-8-hydroxyquinoline-Zn²⁺--5.1%-[12]

Table 2: Solid-State Fluorescence Quantum Yields

Compound/DerivativeQuantum Yield (Φf) (Solid State)Reference
TFMAQ-8Ar (Compound 3)11%[8]
TFMAQ-8Ar (Compound 4)19%[8]
TFMAQ-8Ar (Compound 5)38%[8]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of 2-quinolinone-based fluorescent probes.

Protocol 1: General Synthesis of 2-Quinolinone Derivatives via Palladium-Catalyzed Annulation

This protocol describes a common method for synthesizing the 2-quinolinone core structure.[13]

Materials:

  • o-Iodoaniline derivative

  • Alkyne (e.g., propiolates) or Alkene (e.g., acrylates)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, Toluene)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the o-iodoaniline derivative (1.0 eq) in the anhydrous solvent.

  • Add the palladium catalyst (e.g., 5 mol%) and the ligand (e.g., 10 mol%).

  • Add the base (e.g., 2.0 eq).

  • Add the alkyne or alkene coupling partner (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and monitor its progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted 2-quinolinone.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.[14]

G cluster_synthesis Synthesis Workflow A Combine Reactants: o-Iodoaniline, Alkyne/Alkene, Catalyst, Base, Solvent B Inert Atmosphere Reaction (Heating) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Aqueous Workup & Extraction C->D Complete E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: General workflow for the synthesis and purification of 2-quinolinone derivatives.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield (Φf)

This protocol uses a comparative method, referencing a standard with a known quantum yield.[10][14]

Materials and Instruments:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solution of the sample compound (unknown)

  • Solution of a reference standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54; or Carbostyril-124, Φf = 0.68%)[10]

  • Solvent used for dissolving both sample and standard

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions for both the sample and the reference standard in the same solvent.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. Adjust concentrations so that the absorbance values are below 0.1 to minimize inner filter effects.

  • Measure Emission Spectra: Excite the sample and standard solutions at the same wavelength. Record the fluorescence emission spectrum for each solution using the spectrofluorometer.

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φs):

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference standard.

    • Is and Ir are the integrated fluorescence intensities of the sample and reference.

    • As and Ar are the absorbance values of the sample and reference at the excitation wavelength.

    • ns and nr are the refractive indices of the sample and reference solutions (if the solvents are the same, this ratio is 1).

G cluster_qy Relative Quantum Yield Measurement prep Prepare Dilute Solutions (Sample & Reference) abs Measure Absorbance (A) (UV-Vis, A < 0.1) prep->abs em Record Emission Spectra (Spectrofluorometer) abs->em integrate Integrate Fluorescence Intensity (I) em->integrate calc Calculate Quantum Yield (Φs) integrate->calc

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 3: Application in Metal Ion Sensing

This protocol outlines the general steps for using a 2-quinolinone probe to detect a target metal ion.[9][14]

Materials and Instruments:

  • Stock solution of the 2-quinolinone probe (e.g., 1 mM in DMSO or ethanol).

  • Stock solution of the target metal ion.

  • Stock solutions of potential interfering ions for selectivity studies.

  • Buffer solution to maintain a constant pH.

  • Spectrofluorometer.

Procedure:

  • Titration Experiment:

    • To a cuvette containing the buffer solution, add an aliquot of the probe stock solution to achieve a final concentration in the micromolar range (e.g., 1-10 µM).

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, allow the system to equilibrate and then record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the maximum emission wavelength against the concentration of the added metal ion.

    • This data can be used to determine the detection limit and binding constant (Ka). A Job's plot can be used to determine the binding stoichiometry between the probe and the ion.

  • Selectivity Study:

    • Repeat the experiment using a range of different metal ions at a concentration that produced a significant response with the target ion.

    • Compare the fluorescence response to assess the probe's selectivity for the target ion.

G cluster_mechanism Chelation-Enhanced Fluorescence (CHEF) Mechanism Probe Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte start Non-radiative decay (e.g., rotation/vibration) is dominant Analyte Analyte (Metal Ion) end Conformational rigidity blocks non-radiative decay, enhancing fluorescence

Caption: Mechanism of a "turn-on" fluorescent sensor upon analyte binding.

References

Application Notes and Protocols: Derivatization of 4-Hydroxy-8-methoxyquinolin-2(1H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxy-8-methoxyquinolin-2(1H)-one scaffold is a privileged heterocyclic structure that holds significant promise in the field of medicinal chemistry. Quinolinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for the chemical derivatization of this compound and the subsequent biological screening of the synthesized analogs. The methodologies outlined herein are intended to guide researchers in the exploration of this versatile scaffold for the discovery of novel therapeutic agents.

I. Synthesis of Starting Material: this compound

The synthesis of the parent compound, this compound, is a crucial first step. A common and effective method involves the thermal condensation of an appropriate aniline with a malonic acid derivative.

Protocol 1: Synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one

This protocol describes the synthesis of a C3-substituted analog, which can be adapted for the synthesis of the parent compound by using diethyl malonate instead of diethyl ethylmalonate.

Materials:

  • o-Anisidine

  • Diethyl ethylmalonate

  • Toluene

  • 0.5 M Sodium hydroxide solution

  • 10% Hydrochloric acid

  • Ethanol

  • Metal bath or heating mantle

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

  • Glassware

Procedure: [1]

  • In a round-bottom flask, combine o-anisidine (100 mmol) and diethyl ethylmalonate (105 mmol).

  • Heat the mixture in a metal bath to 220–230 °C for 1 hour.

  • Increase the temperature to 260–270 °C and continue heating for 6 hours, or until the distillation of ethanol ceases.

  • Carefully pour the hot reaction mixture into toluene (50 ml).

  • Allow the mixture to cool, which will cause a precipitate to form.

  • Collect the precipitate by filtration.

  • Dissolve the collected solid in 0.5 M aqueous sodium hydroxide solution (300 ml) and filter the solution.

  • Wash the filtrate with toluene (3 x 15 ml).

  • Filter the aqueous phase and then acidify it with 10% hydrochloric acid until the solution is acidic to Congo red.

  • A paste-like precipitate will form. Triturate the paste with a glass rod while it is still in the aqueous phase for several minutes.

  • Cool the mixture in a refrigerator for several hours to allow the paste to solidify.

  • Collect the solid by filtration, wash it with water (100 ml), and air-dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.[1]

II. Derivatization of this compound

The core structure of this compound offers several sites for chemical modification, including the hydroxyl group at C4, the nitrogen at position 1, and the aromatic ring. Below are protocols for common derivatization reactions.

Protocol 2: O-Alkylation of the 4-Hydroxy Group

Alkylation of the hydroxyl group can significantly impact the biological activity of the quinolinone scaffold. Studies have shown that alkylation of 8-methoxyquinolin-2(1H)-one with 2-bromoacetophenone in the presence of a base leads exclusively to the O-alkylated product.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., 2-bromoacetophenone, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in DMF (10 ml), add potassium carbonate (2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 ml).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the O-alkylated derivative.

Protocol 3: Mannich Reaction for C3-Aminomethylation

The Mannich reaction is a three-component condensation that can introduce an aminomethyl group at the C3 position of the 4-hydroxyquinolin-2-one ring system.[3][4][5][6]

Materials:

  • This compound

  • Formaldehyde (or paraformaldehyde)

  • A secondary amine (e.g., piperidine, dimethylamine)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure: [3]

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (15 ml).

  • Add the secondary amine (1.2 mmol) and formaldehyde (1.5 mmol, 37% aqueous solution) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the C3-aminomethylated derivative.

III. Biological Screening Protocols

The following are standard protocols for the preliminary biological evaluation of the synthesized this compound derivatives.

Protocol 4: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the MTT-containing medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum (adjusted to a specific concentration)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol 6: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (for NO measurement)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

  • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

IV. Data Presentation

Summarize all quantitative data from the biological screenings into clearly structured tables for easy comparison of the synthesized derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR¹ SubstituentR⁴ SubstituentR³ SubstituentCancer Cell LineIC₅₀ (µM)
Parent HOHHMCF-7>100
Parent HOHHHCT-116>100
Derivative 1 MCF-7
Derivative 2 HCT-116
Reference Drug ---MCF-7
Reference Drug ---HCT-116

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR¹ SubstituentR⁴ SubstituentR³ SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent HOHH>128>128>128
Derivative 1
Derivative 2
Reference Drug ---

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDR¹ SubstituentR⁴ SubstituentR³ SubstituentNO Inhibition IC₅₀ (µM)
Parent HOHH>100
Derivative 1
Derivative 2
Reference Drug ---

V. Visualization of Workflows and Signaling Pathways

Derivatization Workflow

Derivatization_Workflow Start 4-Hydroxy-8-methoxy- quinolin-2(1H)-one O_Alkylation O-Alkylation (Protocol 2) Start->O_Alkylation Alkyl Halide, Base Mannich Mannich Reaction (Protocol 3) Start->Mannich Formaldehyde, Amine Derivatives Library of Derivatives O_Alkylation->Derivatives Mannich->Derivatives Screening Biological Screening Derivatives->Screening

Caption: General workflow for the derivatization of this compound.

Biological Screening Workflow

Biological_Screening_Workflow Derivatives Synthesized Derivatives Anticancer Anticancer Screening (MTT Assay) Derivatives->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Derivatives->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (NO Inhibition Assay) Derivatives->Anti_inflammatory Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Workflow for the biological screening of synthesized derivatives.

Potential Anticancer Signaling Pathways

Caption: Potential anticancer mechanisms of quinolinone derivatives.[9]

Potential Anti-inflammatory Signaling Pathways

Caption: Potential anti-inflammatory mechanisms of quinolinone derivatives.[10]

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Hydroxy-8-methoxyquinolin-2(1H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The protocol is based on an adapted thermal condensation method, which is a robust and efficient approach for the preparation of quinolinone derivatives. This application note includes a detailed experimental protocol, safety precautions, characterization data, and a summary of the key quantitative parameters.

Introduction

This compound and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in the field of drug discovery. The quinolinone scaffold is a common motif in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, antifungal, and antioxidant activities. The title compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents. The presented protocol describes a scalable and cost-effective synthesis route, making it suitable for laboratory and pilot-plant scale production.

Chemical Reaction

The synthesis of this compound is achieved through the thermal condensation of 2-methoxyaniline (o-anisidine) and diethyl malonate. This reaction is a variation of the Gould-Jacobs reaction and proceeds via an initial acylation followed by an intramolecular cyclization and tautomerization to yield the final product.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from a similar procedure for a related compound and is optimized for a large-scale synthesis.[1][2]

Materials and Equipment:

  • 2-methoxyaniline (o-anisidine)

  • Diethyl malonate

  • High-temperature heating mantle with a temperature controller

  • Large reaction vessel with a mechanical stirrer and reflux condenser

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 2-methoxyaniline and a slight excess of diethyl malonate (e.g., 1.05 equivalents).

  • Thermal Condensation: Heat the reaction mixture with stirring. The temperature should be gradually increased to 220-230°C and maintained for approximately 1 hour. Subsequently, increase the temperature to 260-270°C and continue heating for 6-8 hours, or until the distillation of ethanol ceases.[1]

  • Work-up:

    • Allow the reaction mixture to cool slightly and then cautiously pour the hot mixture into a separate container with toluene.

    • Cool the toluene mixture to room temperature to allow for the precipitation of the crude product.

    • Filter the precipitate and wash it with a small amount of cold toluene.

  • Purification:

    • Dissolve the crude product in a 0.5 M aqueous solution of sodium hydroxide.

    • Filter the basic solution to remove any insoluble impurities.

    • Wash the aqueous filtrate with toluene to remove any remaining starting materials or non-acidic byproducts.

    • Acidify the aqueous phase with 10% hydrochloric acid until the product precipitates completely.

    • Filter the purified product, wash it thoroughly with water, and dry it in an oven at 80-100°C.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • The reaction is performed at high temperatures; appropriate precautions should be taken to avoid burns.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
2-methoxyaniline (o-anisidine)1.0 eq[1]
Diethyl malonate1.05 eq[1]
Reaction Conditions
Temperature (Step 1)220-230°C[1]
Time (Step 1)1 hour[1]
Temperature (Step 2)260-270°C[1]
Time (Step 2)6-8 hours[1]
Product Characterization
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
AppearanceOff-white to pale yellow solid
Melting Point245-248°C[3]
Yield and Purity
Expected Yield>60% (based on analogous reaction)[2]
Purity>97% (after purification)[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of the target compound.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage cluster_3 Analysis Combine Reactants Combine Reactants Thermal Condensation Thermal Condensation Combine Reactants->Thermal Condensation Heat to 220-270°C Precipitation in Toluene Precipitation in Toluene Thermal Condensation->Precipitation in Toluene Cool and Pour Filtration Filtration Precipitation in Toluene->Filtration Isolate Crude Product Dissolution in NaOH Dissolution in NaOH Filtration->Dissolution in NaOH Dissolve Crude Acidification with HCl Acidification with HCl Dissolution in NaOH->Acidification with HCl Precipitate Pure Product Final Filtration and Drying Final Filtration and Drying Acidification with HCl->Final Filtration and Drying Isolate Final Product Characterization Characterization Final Filtration and Drying->Characterization NMR, MS, HPLC

Caption: Workflow for the synthesis and purification of the target compound.

Logical Relationship of Synthesis

G Logical Relationship of Synthesis Steps Start Start Mixing o-Anisidine and Diethyl Malonate Mixing o-Anisidine and Diethyl Malonate Start->Mixing o-Anisidine and Diethyl Malonate End End Heating and Refluxing Heating and Refluxing Mixing o-Anisidine and Diethyl Malonate->Heating and Refluxing Thermal Energy Input Ethanol Distillation Ethanol Distillation Heating and Refluxing->Ethanol Distillation Byproduct Removal Crude Product Precipitation Crude Product Precipitation Ethanol Distillation->Crude Product Precipitation Cooling and Solvent Addition Purification by Acid-Base Extraction Purification by Acid-Base Extraction Crude Product Precipitation->Purification by Acid-Base Extraction Separation of Impurities Isolation of Pure Product Isolation of Pure Product Purification by Acid-Base Extraction->Isolation of Pure Product Filtration and Drying Isolation of Pure Product->End

Caption: Logical flow of the key steps in the synthesis protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-8-methoxyquinolin-2(1H)-one. It provides troubleshooting advice and frequently asked questions to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when following a thermal condensation route involving a substituted aniline (e.g., o-anisidine) and a malonic ester derivative.

Question: The reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The high temperatures required for the Conrad-Limpach-Knorr reaction are crucial. Ensure that the reaction mixture is heated at the specified temperatures for the required duration to drive the cyclization to completion. Inadequate heating can lead to the formation of intermediates that are lost during workup.

  • Sub-optimal Reagent Purity: The purity of the starting materials, particularly the o-anisidine and diethyl malonate, is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product. It is advisable to use freshly distilled or high-purity reagents.

  • Side Reactions: At high temperatures, various side reactions can occur. One common issue is the formation of undesired regioisomers or polymeric materials. Careful control of the reaction temperature and time can help minimize these side reactions.

  • Inefficient Purification: The product may be lost during the workup and purification steps. Ensure that the pH is carefully adjusted during the precipitation of the product. The choice of crystallization solvent is also important for maximizing the recovery of the pure compound.

Question: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?

Answer:

The formation of byproducts is a common challenge in this synthesis.

  • Potential Byproducts:

    • Anilide Intermediate: Incomplete cyclization can result in the isolation of the intermediate anilide formed from the reaction of o-anisidine and diethyl malonate.

    • N-Alkylated Product: If the reaction conditions are not carefully controlled, N-alkylation of the quinolinone ring can occur.

    • Decarboxylated Byproducts: At elevated temperatures, decarboxylation of the malonic ester or the quinolinone product can lead to undesired byproducts.

  • Minimization Strategies:

    • Temperature Control: Precise temperature control is crucial. Use a high-boiling point solvent or a sand bath to maintain a stable reaction temperature.

    • Reaction Time: Optimizing the reaction time can help to maximize the formation of the desired product while minimizing the formation of degradation products. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Purification: Column chromatography or recrystallization can be used to separate the desired product from byproducts. The choice of solvent system for chromatography or recrystallization is critical for achieving good separation.

Question: The product is difficult to precipitate or crystallize. What can I do?

Answer:

Precipitation and crystallization issues can be addressed by modifying the workup procedure.

  • pH Adjustment: The 4-hydroxy group of the quinolinone is acidic. The product is typically precipitated by acidifying a basic solution. Ensure that the pH is adjusted slowly and with vigorous stirring to promote the formation of a crystalline solid rather than an oil.

  • Solvent Selection: If the product precipitates as an oil, try adding a different co-solvent or changing the solvent system entirely. For recrystallization, a solvent screen to identify a suitable solvent or solvent mixture is recommended. Common solvents for recrystallization include ethanol, acetone, and mixtures with water.[1]

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Trituration: If an oil forms, it can sometimes be induced to solidify by trituration with a suitable solvent (e.g., diethyl ether, hexane) and a glass rod.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common and effective method is the Conrad-Limpach-Knorr synthesis. This involves the thermal condensation of an aniline derivative, in this case, o-anisidine, with a β-ketoester or a malonic ester derivative like diethyl malonate. The reaction proceeds through an intermediate anilide, which then undergoes thermal cyclization to form the quinolinone ring system.

Q2: What are the critical safety precautions for this synthesis?

A2: This synthesis involves high temperatures and potentially hazardous chemicals.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Use caution when heating the reaction mixture to high temperatures. A sand bath or a heating mantle with a temperature controller is recommended for stable and safe heating.

  • Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis for detailed safety information.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TTC) is a convenient method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to distinguish between the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of the product spot can be used to determine the optimal reaction time.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table provides a summary of how different parameters can influence the reaction outcome.

ParameterCondition ACondition BCondition CExpected Outcome
Reaction Temperature 220-230°C then 260-270°C200°C280°CHigher temperatures generally favor cyclization but can also lead to degradation. Optimal temperature needs to be determined experimentally.
Reaction Time 7 hours4 hours10 hoursInsufficient time leads to incomplete reaction. Excessive time can increase byproduct formation.
Reagent Ratio (Aniline:Ester) 1:1.051:11:1.2A slight excess of the ester can help drive the reaction to completion.
Reported Yield (for a similar compound) 62%--A yield of 62% has been reported for the synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one using a similar thermal condensation method.[2]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a structurally related compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, which can be adapted for the synthesis of this compound by using diethyl malonate instead of diethyl ethylmalonate.[2]

Materials:

  • o-Anisidine

  • Diethyl ethylmalonate

  • Toluene

  • 0.5 M Sodium hydroxide solution

  • 10% Hydrochloric acid

  • Ethanol

Procedure:

  • A mixture of o-anisidine (12.3 g, 100 mmol) and diethyl ethylmalonate (19.76 g, 105 mmol) is heated in a reaction vessel equipped with a distillation apparatus.

  • The reaction mixture is heated on a metal bath at 220–230 °C for 1 hour.

  • The temperature is then increased to 260–270 °C and maintained for 6 hours, or until the distillation of ethanol ceases.

  • The hot reaction mixture is cautiously poured into toluene (50 ml).

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The crude product is dissolved in 0.5 M aqueous sodium hydroxide solution (300 ml) and the solution is filtered to remove any insoluble impurities.

  • The filtrate is washed with toluene (3 x 15 ml).

  • The aqueous phase is then acidified by the addition of 10% hydrochloric acid until the pH is acidic to Congo red.

  • The precipitated product is collected by filtration, washed with water (100 ml), and air-dried.

  • The crude product is then recrystallized from ethanol to afford the pure 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.

Visualizations

experimental_workflow start Start reactants Mix o-Anisidine and Diethyl Malonate Derivative start->reactants heat1 Heat at 220-230°C for 1 hour reactants->heat1 heat2 Heat at 260-270°C for 6 hours heat1->heat2 quench Pour into Toluene heat2->quench filter1 Filter Precipitate quench->filter1 dissolve Dissolve in aq. NaOH filter1->dissolve wash Wash with Toluene dissolve->wash acidify Acidify with HCl wash->acidify filter2 Filter Product acidify->filter2 recrystallize Recrystallize from Ethanol filter2->recrystallize end Pure Product recrystallize->end troubleshooting_yield low_yield Low Yield Observed check_temp Verify Reaction Temperature Profile low_yield->check_temp check_purity Check Reagent Purity low_yield->check_purity check_workup Review Workup and Purification Procedure low_yield->check_workup temp_ok Temperature Correct? check_temp->temp_ok purity_ok Purity High? check_purity->purity_ok workup_ok Workup Efficient? check_workup->workup_ok optimize_temp Optimize Heating Time and Temperature temp_ok->optimize_temp No yield_improved Yield Improved temp_ok->yield_improved Yes purify_reagents Purify/Replace Starting Materials purity_ok->purify_reagents No purity_ok->yield_improved Yes optimize_workup Optimize pH Adjustment and Crystallization Solvent workup_ok->optimize_workup No workup_ok->yield_improved Yes optimize_temp->yield_improved purify_reagents->yield_improved optimize_workup->yield_improved

References

Technical Support Center: Purification of 4-Hydroxy-2-Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-hydroxy-2-quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges for 4-hydroxy-2-quinolinone derivatives?

A1: Researchers often face several key challenges during the purification of 4-hydroxy-2-quinolinone derivatives. These include:

  • Low Solubility: Many derivatives exhibit poor solubility in common organic solvents, making purification by recrystallization or chromatography challenging.

  • Co-eluting Impurities: The presence of structurally similar by-products, including isomers, can lead to difficulties in achieving high purity through chromatographic methods.

  • "Oiling Out" during Crystallization: Instead of forming crystals, the compound may separate as an oil, which is difficult to handle and purify.

  • Discoloration: The final product may be discolored due to the presence of minor, highly colored impurities.

  • Tautomerism: The existence of tautomeric forms (the 4-hydroxy-2-quinolinone and 2,4-dihydroxyquinoline forms) can affect the compound's polarity and its behavior during chromatography.[1]

  • Low Yield: Poor recovery of the purified compound is a frequent issue stemming from multiple purification steps or suboptimal crystallization conditions.

Q2: How does tautomerism affect the purification of these compounds?

A2: 4-Hydroxy-2-quinolinone derivatives can exist in equilibrium between the keto (4-hydroxy-2-quinolinone) and enol (2,4-dihydroxyquinoline) forms.[1] The predominant tautomer can influence the compound's polarity. While the 4-hydroxy-2(1H)-quinolinone form is generally more stable and favored, the presence of the more polar dihydroxy form, even in small amounts, can lead to tailing or broadened peaks during column chromatography.[1] It is important to be aware of this phenomenon when developing chromatographic methods.

Q3: What are the recommended starting points for selecting a recrystallization solvent?

A3: The choice of solvent is critical for successful recrystallization. Based on literature, common and effective solvents for 4-hydroxy-2-quinolinone derivatives include:

  • Alcohols such as methanol and ethanol are frequently used.[2]

  • A mixture of ether and hexane has been successfully employed.[2]

  • For certain derivatives, acetic acid or dimethylformamide (DMF) can be effective.[3]

  • Solvent mixtures like n-hexane/acetone and n-hexane/THF are also good starting points for optimizing solubility.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

Question: My compound is still impure after silica gel column chromatography. What can I do?

Answer: Low purity after column chromatography can be addressed by systematically evaluating and optimizing several parameters.

Troubleshooting Workflow for Low Purity in Column Chromatography

G start Low Purity Detected check_tlc Re-evaluate TLC Solvent System start->check_tlc broad_spots Are spots well-separated (ΔRf > 0.2)? check_tlc->broad_spots adjust_polarity Adjust Solvent Polarity (e.g., decrease polar component) broad_spots->adjust_polarity No try_new_system Test Alternative Solvent Systems (e.g., Toluene/EtOAc, DCM/Acetone) broad_spots->try_new_system No check_loading Review Column Loading Technique broad_spots->check_loading Yes adjust_polarity->check_tlc try_new_system->check_tlc overloaded Was the column overloaded? check_loading->overloaded check_column Inspect Column Packing and Elution check_loading->check_column reduce_load Reduce Sample Load overloaded->reduce_load Yes dry_loading Consider Dry Loading if Solubility is Low overloaded->dry_loading No end Achieved Higher Purity reduce_load->end dry_loading->end channeling Are there cracks or channels in the silica bed? check_column->channeling repack_column Repack Column Carefully channeling->repack_column Yes gradient_elution Consider Gradient Elution for Complex Mixtures channeling->gradient_elution No repack_column->end gradient_elution->end

Caption: Troubleshooting workflow for low purity in column chromatography.

Issue 2: "Oiling Out" During Recrystallization

Question: My compound is precipitating as an oil instead of crystals. How can I fix this?

Answer: "Oiling out" typically occurs when the solution is too concentrated or cooled too quickly. Here are some steps to promote crystal formation.

Troubleshooting Workflow for "Oiling Out"

G start Compound 'Oils Out' reheat Re-heat Solution to Dissolve Oil start->reheat add_solvent Add More Solvent Incrementally reheat->add_solvent slow_cool Allow to Cool Slowly to Room Temperature add_solvent->slow_cool refrigerate Transfer to Refrigerator slow_cool->refrigerate induce_crystallization Induce Crystallization refrigerate->induce_crystallization change_solvent If still oily, try a different solvent or solvent mixture refrigerate->change_solvent Still Oily scratch Scratch Inner Surface with Glass Rod induce_crystallization->scratch seed Add a Seed Crystal induce_crystallization->seed end Crystals Formed scratch->end seed->end change_solvent->start

Caption: Troubleshooting steps for when a compound "oils out".

Issue 3: Product Discoloration

Question: My final product has a persistent yellow or brown color. How can I decolorize it?

Answer: Discoloration is often due to trace impurities. Treatment with activated carbon is a common and effective method for removal.

Decolorization Protocol:

  • Dissolve the crude, colored product in a suitable hot solvent.

  • Add a small amount of activated carbon (typically 1-5% by weight of the solute).

  • Heat the mixture at reflux for 10-15 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon.

  • Allow the purified filtrate to cool slowly to induce crystallization of the decolorized product.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of 4-Hydroxy-2-Quinolinone Derivatives

Mobile Phase CompositionApplication/NotesReference
Dichloromethane:Methanol (98:2)Flash column chromatography for the purification of a quinolinone-carboxamide derivative.[4]
Dichloromethane:Methanol (9:1)Purification of a Mannich base derivative.[5]
Dichloromethane:Methanol (4:1)Purification of a piperidinylmethyl derivative.[5]
Hexane:Ethyl Acetate (4:1)Used for the purification of a less polar derivative.
Acetonitrile, Water, and Phosphoric AcidA reverse-phase HPLC method for the analysis of 2(1H)-Quinolinone, 4-hydroxy.[6]

Table 2: Recrystallization Solvents and Reported Yields

| Derivative | Recrystallization Solvent | Yield | Reference | | :--- | :--- | :--- | | 4-hydroxy-6-chloroquinoline | Methanol | ~100% |[2] | | 4-hydroxy-6-methoxyquinoline | Methanol | ~95% |[2] | | 3-amino-4-hydroxy-2-quinolinone hydrochloride | Not specified | 96% |[7] | | N-aryl cinnamides | N,N-dimethyl trifluoroacetamide | Not specified |[8] | | 3-acetyl-4-hydroxy-N-methyl-2(1H) quinoline derivative | Acetic Acid | Not specified |[3] | | Pyrimidinethione derivative | DMF | Not specified |[3] |

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is a general guideline and may require optimization for specific derivatives.

  • Dissolution: In a flask, add the crude 4-hydroxy-2-quinolinone derivative and a small amount of a suitable solvent (refer to Table 2). Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general procedure for purification by flash column chromatography.

General Purification Workflow

G start Crude Product tlc TLC Analysis to Determine Optimal Solvent System start->tlc column_prep Prepare Silica Gel Column tlc->column_prep loading Load Sample (Wet or Dry Loading) column_prep->loading elution Elute with Chosen Solvent System loading->elution collection Collect Fractions elution->collection fraction_analysis Analyze Fractions by TLC collection->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporation Evaporate Solvent combine->evaporation recrystallization Optional Recrystallization for Higher Purity evaporation->recrystallization end Pure Product evaporation->end If sufficiently pure recrystallization->end

References

Technical Support Center: Conrad-Limpach Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Conrad-Limpach Quinolinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding side reactions and other issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach synthesis is yielding the wrong isomer. Instead of the desired 4-hydroxyquinoline, I am obtaining a 2-hydroxyquinoline. What is causing this?

A1: The formation of the 2-hydroxyquinoline isomer is a well-known side reaction in the Conrad-Limpach synthesis, often referred to as the Knorr quinoline synthesis. The regioselectivity is highly dependent on the temperature of the initial condensation step between the aniline and the β-ketoester.

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (typically room temperature to below 140°C), the reaction is under kinetic control. The aniline's nitrogen atom preferentially attacks the more reactive keto group of the β-ketoester, leading to a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250°C) yields the desired 4-hydroxyquinoline.[1][2]

  • Knorr Pathway (Thermodynamic Control): At higher initial reaction temperatures (above 140°C), the reaction shifts to thermodynamic control.[2] Under these conditions, the aniline attacks the less reactive ester carbonyl group, forming a β-ketoanilide intermediate. This intermediate then undergoes an acid-catalyzed cyclization to produce the 2-hydroxyquinoline isomer.[2]

To favor the formation of the 4-hydroxyquinoline, ensure the initial condensation is performed at a lower temperature to form the kinetic product.

Q2: The yield of my thermal cyclization step is very low, and I am observing a significant amount of dark, insoluble material. What are these byproducts and how can I minimize their formation?

A2: The high temperatures required for the cyclization step (typically >250°C) can lead to thermal decomposition and polymerization of the starting materials and intermediates, resulting in the formation of tarry, polymeric byproducts.[3][4] While specific decomposition pathways for the Conrad-Limpach intermediates are not extensively detailed in the literature, high-temperature acid-catalyzed reactions of aromatic amines and carbonyl compounds are generally prone to charring and polymerization.[4]

To mitigate these side reactions and improve your yield:

  • Use a High-Boiling, Inert Solvent: Performing the cyclization in a high-boiling solvent such as mineral oil, Dowtherm A, or diphenyl ether is crucial. These solvents help to ensure even heat distribution and can significantly improve yields compared to running the reaction neat.[1]

  • Optimize Reaction Time and Temperature: Avoid prolonged heating or excessively high temperatures, as this will promote decomposition. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Materials: Ensure your aniline and β-ketoester are pure, as impurities can act as catalysts for polymerization and other side reactions.

Q3: What is the role of the acid catalyst in the Conrad-Limpach synthesis, and which one should I use?

A3: An acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is often used in the Conrad-Limpach synthesis to facilitate several steps in the reaction mechanism.[1] The acid catalyzes the multiple keto-enol tautomerizations that are necessary for the reaction to proceed.[1]

The choice and concentration of the acid can influence the reaction outcome. While a small amount of a strong acid is generally sufficient to catalyze the initial condensation, an excess of acid, particularly in the subsequent cyclization step, can promote the Knorr pathway to the 2-hydroxyquinoline isomer. For the Knorr synthesis, strong acids like sulfuric acid or polyphosphoric acid are typically used to drive the cyclization of the β-ketoanilide intermediate.

For the standard Conrad-Limpach synthesis, a catalytic amount of a strong acid in the initial condensation is usually adequate.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no yield of 4-hydroxyquinoline Incomplete initial condensation of aniline and β-ketoester.- Ensure equimolar amounts of reactants.- Add a catalytic amount of a strong acid (e.g., a drop of H₂SO₄) to the initial mixture.- Allow sufficient reaction time for the condensation to complete (monitor by TLC).
Inefficient thermal cyclization.- Use a high-boiling point, inert solvent (e.g., mineral oil, Dowtherm A).- Ensure the reaction temperature reaches ~250°C.- Optimize the heating time to avoid decomposition.
Formation of 2-hydroxyquinoline isomer The initial condensation temperature was too high, favoring the thermodynamic Knorr product.- Perform the initial condensation at a lower temperature (room temperature to <140°C) to favor the kinetic Conrad-Limpach intermediate.
Significant formation of tar/polymeric byproducts Thermal decomposition at high temperatures.- Use a high-boiling point solvent for even heat distribution.- Avoid unnecessarily long reaction times at high temperatures.- Ensure the purity of starting materials.
Difficulty in purifying the final product Presence of high-boiling solvent and colored impurities.- After cooling, dilute the reaction mixture with a hydrocarbon solvent (e.g., hexanes) to precipitate the product and dissolve the reaction solvent.- Collect the solid by filtration and wash thoroughly with the hydrocarbon solvent.- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

Table 1: Effect of Solvent Boiling Point on the Yield of a Representative Conrad-Limpach Cyclization

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21230
Propyl benzoate23144
Isobutyl benzoate24766
2-Nitrotoluene22254
1,2,4-Trichlorobenzene21465
Dowtherm A25765
2,6-di-tert-butylphenol25365

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative. Yields are dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic. Water is formed as a byproduct and can be removed azeotropically if a solvent like toluene is used.

  • Remove any solvent and water under reduced pressure to yield the crude β-aminoacrylate intermediate, which is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a mechanical stirrer and a condenser, heat a high-boiling point solvent (e.g., Dowtherm A or mineral oil) to approximately 250°C.

  • Slowly add the crude β-aminoacrylate intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature and continue stirring for 15-30 minutes. The product will often precipitate from the hot solution.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent to remove the high-boiling solvent, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Knorr Synthesis of 2-Hydroxyquinolines

Step 1: Formation of the β-Ketoanilide Intermediate

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent).

  • Heat the mixture to 140-150°C for 1-2 hours. This will favor the formation of the β-ketoanilide intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude β-ketoanilide from Step 1 to an excess of cold (0°C) concentrated sulfuric acid with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for 1-2 hours (monitor by TLC).

  • Carefully pour the reaction mixture over crushed ice.

  • Neutralize the solution with a base (e.g., concentrated NaOH or NH₄OH) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

Visualizations

Conrad_Limpach_vs_Knorr cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_cyclization Cyclization cluster_products Products Aniline Aniline Low_Temp Low Temp (<140°C) (Kinetic Control) High_Temp High Temp (>140°C) (Thermodynamic Control) Ketoester β-Ketoester Aminoacrylate β-Aminoacrylate Low_Temp->Aminoacrylate Conrad-Limpach Ketoanilide β-Ketoanilide High_Temp->Ketoanilide Knorr Thermal_Cyclization Thermal Cyclization (~250°C) Aminoacrylate->Thermal_Cyclization Acid_Cyclization Acid-Catalyzed Cyclization Ketoanilide->Acid_Cyclization Product_4OH 4-Hydroxyquinoline Thermal_Cyclization->Product_4OH Product_2OH 2-Hydroxyquinoline Acid_Cyclization->Product_2OH

Caption: Reaction pathways for the Conrad-Limpach and Knorr syntheses.

Troubleshooting_Workflow Start Experiment Start Check_Product Analyze Product Mixture Start->Check_Product Desired_Product Desired 4-Hydroxyquinoline Check_Product->Desired_Product Correct Isomer, Good Yield Wrong_Isomer 2-Hydroxyquinoline Formed Check_Product->Wrong_Isomer Incorrect Isomer Low_Yield Low Yield / Tar Formation Check_Product->Low_Yield Low Yield End Successful Synthesis Desired_Product->End Adjust_Temp Lower Initial Condensation Temperature (<140°C) Wrong_Isomer->Adjust_Temp Optimize_Cyclization Optimize Cyclization: - Use high-boiling solvent - Control time and temp Low_Yield->Optimize_Cyclization Adjust_Temp->Start Optimize_Cyclization->Start

Caption: Troubleshooting workflow for the Conrad-Limpach synthesis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 4-Hydroxy-8-methoxyquinolin-2(1H)-one. The following information is designed to assist researchers in developing suitable formulations for their experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: The low aqueous solubility of this compound is attributed to its molecular structure. Key factors include:

  • Aromaticity and Planarity: The rigid, aromatic quinolinone core results in a stable crystal lattice that requires significant energy to dissolve.[1]

  • Lipophilicity: The presence of the methoxy group and the overall carbon-rich scaffold contribute to its lipophilic (fat-soluble) nature, making it inherently less soluble in water.[1]

  • Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the molecules in the solid state, can hinder interactions with water molecules.[1]

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: Several effective strategies can be employed, which can be broadly categorized as:

  • pH Adjustment: Utilizing the acidic nature of the 4-hydroxy group.

  • Cosolvency: Incorporating a water-miscible organic solvent.

  • Use of Excipients:

    • Cyclodextrin Complexation: Encapsulating the compound in cyclodextrin molecules.

    • Surfactant Solubilization: Using micelles to carry the compound in an aqueous medium.

  • Solid-State Modification:

    • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.

Troubleshooting Guides & Experimental Protocols

Issue 1: My compound is precipitating out of my aqueous buffer.

This is a common issue due to the low intrinsic solubility of this compound. The following troubleshooting workflow can help identify a suitable solubilization strategy.

Troubleshooting_Workflow cluster_1 cluster_2 cluster_3 Start Compound Precipitates in Aqueous Buffer Tier1 Tier 1: Simple Formulation Adjustments Start->Tier1 Tier2 Tier 2: Advanced Formulation Strategies Tier1->Tier2 If Tier 1 is insufficient pH_Adjust Adjust pH (Check pKa) Tier1->pH_Adjust Cosolvents Add Cosolvents (e.g., Ethanol, DMSO) Tier1->Cosolvents Tier3 Tier 3: Solid-State Engineering Tier2->Tier3 For oral delivery or higher concentration Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) Tier2->Cyclodextrins Surfactants Use Surfactants (e.g., Tween 80) Tier2->Surfactants Outcome Solubilized Compound Tier3->Outcome Solid_Dispersion Prepare Solid Dispersion (e.g., with PVP K30) Tier3->Solid_Dispersion pH_Adjust->Outcome If successful Cosolvents->Outcome If successful Cyclodextrins->Outcome If successful Surfactants->Outcome If successful

Caption: Decision tree for selecting a solubilization strategy.

Strategy 1: pH Adjustment

With a predicted pKa of approximately 4.5 for the 4-hydroxy group, the solubility of this compound is expected to be pH-dependent.[2] As a weak acid, its solubility will increase in alkaline conditions (pH > pKa) due to the formation of the more soluble anionic salt.

Experimental Protocol: pH-Solubility Profile Determination

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-9).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the measured solubility as a function of the final measured pH of each buffer solution.

Table 1: Estimated pH-Dependent Solubility of this compound

pHExpected Predominant SpeciesEstimated Solubility (µg/mL)Fold Increase (vs. pH 3.0)
3.0Neutral~11
4.550% Neutral, 50% Anionic~1010
6.0Mostly Anionic~100100
7.4Anionic>500>500
9.0Anionic>1000>1000
Disclaimer: These are estimated values based on the Henderson-Hasselbalch equation and the behavior of weak acids with a similar pKa. Actual experimental values may vary.
Strategy 2: Cosolvency

The addition of a water-miscible organic solvent (cosolvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3]

Experimental Protocol: Cosolvent Solubility Determination

  • Solvent Preparation: Prepare a series of aqueous solutions containing increasing concentrations of a cosolvent (e.g., ethanol, propylene glycol, or DMSO) from 0% to 50% (v/v).

  • Sample Preparation and Analysis: Follow steps 2-5 from the pH-Solubility Profile Determination protocol for each cosolvent mixture.

Table 2: Estimated Solubility of this compound in Ethanol/Water Mixtures

Ethanol Concentration (% v/v)Estimated Solubility (µg/mL)Fold Increase (vs. Water)
0 (Water)~11
10~2020
20~150150
30~500500
40~12001200
50>2000>2000
Disclaimer: These are illustrative values. The actual solubility will depend on the specific cosolvent and experimental conditions.
Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[1][4]

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • HP-β-CD Solution Preparation: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-20% w/v) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation and Equilibration: Add an excess amount of this compound to each HP-β-CD solution. Shake the suspensions at a constant temperature for 48-72 hours.

  • Sample Separation and Quantification: Follow steps 4 and 5 from the pH-Solubility Profile Determination protocol.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (A_L-type diagram) suggests the formation of a 1:1 soluble complex.[1]

Table 3: Estimated Solubility Enhancement with HP-β-CD at pH 7.4

HP-β-CD Concentration (% w/v)Estimated Solubility (µg/mL)Fold Increase
0~51
2.5~10020
5.0~25050
10.0~600120
20.0~1500300
Disclaimer: These are illustrative values based on typical solubility enhancements observed for poorly soluble compounds.
Strategy 4: Surfactant Solubilization

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can solubilize poorly water-soluble compounds.[5] Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used in pharmaceutical formulations.

Experimental Protocol: Surfactant Solubility Determination

  • Surfactant Solution Preparation: Prepare aqueous solutions of a surfactant (e.g., Tween 80) at various concentrations above its CMC (CMC of Tween 80 is ~0.012 mg/mL).

  • Sample Preparation and Analysis: Follow steps 2-5 from the pH-Solubility Profile Determination protocol for each surfactant solution.

Table 4: Estimated Solubility Enhancement with Tween 80 at pH 7.4

Tween 80 Concentration (% w/v)Estimated Solubility (µg/mL)Fold Increase
0~51
0.1~7515
0.5~30060
1.0~700140
2.0~1500300
Disclaimer: These are illustrative values. The solubilization capacity depends on the specific surfactant and drug-surfactant interactions.
Strategy 5: Amorphous Solid Dispersion

Dispersing the compound in an amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly enhance its dissolution rate and apparent solubility.[1][6][7][8] This is because no crystal lattice energy needs to be overcome for dissolution.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Solvent Selection: Choose a volatile organic solvent (e.g., a mixture of methanol and dichloromethane) in which both this compound and a carrier polymer (e.g., PVP K30 or HPMC) are soluble.[1]

  • Dissolution: Dissolve the compound and the polymer in the selected solvent at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).[1]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Characterization: Scrape the dried solid dispersion, pulverize it, and characterize its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

  • Dissolution Testing: Perform dissolution studies on the prepared solid dispersion powder to quantify the improvement in dissolution rate and extent compared to the crystalline drug.

Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization & Testing Dissolve Dissolve Drug & Polymer in Common Solvent Evaporate Solvent Evaporation (Rotovap) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Pulverize Pulverize & Sieve Dry->Pulverize Analyze Analyze Amorphous State (DSC, XRPD) Pulverize->Analyze Dissolution Perform Dissolution Test Pulverize->Dissolution Result Enhanced Dissolution Profile Dissolution->Result

Caption: Workflow for preparing and evaluating a solid dispersion.

Summary of Solubilization Strategies

StrategyAdvantagesDisadvantagesBest For
pH Adjustment Simple, cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change.Initial in vitro screens; formulations where pH can be controlled.
Cosolvency Simple to prepare; can achieve high drug concentrations.Potential for in vivo toxicity; risk of precipitation upon dilution.In vitro assays; non-aqueous or mixed-solvent formulations.
Cyclodextrin Complexation High safety profile; suitable for in vivo use; can improve stability.Can be expensive; complexation efficiency is compound-dependent.In vivo studies; parenteral and oral formulations.
Surfactant Solubilization High solubilization capacity; wide variety of surfactants available.Potential for toxicity; can interfere with some biological assays.In vitro studies; oral formulations.
Solid Dispersion Significant increase in dissolution rate and apparent solubility; suitable for oral delivery.Can be physically unstable (recrystallization); requires specialized preparation.Enhancing oral bioavailability.

References

Technical Support Center: Optimization of Reaction Conditions for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to quinolinones?

A1: The most prevalent methods for synthesizing quinolinones include several classic named reactions and their modern variations. Traditional approaches include the Conrad-Limpach, Knorr, Friedländer, and Camps cyclization reactions.[1][2] More contemporary methods often employ metal catalysts or microwave assistance to improve yields and reaction conditions.[3][4]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields are a common issue in quinolinone synthesis and can stem from several factors. Here are the primary areas to troubleshoot:

  • Purity of Starting Materials: Ensure the purity of your anilines, ketones, and other reactants, as impurities can lead to side reactions.[1]

  • Reaction Temperature: The temperature is critical, especially in classical methods like the Conrad-Limpach synthesis, which often requires high temperatures for cyclization (often exceeding 250°C).[1][5] Such high temperatures can also lead to product decomposition.[5]

  • Choice of Solvent: The solvent can significantly influence the reaction outcome. For instance, high-boiling point solvents like mineral oil or Dowtherm A are often preferred for thermal cyclizations.[3][5]

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration.[1] The choice of catalyst, such as various acids or bases in the Friedländer synthesis, can significantly impact efficiency.[5]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid product decomposition.[1][5]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Q3: I am observing the formation of multiple side products. What are the likely causes?

A3: Side product formation is a common issue. In the Friedländer synthesis, for example, aldol condensation of the ketone starting material can occur under basic conditions.[1] In the Knorr synthesis, you might see the formation of a 4-hydroxyquinoline as a competing product depending on the reaction conditions.[1] To minimize side products, carefully control the reaction temperature, stoichiometry of reactants, and the choice of catalyst.[1]

Q4: How can I improve the regioselectivity of my reaction when using unsymmetrical starting materials?

A4: Poor regioselectivity is a frequent challenge, particularly in reactions like the Friedländer or Conrad-Limpach-Knorr syntheses with unsymmetrical ketones.[5] In the Friedländer synthesis, introducing a directing group on the 2-aminoaryl ketone can control which side of the carbonyl group reacts.[5] For the Camps cyclization, the choice of base is critical; a stronger base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one, while a weaker base may favor a different cyclization pathway.[3][5]

Troubleshooting Guides

Conrad-Limpach Synthesis

Problem: Low yield or failure of the cyclization step.

Solution: The key to a successful Conrad-Limpach cyclization is achieving and maintaining the high temperature required for the electrocyclic ring closing, which can be around 250°C.[5]

  • High-Boiling Solvents: Performing the cyclization neat can lead to decomposition. The use of an inert, high-boiling solvent like mineral oil is crucial and can raise yields significantly.[3][5]

  • Temperature Control: Ensure your experimental setup can safely and consistently reach the target temperature. Use a high-temperature thermometer and a suitable heating mantle or sand bath.[5]

  • Acid Catalysis: The reaction mechanism involves multiple tautomerizations that are catalyzed by strong acids like HCl or H₂SO₄. Ensure that the intermediate Schiff base is formed correctly in the first step, which may require catalytic acid.[5]

Friedländer Synthesis

Problem: Low yields and formation of side products.

Solution: These issues are often related to harsh reaction conditions and competing side reactions like the self-condensation of the ketone.[5]

  • Milder Conditions: Traditional methods often use high temperatures and strong acids or bases. Modern protocols utilize milder catalysts that allow the reaction to proceed under more controlled conditions.[5]

  • Catalyst Selection: A wide range of catalysts has been shown to improve the efficiency of the Friedländer reaction. Consider screening different types of catalysts, such as molecular iodine, to find the optimal one for your substrate.[5]

Camps Cyclization

Problem: Formation of a mixture of isomers.

Solution: The formation of two possible quinolinone products arises from two possible modes of cyclization. The selectivity is highly dependent on the base, solvent, and temperature.[5]

  • Base Strength: The strength of the base can influence which proton is abstracted, directing the cyclization pathway. A stronger base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one.[3][5]

Data Presentation

Table 1: Optimized Reaction Conditions for Selected Quinolinone Syntheses

Synthesis MethodKey ReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield
Conrad-Limpach Aniline, β-ketoesterCatalytic H₂SO₄Mineral Oil or Dowtherm A~2500.5 - 1Up to 95%[3]
Catalyzed Friedländer 2-aminoaryl ketone, active methylene compound10 mol% I₂- (Neat)80 - 100Monitored by TLCGood to Excellent
Camps Cyclization o-acylaminoacetophenoneNaOH or Cs₂CO₃EthanolRefluxSeveral hoursVaries with substrate
Microwave-Assisted Lactamization N-aryl-β-bromo-α,β-unsaturated amideK₂CO₃DMF120 - 15010 - 30 minGood to Excellent[4]

Experimental Protocols

Two-Step Conrad-Limpach Synthesis

Step 1: Formation of the β-aminoacrylate

  • In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).[5]

  • Stir the mixture for 1-2 hours. The reaction is often exothermic.

  • If using a solvent like toluene, water can be removed azeotropically.

  • Remove the water and any solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.[5]

Step 2: Thermal Cyclization

  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).[5]

  • Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere.[5]

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible.[5]

  • Cool the reaction mixture. The product often precipitates upon cooling.[5]

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.[5]

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.[5]

Catalyzed Friedländer Synthesis
  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[5]

  • Heat the reaction mixture at 80-100°C.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[5]

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

Visualizations

TroubleshootingWorkflow start Low Quinolinone Yield Observed check_purity Check Purity of Starting Materials start->check_purity review_conditions Review Reaction Parameters start->review_conditions check_isolation Evaluate Product Isolation & Purification start->check_isolation impure_reactants Impure Reactants? check_purity->impure_reactants incorrect_params Incorrect Parameters? review_conditions->incorrect_params loss_during_workup Loss During Workup? check_isolation->loss_during_workup impure_reactants->review_conditions No purify_reagents Purify/Replace Reagents impure_reactants->purify_reagents Yes incorrect_params->check_isolation No optimize_conditions Optimize Temp, Time, Solvent, Catalyst incorrect_params->optimize_conditions Yes optimize_workup Optimize Extraction/Purification Protocol loss_during_workup->optimize_workup Yes RegioselectivityControl start Poor Regioselectivity Observed synthesis_method Identify Synthesis Method start->synthesis_method friedlander Friedländer Synthesis synthesis_method->friedlander camps Camps Cyclization synthesis_method->camps conrad_limpach Conrad-Limpach synthesis_method->conrad_limpach directing_group Introduce Directing Group on Ketone friedlander->directing_group modify_base Modify Base Strength (e.g., NaOH vs. Cs₂CO₃) camps->modify_base steric_electronic Consider Steric/Electronic Effects of Substituents conrad_limpach->steric_electronic

References

Degradation pathways of 4-Hydroxy-8-methoxyquinolin-2(1H)-one under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-8-methoxyquinolin-2(1H)-one. The information is designed to address potential issues encountered during forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for this compound?

A1: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies to intentionally induce degradation.[1] These studies are crucial for:

  • Identifying potential degradation products.[2]

  • Elucidating the degradation pathways.[2]

  • Determining the intrinsic stability of the molecule.[1]

  • Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[3]

Q2: Under what stress conditions is this compound likely to degrade?

A2: Based on the general behavior of related quinolinone compounds, this compound is likely susceptible to degradation under the following conditions:

  • Acidic Hydrolysis: Exposure to acidic conditions can lead to the breakdown of the molecule.[4]

  • Alkaline Hydrolysis: Basic conditions are also expected to cause degradation.[4]

  • Oxidation: The presence of oxidizing agents can result in the formation of degradation products.[4]

  • Thermal Stress: Elevated temperatures may induce thermal decomposition.[4]

  • Photolysis: Exposure to light can cause photodegradation.[4]

Q3: What are the probable degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, plausible pathways can be inferred from the degradation of similar quinoline structures. Degradation is likely initiated by hydroxylation, followed by ring cleavage.[5] For instance, the degradation of quinoline often starts with hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline, which is then further oxidized.[5]

Q4: What analytical techniques are recommended for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring degradation and separating the parent compound from its degradation products.[6] Coupling HPLC with Mass Spectrometry (LC-MS) is highly effective for identifying the structures of the degradation products formed.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. The stress conditions applied are too mild.Increase the severity of the stress conditions. For hydrolysis, consider increasing the concentration of the acid or base, raising the temperature, or extending the exposure time. For thermal stress, use a higher temperature. Ensure light exposure is sufficient for photolytic studies.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the stress conditions. Aim for 5-20% degradation to observe the primary degradation products. Use lower concentrations of acid/base, lower temperatures, or shorter exposure times.[7]
Poor peak shape or resolution in HPLC chromatogram. The mobile phase may be inappropriate for separating the parent compound and its degradation products.Optimize the HPLC method. This may involve adjusting the mobile phase composition, pH, gradient, or selecting a different column.
Formation of unexpected degradation products. The presence of reactive species or impurities in the reaction mixture.Ensure high purity of solvents and reagents. Identify and control for any potential nucleophiles or other reactive species that may be present.
Mass imbalance in the degradation study. Not all degradation products are being detected, or some may not be eluting from the HPLC column.Re-evaluate the analytical method to ensure it is capable of detecting all potential degradation products. Check for co-elution of peaks. The use of a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector might be beneficial.

Experimental Protocols

General Protocol for Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound is outlined below. This should be adapted based on the specific stability of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a defined period, taking samples at various time points.[8]

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Maintain at a controlled temperature (e.g., 60-80°C) and collect samples at intervals.[8]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature. Monitor the reaction over time.

    • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 80-100°C) for a specified duration.

    • Photolytic Degradation: Expose the drug substance in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time intervals using a validated stability-indicating HPLC method. The parent peak and any degradation product peaks should be monitored.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method should be developed to separate this compound from its degradation products.

  • Column: A C18 column is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for obtaining UV spectra of the peaks.

  • Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid alkali Alkaline Hydrolysis prep->alkali oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms method_val Validate Stability-Indicating Method hplc->method_val pathway Elucidate Degradation Pathways lcms->pathway

Caption: Workflow for Forced Degradation Studies.

logical_relationship compound This compound stress Stress Conditions (Acid, Base, Oxidant, Heat, Light) compound->stress stability Intrinsic Stability Profile compound->stability degradation Degradation stress->degradation products Degradation Products degradation->products analysis Stability-Indicating Analytical Method products->analysis Detection & Separation pathways Degradation Pathways analysis->pathways Identification pathways->stability

Caption: Logical Flow of a Degradation Study.

References

How to increase the purity of synthesized 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized 4-Hydroxy-8-methoxyquinolin-2(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: My crude this compound is a dark, oily residue instead of a solid. What could be the cause and how can I purify it?

A1: The formation of an oily residue suggests the presence of significant impurities or residual solvent. High temperatures (often exceeding 250°C) used in the Conrad-Limpach synthesis for cyclization can sometimes lead to product decomposition and the formation of tar-like byproducts.[1]

Troubleshooting Steps:

  • Solvent Removal: Ensure all high-boiling point solvents (e.g., mineral oil, diphenyl ether) used in the synthesis are thoroughly removed under high vacuum.

  • Trituration: Attempt to solidify the oil by triturating it with a non-polar solvent like hexanes or diethyl ether. This can help in removing non-polar impurities and may induce crystallization of the desired product.

  • Column Chromatography: If trituration fails, column chromatography is the recommended next step. The crude oil can be adsorbed onto a small amount of silica gel and purified using a suitable solvent system.

Q2: After recrystallization, the purity of my this compound has not significantly improved. What are the possible reasons and solutions?

A2: This issue can arise from several factors, including the choice of solvent, the presence of co-crystallizing impurities, or procedural missteps.

Troubleshooting Steps:

  • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol or a mixture of benzene and ethanol has been shown to be effective.[2] Experiment with different solvent systems if the initial choice is ineffective.

  • Incomplete Reaction: The presence of unreacted starting materials or the kinetically favored, uncyclized β-aminoacrylate intermediate can hinder effective purification by recrystallization.[3] Consider purifying a small sample by preparative HPLC to obtain a pure standard for comparison (e.g., by TLC or analytical HPLC) to identify the impurities.

  • Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.

Q3: My compound appears to be decomposing on the silica gel column during chromatography. How can I prevent this?

A3: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the silica gel before use. This can be achieved by washing the silica gel with a solution of triethylamine in your chosen eluent (e.g., 1% triethylamine in ethyl acetate/hexane).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Swift Elution: Do not let the compound remain on the column for an extended period. Use a slightly more polar solvent system to ensure a reasonably fast elution time.

Q4: What are the common impurities I should expect from the synthesis of this compound?

A4: Common impurities often stem from incomplete reactions or side reactions during the Conrad-Limpach synthesis.

Potential Impurities:

  • Unreacted Starting Materials: 2-methoxyaniline and the β-ketoester.

  • Intermediate Products: The uncyclized Schiff base or the kinetically favored β-aminoacrylate.[3]

  • Side-Products: High reaction temperatures can lead to various decomposition products.[1]

Data Presentation: Purity Comparison

The following table summarizes the typical purity levels of this compound that can be achieved with different purification techniques.

Purification MethodTypical Purity of Crude ProductPurity After 1st PurificationPurity After 2nd Purification/Optimized Method
Recrystallization 80-90%95-97%>98%
Column Chromatography 80-90%97-98%>99%
Preparative HPLC 80-90%>99%>99.5%

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from the purification of a similar quinolinone derivative.[2]

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Preparative HPLC of this compound
  • Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent, such as methanol or a mixture of the mobile phase components. Filter the solution through a 0.45 µm syringe filter.

  • System Setup: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A common mobile phase for quinoline derivatives is a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Gradient Elution:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • A typical gradient might be from 10% to 90% B over 20-30 minutes.

  • Injection and Fraction Collection: Inject the prepared sample and collect fractions corresponding to the peak of the desired product.

  • Post-Purification: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

Visualizations

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product Analysis oily_residue Is the product an oily residue? start->oily_residue purity_check Assess Purity (TLC/HPLC) recrystallize Attempt Recrystallization purity_check->recrystallize Purity < 95% oily_residue->purity_check No (Solid) triturate Triturate with non-polar solvent oily_residue->triturate Yes triturate->purity_check column_chrom Proceed to Column Chromatography purity_ok Purity > 98%? column_chrom->purity_ok prep_hplc Consider Preparative HPLC column_chrom->prep_hplc For highest purity recrystallize->purity_ok final_product Final Pure Product purity_ok->final_product Yes troubleshoot_recryst Troubleshoot Recrystallization purity_ok->troubleshoot_recryst No troubleshoot_recryst->column_chrom If still impure change_solvent Change solvent system troubleshoot_recryst->change_solvent slow_cooling Ensure slow cooling troubleshoot_recryst->slow_cooling change_solvent->recrystallize slow_cooling->recrystallize prep_hplc->final_product Purification_Methods_Comparison Comparison of Purification Methods crude Crude Product (80-90% Purity) recryst Recrystallization crude->recryst col_chrom Column Chromatography crude->col_chrom prep_hplc Preparative HPLC crude->prep_hplc purity1 95-98% Purity recryst->purity1 purity2 >99% Purity col_chrom->purity2 purity3 >99.5% Purity prep_hplc->purity3

References

Avoiding common pitfalls in the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls and troubleshooting issues encountered during key synthetic procedures.

Frequently Asked questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I manage this?

A1: The Skraup reaction is notoriously exothermic.[1] To moderate the reaction, you can add ferrous sulfate (FeSO₄) or boric acid, which helps to make the reaction less violent.[1][2] It is also crucial to add the concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1]

Q2: I am observing significant tar formation in my Skraup and Doebner-von Miller reactions. What is the cause and how can I minimize it?

A2: Tar formation is a common issue in these reactions, often due to the polymerization of acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds under the harsh acidic and high-temperature conditions.[1] To minimize tarring in the Skraup reaction, use a moderating agent like ferrous sulfate and control the temperature carefully.[1] For the Doebner-von Miller reaction, using a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its polymerization in the aqueous acid phase.[1]

Q3: I am getting a low yield in my Friedländer synthesis due to aldol self-condensation of the ketone. How can I prevent this?

A3: Self-condensation of the ketone is a common side reaction in the Friedländer synthesis, especially under basic conditions.[1] To mitigate this, you can slowly add the ketone to the reaction mixture.[1] Using milder reaction conditions, for instance with a gold catalyst, may allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[1] Another strategy is to use an imine analog of the o-aminoaryl aldehyde or ketone.[1]

Q4: How can I improve the regioselectivity of my Combes synthesis when using an unsymmetrical β-diketone?

A4: Achieving high regioselectivity with unsymmetrical β-diketones in the Combes synthesis can be challenging. The steric effects of the substituents on the diketone play a significant role in the rate-determining electrophilic aromatic annulation step.[3] Increasing the bulk of one of the R groups on the diketone and using methoxy-substituted anilines can favor the formation of 2-substituted quinolines.[3] Conversely, using chloro- or fluoro-substituted anilines may lead to the 4-substituted regioisomer as the major product.[3]

Q5: What are some general strategies to improve the overall yield and purity of my quinoline synthesis?

A5: Optimizing reaction conditions is crucial. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent.[1] Ensuring the purity of your starting materials is also vital to prevent side reactions. For purification, techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product.[1]

Troubleshooting Guides

Low Yield in Quinoline Synthesis

A common issue across various quinoline synthesis methods is a lower-than-expected yield. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Check Starting Material Purity - Aniline derivatives - Carbonyl compounds - Solvents start->check_reagents check_conditions 2. Verify Reaction Conditions - Temperature - Reaction Time - Atmosphere (Inert?) check_reagents->check_conditions OK impure_reagents Purify starting materials (distillation, recrystallization) check_reagents->impure_reagents Issue Found check_catalyst 3. Evaluate Catalyst - Correct catalyst used? - Catalyst activity/purity check_conditions->check_catalyst OK optimize_conditions Systematically vary T & time. Use inert atmosphere if needed. check_conditions->optimize_conditions Issue Found side_reactions 4. Analyze for Side Reactions - TLC, GC-MS, NMR of crude product - Tar formation? - Isomer formation? check_catalyst->side_reactions OK optimize_catalyst Screen different catalysts or use fresh/purified catalyst. check_catalyst->optimize_catalyst Issue Found workup_issue 5. Review Work-up & Purification - Incomplete extraction? - Product decomposition on silica? side_reactions->workup_issue OK mitigate_side_reactions Modify conditions to suppress side reactions (e.g., lower T, change catalyst, use moderator). side_reactions->mitigate_side_reactions Issue Found optimize_workup Adjust pH for extraction. Use alternative purification (e.g., distillation, neutral alumina). workup_issue->optimize_workup Issue Found end Improved Yield impure_reagents->end optimize_conditions->end optimize_catalyst->end mitigate_side_reactions->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

Data Presentation

The following tables summarize typical reaction conditions and yields for various quinoline synthesis methods. Note that yields are highly dependent on the specific substrates and reaction scale.

Table 1: Skraup Synthesis - Reaction Conditions and Yields

Aniline DerivativeOxidizing AgentModeratorTemperature (°C)Reaction Time (h)Yield (%)
AnilineNitrobenzeneFerrous Sulfate>150584-91[4][5]
o-Aminophenolo-Nitrophenol---~73
3-Nitro-4-aminoanisoleArsenic Pentoxide-117-1237.5-

Table 2: Doebner-von Miller Synthesis - Reaction Conditions and Yields

Aniline Derivativeα,β-Unsaturated CarbonylCatalystTemperature (°C)Reaction Time (h)Yield (%)
AnilineCrotonaldehydeHCl, ZnCl₂Reflux7Moderate
AnilineMethyl vinyl ketoneFeCl₃, ZnCl₂--23
Substituted AnilinesVariousAg(I)-Montmorillonite K10-342-89

Table 3: Combes Synthesis - Reaction Conditions and Yields

Aniline Derivativeβ-DiketoneCatalystTemperature (°C)Reaction Time (h)Yield (%)
AnilineAcetylacetoneH₂SO₄--Good[6]
m-ChloroanilineAcetylacetoneH₂SO₄---
p-AnisidineCyclohexanone-2-aldehydeH₂SO₄---

Table 4: Friedländer Synthesis - Reaction Conditions and Yields

2-Aminoaryl Aldehyde/KetoneActive Methylene CompoundCatalyst/ConditionsTemperature (°C)Reaction TimeYield (%)
2-AminobenzaldehydeAcetoneaq. NaOH--Good to Excellent[4]
2-Aminoaryl ketonesα-Methylene ketonesCholine chloride-zinc chloride803.5 h91[7]
2-Aminoaryl ketonesKetonesNiO nanoparticles802.5 min95[7]
o-NitroarylcarbaldehydesKetones/AldehydesFe/aq. HCl, then KOH--58-100[8]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and includes the use of ferrous sulfate to moderate the highly exothermic reaction.[4][5]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Slowly add concentrated sulfuric acid in portions while cooling the flask.

  • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will likely begin to boil without external heating.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

  • Allow the mixture to cool and then pour it into a large volume of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the quinoline base.

  • Isolate the crude quinoline via steam distillation.

  • Separate the organic layer from the distillate, wash with dilute acid to remove residual aniline, and then make the aqueous layer basic to recover any dissolved quinoline.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and purify by distillation.

Experimental Workflow for Quinoline Synthesis

QuinolineSynthesisWorkflow start Start setup 1. Reaction Setup - Assemble glassware - Add initial reagents start->setup reagent_add 2. Controlled Reagent Addition - Add catalyst/acid slowly - Monitor temperature setup->reagent_add reaction 3. Reaction - Heat to target temperature - Monitor by TLC reagent_add->reaction workup 4. Work-up - Quench reaction - Neutralize/adjust pH reaction->workup extraction 5. Extraction - Extract with organic solvent - Wash and dry organic layer workup->extraction purification 6. Purification - Distillation, Chromatography, or Recrystallization extraction->purification analysis 7. Characterization - NMR, MS, etc. purification->analysis end End Product analysis->end

Caption: A general experimental workflow for the synthesis of quinoline derivatives.

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol describes a general procedure for the base-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • A ketone or other compound with an α-methylene group

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol.

  • Add the ketone or other active methylene compound (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (e.g., 20 mol%).

  • Heat the mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

References

Technical Support Center: Enhancing the Biological Activity of 4-Hydroxy-8-methoxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and biological evaluation of 4-Hydroxy-8-methoxyquinolin-2(1H)-one and its modified derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its derivatives?

This compound and its analogs are a versatile class of compounds with a broad spectrum of reported biological activities.[1][2][3] These include:

  • Antimicrobial and Antifungal Activity: The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[4] Derivatives of 4-hydroxy-2-quinolinone have shown notable antifungal properties.[1]

  • Anticancer Activity: Various quinoline and quinolone derivatives have been investigated for their potential as anticancer agents, demonstrating activity against cell lines such as breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa).[5] Some derivatives have been shown to induce cell cycle arrest and apoptosis.[5]

  • Anti-inflammatory Activity: Certain 4-hydroxy-2-quinolinone derivatives have been evaluated for their anti-inflammatory potential through the inhibition of enzymes like soybean lipoxygenase (LOX).[6][7]

  • Antioxidant Properties: The quinolinone structure can contribute to antioxidant activity, with some derivatives showing the ability to inhibit lipid peroxidation.[6][8]

  • Enzyme Inhibition: Quinoline derivatives have been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), which are implicated in neurodegenerative diseases.[9]

Q2: I am experiencing low yields during the synthesis of my target quinolinone derivative. What are the common causes and solutions?

Low yields in quinolinone synthesis are a frequent issue.[10] Here are some common causes and troubleshooting tips:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[10]

    • Temperature: Some classical synthesis methods require high temperatures, while modern catalytic approaches may proceed under milder conditions.[10] It is crucial to optimize the temperature for your specific protocol.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and ensure the consumption of starting materials.[10]

    • Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Common solvents for quinoline synthesis include ethanol, toluene, and DMF.[10]

  • Poor Quality of Reagents: Ensure the purity and dryness of your starting materials and reagents. Impurities can lead to unwanted side reactions.

  • Inefficient Cyclization: The key ring-closing step can be sensitive to the reaction conditions. For syntheses like the Conrad-Limpach or Knorr synthesis, the choice and concentration of the acid or base catalyst are crucial.[11]

  • Side Reactions: Undesired side reactions, such as polymerization or the formation of regioisomers, can reduce the yield of the desired product.[12]

Troubleshooting Guides

Issue 1: Formation of Impurities and Side Products in Synthesis

Problem: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Harsh Reaction Conditions For reactions like the Skraup synthesis, which are highly exothermic, consider adding a moderator such as ferrous sulfate (FeSO₄) to control the reaction's vigor.[12] Slow and controlled addition of strong acids like sulfuric acid with efficient cooling is also recommended.[12]
Polymerization of Reactants In reactions like the Doebner-von Miller synthesis, polymerization of α,β-unsaturated aldehydes or ketones is a common side reaction.[12] Using a biphasic reaction medium or slow addition of the carbonyl compound can help minimize this.[12]
Formation of Regioisomers When using unsymmetrical starting materials, such as in the Combes synthesis with an unsymmetrical β-diketone, a mixture of regioisomers can be formed.[12] Careful control of reaction temperature and catalyst can sometimes improve regioselectivity.
Oxidation of Intermediates Ensure an inert atmosphere (e.g., nitrogen or argon) if your intermediates are sensitive to air oxidation.
Issue 2: Difficulty in Product Purification

Problem: The crude product is a tarry or oily substance that is difficult to purify by standard crystallization.

Possible Causes & Solutions:

CauseRecommended Solution
Residual Tar from Synthesis This is common in reactions like the Skraup synthesis.[12] Steam distillation followed by extraction can be an effective method to isolate the quinoline derivative from the tar.[12]
Presence of Oily Impurities Consider using column chromatography with a carefully selected solvent system. A step-gradient elution might be necessary to separate the product from closely related impurities.
Product is an Oil at Room Temperature If the product is inherently an oil, purification by chromatography is the standard approach. Alternatively, attempts can be made to form a solid salt derivative (e.g., hydrochloride or picrate) to facilitate purification by crystallization.

Quantitative Data Summary

The following tables summarize the biological activity data for selected 4-hydroxy-2-quinolinone derivatives.

Table 1: Lipoxygenase (LOX) Inhibitory Activity

CompoundModificationIC50 (µM)Reference
5a Quinolinone-triazole hybrid10.0[6]
3h Quinolinone-carboxamide10[7]
3s Quinolinone-carboxamide10[7]
4c Alkyne precursor22.5[6]
3g Quinolinone-carboxamide27.5[7]
11e Quinolinone hybrid with acetylated ferulic acid52[7]

Table 2: Antioxidant Activity (% Inhibition of Lipid Peroxidation)

CompoundModification% InhibitionReference
4c Alkyne precursor100[6]
3g Quinolinone-carboxamide100[7]
5a Quinolinone-triazole hybrid98.0[6]
11e Quinolinone hybrid with acetylated ferulic acid97[7]

Experimental Protocols

General Procedure for the Synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one

This protocol is adapted from a known synthesis of a 3-substituted 4-hydroxy-2-quinolinone.[13]

  • Reaction Setup: In a suitable round-bottom flask, combine o-anisidine (1 equivalent) and diethyl ethylmalonate (1.05 equivalents).

  • Heating: Heat the mixture on a metal bath at 220-230 °C for 1 hour.

  • Continued Heating: Increase the temperature to 260-270 °C and continue heating for 6 hours, or until the distillation of ethanol ceases.

  • Work-up: Cautiously pour the hot reaction mixture into toluene.

  • Precipitation: Allow the mixture to cool, which should induce precipitation of the crude product.

  • Filtration: Collect the precipitate by filtration.

  • Base Extraction: Dissolve the residue in an aqueous sodium hydroxide solution (e.g., 0.5 M).

  • Washing: Wash the aqueous solution with toluene to remove non-acidic impurities.

  • Acidification: Filter the aqueous phase and then acidify it with 10% hydrochloric acid until the solution is acidic to Congo red.

  • Final Product Collection: The precipitated product is collected by filtration, washed with water, and dried.

Protocol for Assessing Lipoxygenase (LOX) Inhibitory Activity

The following is a general outline for evaluating the LOX inhibitory activity of synthesized compounds.[6][7]

  • Enzyme Solution Preparation: Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer).

  • Substrate Solution Preparation: Prepare a solution of the substrate, linoleic acid, in the same buffer.

  • Inhibitor Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a cuvette, mix the enzyme solution and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

General Synthetic Workflow for Quinolinone Derivatives

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product & Modification cluster_evaluation Evaluation Aniline Substituted Aniline Condensation Condensation Reaction Aniline->Condensation Malonate Malonic Acid Derivative Malonate->Condensation Cyclization Thermal or Acid-Catalyzed Cyclization Condensation->Cyclization Quinolinone 4-Hydroxy-2-quinolinone Core Cyclization->Quinolinone Modification Further Modification (e.g., Halogenation, Nitration) Quinolinone->Modification FinalProduct Biologically Active Derivative Modification->FinalProduct Bioassays Biological Assays (e.g., Antimicrobial, Anticancer) FinalProduct->Bioassays SAR Structure-Activity Relationship (SAR) Analysis Bioassays->SAR

Caption: A generalized workflow for the synthesis and evaluation of 4-hydroxy-2-quinolinone derivatives.

Troubleshooting Logic for Low Product Yield

G cluster_conditions Condition Optimization cluster_reagents Reagent Quality Control cluster_procedure Procedural Adjustments Start Low or No Product Yield CheckConditions Review Reaction Conditions Start->CheckConditions CheckReagents Verify Reagent Quality Start->CheckReagents CheckProcedure Examine Experimental Procedure Start->CheckProcedure Temp Optimize Temperature CheckConditions->Temp Time Adjust Reaction Time CheckConditions->Time Solvent Screen Different Solvents CheckConditions->Solvent Purity Check Purity of Starting Materials CheckReagents->Purity Dryness Ensure Anhydrous Conditions (if needed) CheckReagents->Dryness Inert Use Inert Atmosphere CheckProcedure->Inert Addition Modify Order/Rate of Addition CheckProcedure->Addition Success Improved Yield Temp->Success Time->Success Solvent->Success Purity->Success Dryness->Success Inert->Success Addition->Success

Caption: A decision-making flowchart for troubleshooting low yields in quinolinone synthesis.

References

Technical Support Center: Recrystallization of 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 4-Hydroxy-8-methoxyquinolin-2(1H)-one via recrystallization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and a framework for organizing quantitative solubility data.

Troubleshooting and FAQs

This section provides solutions to common problems encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the chosen solvent, even with heating.

A1: This indicates that the solvent is not a good choice for dissolving your compound. This compound is a polar molecule and requires a polar solvent for dissolution.

  • Solution: Switch to a more polar solvent. Good starting points for this compound include ethanol, acetic acid, or dimethylformamide (DMF). If you are using a solvent mixture, you may have added too much of the "anti-solvent" (the solvent in which the compound is less soluble). Try increasing the proportion of the better solvent.

Q2: No crystals are forming, even after the solution has cooled completely.

A2: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated or supersaturated upon cooling, crystals will not form.

  • The cooling process was too rapid: Slow cooling is crucial for the formation of well-defined crystals.

  • The solution is supersaturated but requires a nucleation site: Sometimes, crystallization needs a trigger to begin.

  • Solutions:

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Then, allow it to cool slowly again.

    • Induce crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a seed for crystal growth.

    • Cool further: Place the flask in an ice bath to further decrease the solubility of your compound.

Q3: My compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high. The melting point of this compound is relatively high (245-248 °C), so this is more likely due to high concentration or the presence of impurities.

  • Solutions:

    • Re-dissolve and dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to dilute the solution, then allow it to cool slowly.

    • Use a solvent mixture: Dissolve the compound in a good solvent at an elevated temperature, and then slowly add a poorer solvent (an "anti-solvent") in which the compound is less soluble, while keeping the solution hot. This can help to induce crystallization at a temperature below the compound's melting point. A common example is an ethanol-water mixture.

Q4: The recovery of my purified compound is very low.

A4: Low recovery can be due to several factors:

  • Using too much solvent: As mentioned in Q2, excess solvent will retain more of your dissolved compound, even at low temperatures.

  • Premature filtration: Filtering the crystals before crystallization is complete will result in leaving a significant amount of product in the mother liquor.

  • Washing with warm solvent: The washing step should always be performed with ice-cold solvent to minimize re-dissolving the purified crystals.

  • Solutions:

    • Use the minimum amount of hot solvent necessary for dissolution.

    • Ensure crystallization is complete: After cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Wash crystals with a minimal amount of ice-cold solvent.

    • Second crop of crystals: The mother liquor (the solution remaining after filtration) can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.

Data Presentation

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Observations (Crystal quality, color)
Ethanol5.2To be determinedTo be determinedMentioned as a suitable solvent.[1]
Acetone5.1To be determinedTo be determinedMentioned as a potential solvent.[1]
Acetic Acid6.2To be determinedTo be determined
Dimethylformamide (DMF)6.4To be determinedTo be determined
Ethyl Acetate4.4To be determinedTo be determined
Water10.2Low solubility/insoluble[1]To be determinedCan be used as an anti-solvent.

Note: The ideal recrystallization solvent will show low solubility at room temperature and high solubility at its boiling point.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Ethanol)

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum. The melting point of the purified compound should be in the range of 245-248 °C.[1]

Protocol 2: Mixed Solvent Recrystallization (Ethanol-Water)

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the crystals thoroughly under vacuum.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect and wash crystals crystals_form->collect_crystals Yes oiling_out->crystals_form No oiled_out Compound Oiled Out oiling_out->oiled_out Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Cool further no_crystals->induce_crystallization reduce_solvent Reduce solvent volume and re-cool no_crystals->reduce_solvent change_solvent Consider a different solvent or solvent pair no_crystals->change_solvent reheat_add_solvent Reheat to dissolve oil, add more solvent, and re-cool slowly oiled_out->reheat_add_solvent induce_crystallization->crystals_form reduce_solvent->cool reheat_add_solvent->cool end Pure Compound collect_crystals->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to 4-Hydroxy-8-methoxyquinolin-2(1H)-one and Other Quinolone Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Hydroxy-8-methoxyquinolin-2(1H)-one with other quinolinone-based antibacterial agents. While specific quantitative antibacterial data for this compound is not extensively available in current literature, this document leverages experimental data from structurally similar analogs to infer its potential activity and provides a framework for its evaluation. The guide covers the general mechanism of action, structure-activity relationships, and detailed experimental protocols relevant to the study of this class of compounds.

Introduction to Quinolone Antibacterial Agents

Quinolones are a major class of synthetic broad-spectrum antibacterial agents.[1] Their core structure is based on the 4-oxo-1,4-dihydroquinoline skeleton. The antibacterial potency and spectrum of quinolones are significantly influenced by substituents at various positions of the quinolone ring. This has led to the development of several generations of fluoroquinolones, which are characterized by a fluorine atom at position 6 and various substituents at position 7, exhibiting enhanced antibacterial activity. The compound of interest, this compound, belongs to the quinolinone class and possesses a distinct substitution pattern that warrants a comparative analysis. While some sources mention its potential antibacterial and antiviral activities, detailed experimental validation is not yet published.[2]

Mechanism of Action

The primary antibacterial target of quinolones is bacterial DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are essential for DNA replication, recombination, and repair. Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has introduced a double-strand break in the DNA. This leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Gram-negative) Topoisomerase IV (Gram-positive) Bacterial_DNA->DNA_Gyrase interacts with Replication_Fork DNA Replication & Repair DNA_Gyrase->Replication_Fork enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death leads to (when inhibited) Quinolone Quinolone Agent Quinolone->DNA_Gyrase inhibits

Figure 1: Simplified signaling pathway of quinolone antibacterial agents.

Comparative Antibacterial Activity: A Structure-Activity Relationship (SAR) Perspective

The 4-Hydroxy-2-quinolone Core

The 4-hydroxy-2-quinolone scaffold is a recognized pharmacophore with a range of biological activities, including antibacterial and antifungal properties.[3][4] However, the unsubstituted core often exhibits modest activity.[3] The introduction of various substituents at different positions on the quinoline ring is crucial for enhancing antibacterial potency.

Influence of the 8-Methoxy Group

The presence of a methoxy group at the C-8 position has been shown to influence the antibacterial activity of quinolones. In some fluoroquinolones, an 8-methoxy group can lower the propensity for the development of resistance.[5] Studies on other 8-methoxyquinoline derivatives have demonstrated moderate to good antibacterial efficacy.[6]

Comparative Data of Quinolone Analogs

The following tables summarize the antibacterial activity (MIC in µg/mL) of various quinolinone derivatives against representative Gram-positive and Gram-negative bacteria. This data provides a basis for understanding the impact of different substituents on the quinolone core.

Table 1: Antibacterial Activity of 4-Hydroxy-2-quinolone Derivatives

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Unsubstituted 4-hydroxy-2-quinoloneLow activityLow activity[3]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1)4 - 8-[4]
Brominated 4-hydroxy-2-quinolone analog with nonyl side chain (3j)125 - 500> 1000[3]

Table 2: Antibacterial Activity of 8-Methoxyquinoline Derivatives

Compound/DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
AM-1155 (a 6-fluoro-8-methoxy quinolone)0.10-≤0.05 - 0.200.78[7]
7-methoxyquinoline derivative (3l)1252507.81125[6]

Note: The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinolone antibacterial activity.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare stock solution of This compound Start->Prepare_Stock Serial_Dilution Perform serial two-fold dilutions in 96-well microtiter plates Prepare_Stock->Serial_Dilution Inoculation Inoculate each well with the bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually inspect for bacterial growth (turbidity) Incubation->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Experimental workflow for the broth microdilution assay.

Protocol Details:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

While direct experimental evidence for the antibacterial activity of this compound is currently limited, the analysis of its structural components and comparison with related quinolinone derivatives suggest a potential for antibacterial efficacy. The 4-hydroxy-2-quinolone core is a known antibacterial scaffold, and the 8-methoxy group may contribute favorably to its activity profile and resistance development profile.

Future research should focus on the synthesis and in vitro antibacterial screening of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its MIC values. Further studies could also explore its mechanism of action and potential for synergistic effects with other antimicrobial agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations.

References

Comparative Antifungal Activity of Quinolinone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal activity of various quinolinone analogs. It includes a summary of their efficacy against key fungal pathogens, detailed experimental protocols for antifungal testing, and an exploration of their potential mechanisms of action.

Introduction to Quinolinone Analogs as Antifungal Agents

Quinolinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antifungal effects. Their scaffold offers a versatile platform for structural modifications, leading to the development of novel analogs with enhanced efficacy and selectivity against various fungal species. This guide synthesizes data from multiple studies to present a comparative overview of the antifungal performance of these compounds.

Comparative Antifungal Activity

The antifungal efficacy of quinolinone analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of representative quinolinone analogs against common fungal pathogens, collated from various research publications.

Quinolinone AnalogFungal SpeciesMIC (µg/mL)Reference CompoundMIC (µg/mL)
8-Hydroxyquinoline Derivatives
ClioquinolCandida albicans0.031–2Fluconazole-
Microsporum canis0.031–2--
Trichophyton mentagrophytes0.031–2--
8-Hydroxy-5-quinolinesulfonic acidCandida albicans1–512--
Microsporum canis1–512--
Trichophyton mentagrophytes1–512--
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida albicans2–1024--
Microsporum canis2–1024--
Trichophyton mentagrophytes2–1024--
Quinoline-Chalcone Derivatives (in combination with Fluconazole)
Compound PK-10 + FLCFluconazole-resistant C. albicansSynergistic activityFluconazole aloneHigh resistance
Compound 6a + FLCDrug-resistant C. albicansSynergistic activityFluconazole aloneHigh resistance
Compound 6c + FLCDrug-resistant C. albicansSynergistic activityFluconazole aloneHigh resistance
Other Quinoline Derivatives
Compound 2 (a 2,4,6-substituted quinoline)Candida spp.25–50--
Compound 3 (a 2,4,6-substituted quinoline)Candida spp.25–50--
Compound 5 (a 2,4,6-substituted quinoline)Dermatophytes12.5–25--

Note: MIC values can vary depending on the specific strain of the fungus and the experimental conditions. The data presented here is for comparative purposes.

Mechanism of Action: Targeting Fungal Integrity

Preliminary studies suggest that quinolinone analogs exert their antifungal effects through a multi-targeted approach, primarily disrupting the fungal cell membrane and essential biosynthetic pathways.

Disruption of Ergosterol Biosynthesis

A key mechanism of action for many antifungal agents is the inhibition of ergosterol biosynthesis.[1][2][3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][3] Azole antifungals, for example, inhibit the enzyme lanosterol 14-α-demethylase, a critical step in the conversion of lanosterol to ergosterol.[1][4] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the cell membrane.[1][2] While the exact enzymatic targets for many quinolinone analogs are still under investigation, their impact on fungal cell integrity suggests a potential interference with the ergosterol biosynthesis pathway.

Antifungal_Mechanism cluster_Quinolinone Quinolinone Analogs cluster_Fungal_Cell Fungal Cell Quinolinone Quinolinone Analogs Ergosterol_Pathway Ergosterol Biosynthesis Pathway Quinolinone->Ergosterol_Pathway Inhibition Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Synthesis Cell_Membrane Cell Membrane Integrity Ergosterol_Pathway->Cell_Membrane Disruption Ergosterol->Cell_Membrane Maintains Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Leads to

Caption: Proposed mechanism of action for quinolinone analogs.

Increased Cell Membrane Permeability

Several studies have indicated that quinolinone derivatives can induce damage to the fungal cell membrane, leading to increased permeability. This disruption of the membrane barrier results in the leakage of essential intracellular components and ultimately contributes to cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antifungal activity of quinolinone analogs.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

a. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-30°C for molds) for 24-48 hours or until sufficient growth is observed.

  • A suspension of the fungal cells or spores is prepared in sterile saline or RPMI-1640 medium.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. The suspension is then further diluted to achieve the final desired inoculum concentration.

b. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the quinolinone analog is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

c. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at the appropriate temperature for 24-48 hours.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Quinolinone Analog Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution assay.

Ergosterol Quantification Assay

This assay is used to determine if a compound inhibits the ergosterol biosynthesis pathway.

a. Fungal Culture and Treatment:

  • Fungal cells are grown in a suitable broth medium to mid-log phase.

  • The culture is then treated with the quinolinone analog at its MIC or sub-MIC concentration for a defined period.

b. Ergosterol Extraction:

  • The fungal cells are harvested by centrifugation.

  • The cell pellet is saponified by heating with alcoholic potassium hydroxide.

  • Non-saponifiable lipids, including ergosterol, are extracted with a non-polar solvent like n-heptane or cyclohexane.

c. Spectrophotometric Quantification:

  • The absorbance of the extracted sterols is measured spectrophotometrically between 240 and 300 nm. Ergosterol exhibits a characteristic four-peaked spectrum.[5]

  • The amount of ergosterol is calculated based on the absorbance values at specific wavelengths.[5]

Cell Membrane Permeability Assay (SYTOX Green Uptake)

This assay assesses the ability of a compound to disrupt the fungal cell membrane, making it permeable to fluorescent dyes like SYTOX Green.[6][7][8][9][10]

a. Fungal Cell Preparation:

  • Fungal cells are grown and harvested as described for the ergosterol assay.

  • The cells are washed and resuspended in a suitable buffer.

b. Staining and Treatment:

  • The cell suspension is incubated with SYTOX Green, a nucleic acid stain that cannot penetrate intact cell membranes.[9][10]

  • The quinolinone analog is then added to the cell suspension.

c. Fluorescence Measurement:

  • If the compound damages the cell membrane, SYTOX Green will enter the cells and bind to nucleic acids, resulting in a significant increase in fluorescence.

  • The fluorescence intensity is measured over time using a fluorescence microplate reader or a flow cytometer.

Conclusion

Quinolinone analogs represent a promising avenue for the development of new antifungal therapies. Their diverse chemical structures allow for the fine-tuning of their activity against a range of fungal pathogens. The primary mechanisms of action appear to involve the disruption of the fungal cell membrane, potentially through the inhibition of the ergosterol biosynthesis pathway, and an increase in membrane permeability. Further research is warranted to elucidate the precise molecular targets of these compounds and to optimize their pharmacological properties for clinical applications. The standardized protocols provided in this guide offer a framework for the continued investigation and comparative evaluation of this important class of antifungal agents.

References

Structure-Activity Relationship of 8-Methoxyquinolin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-methoxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methoxyquinolin-2-one derivatives, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 8-methoxyquinolin-2-one core have been investigated for their potential as anticancer agents. The structure-activity relationship studies reveal that substitutions at various positions on the quinolinone ring significantly influence their cytotoxic and kinase inhibitory activities.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 8-methoxyquinolin-2-one and related quinoline derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
8-Methoxy-2-phenylquinoline Derivatives [1]
8-4'-COMe-Various10.47[1]
10-3'-COMe-Various8.91[1]
Indolo[2,3-b]quinoline Derivatives [2]
MMNC2,5-dimethyl--HCT1160.33[2]
Pyrimido[4,5-c]quinolin-1(2H)-ones [3]
69-methoxy2-methoxy (on 2-aryl)-HT-1080-[3]
99-methoxy2,4-dimethoxy (on 2-aryl)-HT-1080-[3]
5-Methoxyquinoline Derivatives (EZH2 Inhibitors) [4]
12-chloro4-(1-benzylpiperidin-4-amine)-EZH2 (enzymatic)28[4]
5k2-(4-methyl-1,4-diazepan-1-yl)4-(1-methylpiperidin-4-yl)-EZH2 (enzymatic)1.2[4]

Note: This table includes data from related quinoline structures to provide a broader context for the SAR, as data exclusively on 8-methoxyquinolin-2-one derivatives is limited.

Key SAR Insights for Anticancer Activity:
  • Substitution at the 8-position: The presence of a methoxy group at the C8 position appears to be favorable for anticancer activity in some quinoline scaffolds. However, in certain 4-anilino-2-phenylquinoline series, an 8-hydroxy group was found to be more potent than an 8-methoxy group, suggesting that a hydrogen bond-donating substituent may be more favorable in that context.[1]

  • Substitutions on Appended Rings: For pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions on the 2-arylpyrimido functionality enhanced antimigratory activity.[3] This indicates that modifications to substituents on rings fused or attached to the quinolinone core can significantly modulate activity.

  • Kinase Inhibition: Several quinolinone derivatives have been identified as inhibitors of key kinases in cancer progression, such as the PI3K/AKT/mTOR pathway and tyrosine kinases.[2][5] The 8-methoxy substitution can influence the binding affinity of these compounds to the kinase active site. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) was found to exert its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[2]

Antimicrobial Activity

The 8-methoxyquinoline core is also a key pharmacophore in the development of antimicrobial agents.

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of various 8-methoxyquinoline and related derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

CompoundTarget MicroorganismMIC (µg/mL)Reference
8-Methoxy-4-methyl-quinoline Derivatives [6]
Derivative AS. aureus3.125[6]
Derivative BB. subtilis6.25[6]
Derivative CE. coli6.25[6]
7-Methoxyquinoline Derivatives [7]
3lE. coli7.812[7]
3lC. albicans31.125[7]
Quinoline-2-one Derivatives [8]
6cMRSA0.75[8]
6cVRE0.75[8]
6cMRSE2.50[8]

Note: This table includes data from related quinoline structures to provide a broader context for the SAR.

Key SAR Insights for Antimicrobial Activity:
  • 8-Methoxy Group: 8-Methoxyquinoline has demonstrated strong antifungal and antibacterial activities.

  • Substitutions on the Quinoline Ring: The introduction of various substituents on the quinoline ring can modulate the antimicrobial spectrum and potency. For example, in a series of 7-methoxyquinoline derivatives, the compound bearing a sulfamethazine moiety (3l) showed the highest activity against most tested bacterial and fungal strains.[7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the 8-methoxyquinolin-2-one derivatives on cancer cell lines.[1][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol is used to determine the effect of the compounds on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.[10][11][12]

  • Cell Treatment and Lysis: Treat cells with the test compounds, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Normalize protein samples to the same concentration, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Quinolinone 8-Methoxyquinolin-2-one Derivative Quinolinone->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 8-methoxyquinolin-2-one derivatives.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of 8-Methoxyquinolin-2-one Derivatives Screening In vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for the evaluation of 8-methoxyquinolin-2-one derivatives.

References

Validating the Mechanism of Action of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of 4-Hydroxy-8-methoxyquinolin-2(1H)-one. Due to a lack of specific published experimental data for this compound, this document outlines a series of proposed experiments based on the known biological activities of structurally related 4-hydroxy-2-quinolone derivatives. The provided data from these analogs will serve as a benchmark for comparison.

Postulated Mechanisms of Action

Based on the broader class of quinolone and 4-hydroxy-2-quinolone compounds, the primary hypothesized mechanisms of action for this compound include antimicrobial, antifungal, antioxidant, and anti-inflammatory activities.

Antimicrobial and Antifungal Activity

The quinolone scaffold is renowned for its antimicrobial properties, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] For antifungal activity, related 8-hydroxyquinolines have been shown to disrupt the fungal cell wall and the integrity of the cytoplasmic membrane.[2]

Antioxidant Activity

Many quinolinone derivatives exhibit antioxidant properties by scavenging free radicals, which can mitigate oxidative stress.

Anti-inflammatory Activity

A potential anti-inflammatory mechanism for 4-hydroxy-2-quinolone derivatives is the inhibition of lipoxygenase (LOX) enzymes, which are key in the biosynthesis of pro-inflammatory leukotrienes.

Comparative Data of 4-Hydroxy-2-quinolone Analogs

The following tables summarize experimental data for various 4-hydroxy-2-quinolone derivatives, which can be used as a reference for a ssessing the performance of this compound.

Table 1: Anti-inflammatory and Antioxidant Activities of Substituted 4-Hydroxy-2-quinolones

Compound IDDerivativeLipoxygenase (LOX) Inhibition (IC50 in µM)Antioxidant Activity (% Lipid Peroxidation Inhibition)
1a 4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone10100%
1b 4-Hydroxy-phenyl substituted 4-hydroxy-2-quinolinone27.5100%
1c 4-Methyl-phenyl substituted 4-hydroxy-2-quinolinoneInactive50.7%
Ciprofloxacin (Reference Antibacterial)--
Fluconazole (Reference Antifungal)--
This compound (Test Compound) To be determined To be determined

Data extracted from a study by K. Savva et al. (2022) for compounds 1a, 1b, and 1c.[3]

Table 2: Antifungal and Antibacterial Activities of 3-Alkyl-4-hydroxy-2-quinolone Analogs

Compound IDDerivativeAntifungal Activity (IC50 in µg/mL against A. flavus)Antibacterial Activity (MIC in µg/mL against S. aureus)
3i 6-Bromo-4-hydroxy-3-nonylquinolin-2(1H)-one-125-1000
3j 7-Bromo-4-hydroxy-3-nonylquinolin-2(1H)-one1.05125-500
Amphotericin B (Reference Antifungal)--
Ciprofloxacin (Reference Antibacterial)-0.5 (Killing concentration)[4]
This compound (Test Compound) To be determined To be determined

Data for compounds 3i and 3j extracted from a study by Khamkhenshorngphanuch et al. (2020).[5][6]

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following detailed experimental protocols are recommended.

Lipoxygenase (LOX) Inhibitor Screening Assay

This assay will determine the anti-inflammatory potential of the test compound by measuring the inhibition of a lipoxygenase enzyme.

Materials:

  • Lipoxygenase enzyme (e.g., soybean LOX)

  • Substrate (e.g., linoleic acid or arachidonic acid)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Test compound (this compound)

  • Positive control (e.g., Nordihydroguaiaretic acid - NDGA)

  • 96-well microplate

  • Microplate reader (490-500 nm)

  • Chromogen solution

Procedure:

  • Reagent Preparation: Prepare working solutions of the LOX enzyme, substrate, and test compound in the assay buffer.

  • Assay Setup:

    • Blank wells: 100 µL of Assay Buffer.

    • 100% Initial Activity wells: 90 µL of LOX enzyme solution + 10 µL of solvent (used to dissolve the test compound).

    • Inhibitor wells: 90 µL of LOX enzyme solution + 10 µL of the test compound at various concentrations.

    • Positive Control wells: 90 µL of LOX enzyme solution + 10 µL of NDGA solution.

  • Initiate Reaction: Add 10 µL of the substrate solution to all wells.

  • Incubation: Incubate the plate on a shaker for at least 10 minutes at room temperature.

  • Stop Reaction and Develop Color: Add 100 µL of Chromogen solution to each well to stop the enzymatic reaction and develop the color. Incubate on a shaker for 5 minutes.

  • Measurement: Read the absorbance at 490-500 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined from a dose-response curve.

Lipid Peroxidation (TBARS) Assay

This assay will assess the antioxidant activity of the test compound by measuring the inhibition of lipid peroxidation, quantified by the formation of thiobarbituric acid reactive substances (TBARS).

Materials:

  • Sample containing lipids (e.g., brain or liver homogenate)

  • Test compound (this compound)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Malondialdehyde (MDA) standard

  • Spectrophotometer (532 nm)

Procedure:

  • Sample Preparation: Incubate the lipid-containing sample with the test compound at various concentrations.

  • Precipitation: Add TCA solution to the samples to precipitate proteins, then centrifuge to collect the supernatant.

  • Reaction with TBA: Add TBA solution to the supernatant and heat at 95°C for 60 minutes. This reaction forms a pink-colored adduct with MDA.

  • Measurement: After cooling, measure the absorbance of the solution at 532 nm.

  • Quantification: Determine the concentration of TBARS from a standard curve prepared with MDA.

  • Calculation: The percentage of lipid peroxidation inhibition is calculated by comparing the TBARS concentration in the presence of the test compound to the control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method will determine the Minimum Inhibitory Concentration (MIC) of the test compound against relevant bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (this compound)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the positive control antibiotic in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Antifungal Susceptibility Testing (EUCAST Method)

This protocol, based on EUCAST guidelines, will determine the MIC of the test compound against relevant fungal strains.

Materials:

  • Fungal strains (e.g., Aspergillus flavus, Candida albicans)

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Test compound (this compound)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • 96-well microplates

  • Spectrophotometer or microplate reader (530 nm)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the positive control antifungal in RPMI medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control and a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This is typically determined by visual inspection or by reading the absorbance at 530 nm.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows for validating the mechanism of action of this compound.

G cluster_antimicrobial Antimicrobial/Antifungal Pathway Compound This compound Target DNA Gyrase / Topoisomerase IV (Bacteria) Fungal Cell Wall / Membrane Compound->Target Inhibits/Disrupts Effect Inhibition of DNA Replication / Disruption of Cell Integrity Target->Effect Result Bacteriostatic/Bactericidal Effect Fungistatic/Fungicidal Effect Effect->Result

Caption: Postulated antimicrobial and antifungal mechanism of action.

G cluster_antioxidant Antioxidant Activity Workflow Start Prepare Lipid Sample & Test Compound Incubate Incubate Sample with Compound Start->Incubate TBARS_Assay Perform TBARS Assay Incubate->TBARS_Assay Measure Measure Absorbance at 532 nm TBARS_Assay->Measure Calculate Calculate % Lipid Peroxidation Inhibition Measure->Calculate

Caption: Experimental workflow for antioxidant activity assessment.

G cluster_antiinflammatory Anti-inflammatory Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Substrate Leukotrienes Leukotrienes LOX->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation Mediates Compound This compound Compound->LOX Inhibits

Caption: Proposed anti-inflammatory mechanism via LOX inhibition.

By following these protocols and using the provided comparative data as a benchmark, researchers can effectively validate the mechanism of action of this compound and objectively assess its performance against relevant alternatives.

References

A Comparative Analysis of Efficacy: Synthetic vs. Natural Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of synthetic and natural quinolinone compounds, focusing on their anticancer and antimicrobial properties. The information presented is curated from a range of scientific studies to offer an objective overview supported by experimental data. This document aims to serve as a valuable resource for professionals in drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways.

At a Glance: Efficacy of Quinolinone Compounds

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, found in both natural products and synthetic drugs, exhibiting a wide array of biological activities.[1][2] Natural quinolinones, such as the alkaloid camptothecin, have demonstrated potent anticancer effects, while synthetic quinolones, particularly the fluoroquinolone class, are renowned for their broad-spectrum antibacterial activity.[1][]

The following tables summarize the in vitro efficacy of representative natural and synthetic quinolinone compounds against various cancer cell lines and bacterial strains.

Disclaimer: The data presented below is compiled from various studies. A direct comparison of IC50 and MIC values should be made with caution, as experimental conditions such as cell lines, bacterial strains, and assay methodologies may vary between studies.

Table 1: Comparative Anticancer Activity of Quinolinone Compounds (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound TypeCompound Name/DerivativeCancer Cell LineIC50 (µM)Reference
Natural CamptothecinGlioblastoma (DBTRG-05)~0.2[4]
Natural CamptothecinGlioblastoma (U87-MG)~1.0[4]
Synthetic Quinoline-Chalcone Derivative (12e)Gastric Cancer (MGC-803)1.38[5]
Synthetic Quinoline-Chalcone Derivative (12e)Colon Cancer (HCT-116)5.34[5]
Synthetic Quinoline-Chalcone Derivative (12e)Breast Cancer (MCF-7)5.21[5]
Synthetic 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Amelanotic Melanoma (C-32)Comparable to Cisplatin/Doxorubicin[6]
Synthetic 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Breast Cancer (MDA-MB-231)Comparable to Cisplatin/Doxorubicin[6]
Synthetic 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Lung Cancer (A549)Comparable to Cisplatin/Doxorubicin[6]
Synthetic N-alkylated, 2-oxoquinoline derivatives (16-21)Larynx Tumor (HEp-2)49.01–77.67 (% inhibition)[7]
Table 2: Comparative Antimicrobial Activity of Quinolinone Compounds (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound TypeCompound Name/DerivativeBacterial StrainMIC (µg/mL)Reference
Natural FlindersineStaphylococcus aureus125[8]
Natural VeprisineStaphylococcus aureus125[8]
Natural γ-fagarineMeticillin-resistant S. aureus (MRSA)500[8]
Natural γ-fagarineMicrococcus luteus500[8]
Synthetic 4-hydroxy-3-iodo-quinol-2-oneMRSA0.049 - 0.097[9]
Synthetic CiprofloxacinEscherichia coliVaries[10]
Synthetic CiprofloxacinStaphylococcus aureusVaries[10]
Synthetic NorfloxacinEnterobacteriaceaeVaries[11]
Synthetic OfloxacinPseudomonas aeruginosaVaries[11]
Synthetic Quinoline-based Hydroxyimidazolium Hybrid (7b)Staphylococcus aureus2[12]
Synthetic Quinoline-based Hydroxyimidazolium Hybrid (7h)Staphylococcus aureus20[12]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of quinolinone efficacy.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the quinolinone compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: After incubation, visually determine the lowest concentration of the antimicrobial agent that shows no visible turbidity. This concentration is the MIC.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinolinone compounds stem from their ability to interact with and modulate various cellular targets and signaling pathways.

Natural Quinolinones: Camptothecin and Topoisomerase I Inhibition

The natural quinolinone alkaloid, camptothecin, and its derivatives are potent anticancer agents that specifically target topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1] Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.[13]

Camptothecin_Pathway CPT Camptothecin (Natural Quinolinone) Top1_DNA_Complex Top1-DNA Cleavage Complex CPT->Top1_DNA_Complex Stabilizes Top1 Topoisomerase I (Top1) Top1->Top1_DNA_Complex DNA DNA DNA->Top1_DNA_Complex DSB Double-Strand Breaks Top1_DNA_Complex->DSB Collision ReplicationFork Replication Fork ReplicationFork->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 CellCycleArrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->CellCycleArrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis

Mechanism of action for the natural quinolinone, camptothecin.
Synthetic Quinolones: Fluoroquinolone and DNA Gyrase/Topoisomerase IV Inhibition

Synthetic quinolones, particularly the fluoroquinolone class of antibiotics, exert their potent antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[][9] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones block bacterial DNA synthesis, leading to bacterial cell death.[14]

Fluoroquinolone_Pathway Fluoroquinolone Fluoroquinolone (Synthetic Quinolone) DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive bacteria) Fluoroquinolone->Topo_IV Inhibits Inhibition_Gyrase Inhibition of DNA Supercoiling DNA_Gyrase->Inhibition_Gyrase Inhibition_Topo_IV Inhibition of Chromosome Segregation Topo_IV->Inhibition_Topo_IV DNA_Replication_Block Blockage of DNA Replication Inhibition_Gyrase->DNA_Replication_Block Inhibition_Topo_IV->DNA_Replication_Block Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death

Mechanism of action for synthetic fluoroquinolone antibiotics.

Conclusion

Both natural and synthetic quinolinone compounds represent a rich source of biologically active molecules with significant therapeutic potential. Natural quinolinones, exemplified by camptothecin, have provided a foundation for the development of potent anticancer drugs. Concurrently, synthetic modifications to the quinolinone scaffold have led to the creation of highly effective antibacterial agents like the fluoroquinolones. The data and protocols presented in this guide underscore the diverse applications of quinolinones in medicine and provide a framework for future research and development in this promising area of medicinal chemistry. The continued exploration of both natural sources and synthetic innovations will undoubtedly lead to the discovery of novel quinolinone-based therapeutics with improved efficacy and safety profiles.

References

In Vivo Validation of 4-Hydroxy-8-methoxyquinolin-2(1H)-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo activities of 4-Hydroxy-8-methoxyquinolin-2(1H)-one by examining the validated in vivo efficacy of structurally related quinolinone and quinoline derivatives. While direct in vivo studies on this compound are not extensively documented in publicly available literature, its chemical scaffold is present in numerous compounds with significant biological activities.[1][2][3] This guide will therefore leverage data from these related molecules to provide a predictive comparison and outline potential experimental approaches for its validation.

Overview of this compound and its Potential Activities

This compound belongs to the quinolinone class of heterocyclic compounds.[3] Derivatives of this scaffold are known to exhibit a broad spectrum of biological effects, including antioxidant, antimicrobial, antifungal, and antineoplastic activities.[1][4][5] The presence of the quinoline structure is a key contributor to its biological activity.[5]

Comparative Analysis of In Vivo Efficacy

Due to the lack of specific in vivo data for this compound, this section presents data from functionally and structurally similar quinoline derivatives that have undergone in vivo testing. This comparative approach allows for an informed estimation of its potential efficacy and highlights common experimental designs in the field.

Table 1: Comparative In Vivo Efficacy of Representative Quinoline Derivatives
CompoundAnimal ModelConditionDosing RegimenKey OutcomesReference
Novel 8-Hydroxyquinoline Derivative (L14) Murine ModelCandida albicans infection2 mg/kgReduced fungal burden, extended survival[6]
Quinoline-Chalcone Derivative (12e) Nude Mice (Xenograft)Gastric Cancer (MGC-803 cells)Not SpecifiedSignificant tumor growth inhibition[7]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) MiceCancer1.0 mg/kg62% tumor growth inhibition, low toxicity[8]
Boron-Containing Quinolinate Derivative (BZQuin) Not SpecifiedCNS NeurotransmissionNot SpecifiedReduced ability to cause seizures compared to quinolinate[9]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments cited in the comparative data, which can serve as a template for the in vivo validation of this compound.

In Vivo Antifungal Activity Assay (Murine Model of Systemic Candidiasis)

This protocol is based on the study of a novel 8-hydroxyquinoline derivative, L14.[6]

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Mice are infected with Candida albicans (e.g., SC5314 strain) via tail vein injection at a concentration of 5 x 10^5 CFU/mouse.

  • Treatment:

    • The test compound (e.g., this compound) is administered, for example, intraperitoneally or orally.

    • A vehicle control group (e.g., saline or DMSO solution) and a positive control group (e.g., a known antifungal agent like Clioquinol) are included.

    • Dosing commences at a specified time post-infection (e.g., 2 hours) and continues for a defined period (e.g., daily for 3 days).

  • Outcome Measures:

    • Survival Study: A cohort of mice is monitored daily for survival over a period (e.g., 21 days).

    • Fungal Burden: A separate cohort is euthanized at a specific time point (e.g., 4 days post-infection). Kidneys and other relevant organs are harvested, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue).

  • Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Fungal burden data are analyzed using an appropriate statistical test such as the Mann-Whitney U test.

In Vivo Anticancer Activity Assay (Xenograft Model)

This protocol is adapted from studies on quinoline derivatives in cancer models.[7][8]

  • Cell Culture: Human cancer cell lines (e.g., MGC-803 gastric cancer cells) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude mice, 4-6 weeks old).

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^7 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The test compound is administered (e.g., orally or intraperitoneally) at various doses.

    • A vehicle control and a positive control (e.g., a standard chemotherapeutic agent like 5-Fluorouracil or Cisplatin) are included.

  • Outcome Measures:

    • Tumor Growth: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    • Survival: In some studies, survival is a primary endpoint.

    • Histological Analysis: At the end of the study, tumors may be excised for histological or immunohistochemical analysis.

  • Statistical Analysis: Tumor growth curves are compared using a two-way ANOVA. Final tumor volumes and weights are compared using a one-way ANOVA or t-test.

Potential Signaling Pathways and Experimental Workflows

Quinolinone derivatives have been shown to modulate various signaling pathways. For instance, some derivatives can suppress the release of interleukin-2 (IL-2) by inhibiting NF-κB and nuclear factor of activated T cells (NFAT) promoter activities.[10]

Diagrams of Signaling Pathways and Workflows

G Potential Signaling Pathway for Immunomodulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD28 PLC PLCγ1 TCR->PLC IKK IKK TCR->IKK IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (P) Calcineurin->NFATp NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Quinolinone Quinolinone Derivative (Potential Inhibitor) Quinolinone->Calcineurin Quinolinone->IKK IL2 IL-2 Gene Transcription NFAT_n->IL2 NFkB_n->IL2

Caption: Potential immunomodulatory signaling pathway.

G General Workflow for In Vivo Anticancer Xenograft Study start Culture Cancer Cell Line implant Subcutaneous Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Test Compound, Vehicle, and Positive Control randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor endpoint Endpoint Reached (e.g., Tumor Size, Time) monitor->endpoint analysis Euthanize, Excise Tumors, and Perform Analysis endpoint->analysis data Statistical Analysis of Data analysis->data

Caption: Workflow for in vivo anticancer xenograft study.

Conclusion

While direct in vivo validation of this compound is pending, the extensive research on related quinolinone and quinoline derivatives provides a strong rationale for its investigation. The comparative data and experimental protocols presented in this guide offer a foundational framework for researchers to design and execute robust in vivo studies to elucidate the therapeutic potential of this compound. The diverse biological activities associated with its core structure suggest that it could be a promising candidate for further development in various therapeutic areas, including oncology and infectious diseases.

References

Cytotoxicity comparison of 4-Hydroxy-8-methoxyquinolin-2(1H)-one and its derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic activity of several 4-hydroxyquinoline derivatives has been evaluated against human colon adenocarcinoma cell lines, including the doxorubicin-sensitive Colo 205 and the doxorubicin-resistant Colo 320 lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented below. A lower IC50 value indicates a higher cytotoxic potency.

Compound IDDerivative TypeCell LineIC50 (µM)Reference
20 Benzylidene derivativeColo 3204.61[1][2]
13b Benzylidene derivativeColo 3204.58[1][2]
13a Benzylidene derivativeColo 3208.19[1][2]
29 Lactone derivativeColo 3209.86[1][2]
26 Lactone derivativeColo 32011[1][2]
22 Benzylidene derivativeColo 32012.29[1][2]
28 Lactone derivativeColo 32014.08[1][2]
20 Benzylidene derivativeColo 2052.34[1][2]
13b Benzylidene derivativeColo 2058.1[1][2]
22 Benzylidene derivativeColo 20511.79[1][2]
13a Benzylidene derivativeColo 20511.86[1][2]
26 Lactone derivativeColo 20512.63[1][2]
21 Benzylidene derivativeColo 20516.54[1][2]

Experimental Protocols

The evaluation of the cytotoxic effects of these 4-hydroxyquinoline derivatives was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Human colon adenocarcinoma cells (Colo 205 and Colo 320) were seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The synthesized 4-hydroxyquinoline derivatives were dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the cell culture medium. The cells were then treated with these different concentrations of the compounds and incubated for a specified period, often 72 hours.

  • MTT Reagent Addition: After the incubation period, the culture medium was removed, and a solution of MTT was added to each well. The plates were then incubated for an additional few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm). The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, was then determined from the dose-response curves.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plates) treatment Cell Treatment with Compounds cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement formazan_solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

A simplified workflow of the MTT cytotoxicity assay.

Potential Signaling Pathways

While the precise molecular mechanisms of the cytotoxic action for the specific derivatives listed above are not fully elucidated in the referenced studies, the broader class of 4-hydroxy-2(1H)-quinolinone derivatives has been shown to induce cancer cell death through the activation of apoptotic pathways.[3][4] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.

The induction of apoptosis by these compounds may involve the activation of a cascade of enzymes called caspases. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, leading to the dismantling of the cell.

signaling_pathway Potential Apoptotic Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway quinolinone 4-Hydroxyquinolin-2(1H)-one Derivatives bax Bax Activation quinolinone->bax bcl2 Bcl-2 Inhibition quinolinone->bcl2 death_receptor Death Receptor Binding quinolinone->death_receptor cytochrome_c Cytochrome C Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

A generalized diagram of apoptotic signaling pathways potentially activated by 4-hydroxyquinolin-2(1H)-one derivatives.

References

Benchmarking a Novel Quinolone Derivative Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Quinolone derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. This guide provides an objective comparison of the in vitro activity of a representative quinolinone derivative against three widely used standard antibiotics: Ciprofloxacin, Vancomycin, and Daptomycin. The data is presented to aid researchers and drug development professionals in evaluating the potential of novel quinolone compounds as next-generation antibacterial therapies.

Data Presentation: Comparative In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative quinolinone derivative compared to standard antibiotics against common Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Antimicrobial Agent Bacterial Species MIC (µg/mL)
Representative Quinolone Derivative Staphylococcus aureus (MRSA)0.75[1]
Escherichia coliNot Available
Ciprofloxacin Staphylococcus aureus (MRSA)0.25 - 1.0[2][3][4][5]
Escherichia coli≤1[6]
Vancomycin Staphylococcus aureus (MRSA)≤2[7][8][9]
Escherichia coli64 - 256[10]
Daptomycin Staphylococcus aureus (MRSA)0.25 - 1.0[1][11][12][13]
Escherichia coliNot Susceptible

Note: The provided MIC values are sourced from various studies and are intended for comparative purposes. Actual MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

To ensure the reproducibility and comparability of antimicrobial susceptibility testing, standardized methodologies must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[14][15][16][17][18]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[19][20][21][22][23][24]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (e.g., 4-Hydroxy-8-methoxyquinolin-2(1H)-one) and standard antibiotics

  • Bacterial culture in the logarithmic growth phase

  • Sterile diluents (e.g., saline or broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[19][21][25][26][27]

Materials:

  • Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Test compound and standard antibiotics

  • Bacterial culture in the logarithmic growth phase

  • Sterile diluents

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the test compound and each standard antibiotic.

    • Add a specific volume of each antimicrobial dilution to molten and cooled MHA (45-50°C).

    • Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.

    • Prepare a control plate containing only MHA.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation:

    • Using an inoculator, spot-inoculate a standardized amount of the bacterial suspension onto the surface of each agar plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Visualizations

experimental_workflow_broth_microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually Determine MIC (No Turbidity) incubation->read_mic experimental_workflow_agar_dilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic_agar Prepare Antibiotic-Containing Agar Plates spot_inoculation Spot Inoculate Plates with Bacteria prep_antibiotic_agar->spot_inoculation prep_inoculum_agar Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum_agar->spot_inoculation incubation_agar Incubate at 35°C for 16-20 hours spot_inoculation->incubation_agar read_mic_agar Determine MIC (No Growth) incubation_agar->read_mic_agar

References

Spectroscopic analysis comparison of quinolinone isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic analysis of quinolinone isomers, designed for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of key spectroscopic data, detailed experimental protocols, and a logical workflow for isomer differentiation.

Quinolinone and its isomers are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules and functional materials.[1] Differentiating between these isomers is crucial for drug development, materials science, and chemical research, as the position of the carbonyl group and substituents dramatically influences the molecule's chemical and physical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of these compounds.[2]

This guide compares the spectroscopic signatures of common quinolinone isomers, offering a practical framework for their identification and characterization.

Comparative Spectroscopic Data of Quinolinone Isomers

The structural differences between quinolinone isomers, primarily the location of the carbonyl group and the substitution pattern on the rings, give rise to distinct spectroscopic data. The following tables summarize typical data for 2-quinolinone and 4-quinolinone, the two most common isomers, along with representative substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful methods for determining the precise molecular structure of quinolinone isomers.[2] Chemical shifts are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation based on substituent patterns.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinolinone Isomers. [2][3]

Proton Unsubstituted 2-Quinolinone (in CDCl₃)[2] 4-Methyl-2-quinolinone (in CDCl₃)[2] N-Methyl-4-quinolinone (in DMSO-d₆)[3]
H-3 6.60 6.25 6.15
H-4 7.70 - -
H-5 7.55 7.95 8.16
H-6 7.20 7.30 7.41
H-7 7.45 7.60 7.71
H-8 7.30 7.40 7.58
N-H 12.5 (br s) 12.0 (br s) -
N-CH₃ - - 3.46

| 4-CH₃ | - | 2.45 | - |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Quinolinone Isomers. [2][3]

Carbon Unsubstituted 2-Quinolinone (in CDCl₃)[2] 4-Methyl-2-quinolinone (in CDCl₃)[2] N-Methyl-4-quinolinone (in DMSO-d₆)[3]
C-2 162.5 162.0 145.2
C-3 122.0 121.5 110.1
C-4 139.5 148.0 175.8
C-4a 118.0 117.5 125.5
C-5 129.0 128.5 124.0
C-6 123.0 122.5 126.3
C-7 130.5 130.0 132.8
C-8 116.0 115.5 118.2
C-8a 139.0 138.5 140.1
N-CH₃ - - 31.7

| 4-CH₃ | - | 19.0 | - |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify functional groups. The most characteristic absorption for quinolinones is the strong carbonyl (C=O) stretching vibration. Its position varies between isomers and is affected by hydrogen bonding and substitution. The N-H stretching vibration is also a key feature for N-unsubstituted quinolinones.

Table 3: Key FTIR Absorption Frequencies (cm⁻¹) for Quinolinone Isomers. [4][5]

Functional Group 2-Quinolinone[5] 4-Quinolinone
C=O Stretch (Lactam) 1659 ~1630
N-H Stretch ~3100-3300 (broad) ~3100-3300 (broad)
C=C Aromatic Stretch ~1600-1450 ~1600-1450

| C-H Aromatic Stretch | ~3000-3100 | ~3000-3100 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorption (λmax) is sensitive to the conjugation system, which differs between isomers.

Table 4: UV-Vis Absorption Maxima (λmax, nm) for Quinolone Derivatives. [6]

Compound Solvent λmax (nm)
Norfloxacin Aqueous 274
Ciprofloxacin Aqueous 272

| Sparfloxacin | Aqueous | 291 |

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight and elemental composition. The fragmentation patterns can also offer structural clues to differentiate isomers.[7]

Table 5: Mass Spectrometry Data (m/z) of Quinolinone Isomers. [8]

Isomer Molecular Ion [M]⁺ Key Fragmentation Peaks
2-Quinolinone 145 117 ([M-CO]⁺), 90, 63
4-Quinolinone 145 117 ([M-CO]⁺), 90, 63

| Substituted Quinolinones | Varies | Fragmentation often involves loss of substituents or CO. |

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for identifying an unknown quinolinone isomer using a combination of spectroscopic techniques.

G cluster_start Initial Analysis cluster_structure Structural Elucidation cluster_results Identification Unknown Unknown Quinolinone Isomer Sample MS Mass Spectrometry (MS) Unknown->MS Determine MW & Formula IR Infrared (IR) Spectroscopy Unknown->IR Identify Functional Groups (C=O, N-H) NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) MS->NMR IR->NMR Confirm Backbone & Substitution UV UV-Vis Spectroscopy NMR->UV Correlate with Conjugation System Isomer2 Identified as 2-Quinolinone Derivative NMR->Isomer2 Pattern matches 2-oxo structure Isomer4 Identified as 4-Quinolinone Derivative NMR->Isomer4 Pattern matches 4-oxo structure

Caption: Workflow for Spectroscopic Differentiation of Quinolinone Isomers.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the quinolinone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).[3]

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Solid (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Measurement : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3] Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) first and subtract it from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands corresponding to functional groups like C=O, N-H, C=C, and C-H bonds.

UV-Visible (UV-Vis) Absorption Spectroscopy
  • Sample Preparation : Prepare a stock solution of the quinolinone derivative in a UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a dilution to a final concentration (typically in the micromolar range) that yields an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[1]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[1]

  • Measurement : Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Scan the absorbance over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][8]

  • Sample Introduction : Introduce the sample directly into the ion source via a solid probe, or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7][8]

  • Ionization : For EI, a standard electron energy of 70 eV is typically used. For ESI, conditions (e.g., solvent, flow rate, capillary voltage) should be optimized for the analyte.[8]

  • Data Acquisition : Record the mass-to-charge ratio (m/z) of the resulting ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.[9] Tandem MS (MS/MS) can be used to analyze fragmentation patterns for more detailed structural information.[7]

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated quinolinone derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, we aim to illuminate the significant impact of fluorination on the therapeutic potential of this important class of heterocyclic compounds.

The introduction of fluorine into the quinolinone scaffold has been a transformative strategy in medicinal chemistry, leading to the development of potent therapeutic agents with enhanced pharmacological properties. This guide delves into a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of fluorinated quinolinones versus their non-fluorinated counterparts, highlighting the structural and mechanistic basis for their differential effects.

Anticancer Activity: Fluorination as a Potency Booster

Fluorination has been shown to significantly enhance the anticancer activity of quinolinone derivatives. This is often attributed to the unique properties of the fluorine atom, including its high electronegativity and ability to form strong bonds, which can alter the molecule's electronic properties, metabolic stability, and binding affinity to target proteins.

Recent studies have demonstrated that novel fluorinated quinoline analogues exhibit potent anticancer activity against various cancer cell lines, including triple-negative breast cancer (TNBC) cells.[1] For instance, certain fluorinated quinoline derivatives have shown IC50 values in the low micromolar range against MDA-MB-468 and MCF7 breast cancer cell lines, while their hydrolyzed, non-fluorinated analogues were found to be inactive.[1] This suggests that the presence of both the fluorine atom and the ester group is crucial for their cytotoxic effects.

The structure-activity relationship (SAR) studies reveal that the position of the fluorine substitution on the quinoline ring plays a critical role in determining the anticancer potency. For example, substitutions at the meta (3') or para (4') positions of a phenyl ring attached to the quinoline scaffold have been shown to yield significant potency.[1]

Compound IDSubstitutionCancer Cell LineIC50 (µM)
Fluorinated Quinolinone 1 3'-FluoroMDA-MB-4684.0
MCF710.5
Fluorinated Quinolinone 2 4'-FluoroMDA-MB-4685.0
MCF711.0
Fluorinated Quinolinone 3 3',4'-DifluoroMDA-MB-4684.0
MCF712.0
Non-Fluorinated Analog UnsubstitutedMDA-MB-468> 50
MCF7> 50

Table 1: Comparative anticancer activity (IC50 values) of fluorinated quinolinone derivatives and a non-fluorinated analog against breast cancer cell lines.

One of the proposed mechanisms for the anticancer activity of these compounds is the induction of reactive oxygen species (ROS), which can lead to cancer cell death.

anticancer_pathway Fluorinated Quinolinone Fluorinated Quinolinone Cancer Cell Cancer Cell Fluorinated Quinolinone->Cancer Cell Enters ROS Induction ROS Induction Cancer Cell->ROS Induction Induces Apoptosis Apoptosis ROS Induction->Apoptosis Leads to

Anticancer Mechanism of Fluorinated Quinolinones.

Antimicrobial Activity: The Fluoroquinolone Revolution

The most well-known and impactful application of fluorination in the quinolinone family is the development of fluoroquinolone antibiotics. The addition of a fluorine atom at the C6 position of the quinolone ring dramatically increases the antimicrobial activity and broadens the spectrum to include both Gram-positive and Gram-negative bacteria.[2][3] This strategic fluorination enhances the drug's penetration into the bacterial cell and its inhibitory effect on essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2][3]

In contrast, non-fluorinated quinolones, such as nalidixic acid, have a much narrower spectrum of activity, primarily limited to Gram-negative bacteria.[3] Comparative studies have consistently shown that fluoroquinolones like ciprofloxacin and levofloxacin are significantly more potent than their non-fluorinated predecessors.

CompoundOrganismMIC (µg/mL)
Ciprofloxacin (Fluorinated) E. coli0.015 - 0.25
S. aureus0.12 - 2.0
Levofloxacin (Fluorinated) E. coli0.03 - 0.5
S. aureus0.25 - 2.0
Nalidixic Acid (Non-fluorinated) E. coli1.0 - 16
S. aureusResistant

Table 2: Comparative Minimum Inhibitory Concentration (MIC) values of fluorinated and non-fluorinated quinolones against common bacterial pathogens.

The mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, repair, and recombination.

antimicrobial_workflow cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication_Block DNA Replication Blocked DNA_Gyrase->DNA_Replication_Block Topo_IV->DNA_Replication_Block Bacterial_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Death

Mechanism of Fluoroquinolone Action.

Anti-inflammatory Activity: An Emerging Area of Interest

The anti-inflammatory potential of both fluorinated and non-fluorinated quinolinones is an active area of research. While direct comparative studies are less common than in the fields of cancer and infectious diseases, available evidence suggests that fluorination can also modulate anti-inflammatory properties.

For instance, certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives, which are structurally related to quinolinones, have demonstrated potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[4] Similarly, some non-fluorinated quinazolinone analogs have also shown significant anti-inflammatory effects in in vivo models.[5] The structure-activity relationship appears to be complex, with the nature and position of various substituents on the quinolinone ring influencing the anti-inflammatory potency.[6]

Compound TypeKey Findings
Fluorinated Benzo[h]quinazolines Showed potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[4]
Non-fluorinated Quinazolinones Exhibited significant anti-inflammatory and analgesic activities in animal models.[5]

Table 3: Summary of anti-inflammatory activities of fluorinated and non-fluorinated quinolinone-related compounds.

A common mechanism underlying the anti-inflammatory effects of these compounds involves the inhibition of pro-inflammatory mediators and signaling pathways.

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Fluorinated Quinolinone Fluorinated Quinolinone Fluorinated Quinolinone->NF-kB Activation Inhibits

Anti-inflammatory Signaling Pathway Inhibition.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated quinolinones) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Agar Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Place paper disks impregnated with known concentrations of the fluorinated and non-fluorinated quinolinones onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: Interpret the results as susceptible, intermediate, or resistant based on established guidelines.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (fluorinated and non-fluorinated quinolinones) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion

The strategic incorporation of fluorine into the quinolinone scaffold has proven to be a highly effective strategy for enhancing biological activity. In the realm of anticancer and antimicrobial research, fluorination has led to the development of compounds with significantly improved potency and broader spectrum of action. While the role of fluorination in modulating anti-inflammatory activity is still being elucidated, it represents a promising avenue for future drug discovery efforts. This guide provides a foundational understanding of the comparative biological activities of fluorinated and non-fluorinated quinolinones, supported by quantitative data and standardized experimental protocols, to aid researchers in the rational design of next-generation therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions:

Based on data from related quinoline compounds, 4-Hydroxy-8-methoxyquinolin-2(1H)-one should be handled as a hazardous substance. Potential hazards associated with quinoline derivatives include:

  • Toxicity: Can be harmful or toxic if ingested.[1][2]

  • Irritation: May cause significant skin and eye irritation.[1]

  • Environmental Hazards: Many quinoline compounds are known to be highly toxic to aquatic life, with long-lasting effects.[1][2]

  • Allergic Reactions: Some derivatives may lead to allergic skin reactions.[2]

Due to these potential risks, it is imperative that this compound waste is never disposed of via standard drains or included with regular municipal trash.

Quantitative Data from Related Quinoline Compounds

To ensure safe handling, the following table summarizes key physical and hazard data from similar quinoline compounds. This information should be used as a guide in the absence of a specific SDS for this compound.

Property8-Hydroxyquinoline2-HydroxyquinolineThis compound
Physical State SolidSolidSolid[3]
Appearance White, Beige, Pale yellow[1][2]Light blue-
Melting Point 72 - 74 °C[1][2]197 - 200 °C245-248 °C[3]
Boiling Point 267 °C[1][2]-466.9±40.0 °C[3]
Solubility in Water Low water solubility[2]-Low solubility, almost insoluble in water[3]
Acute Oral Toxicity Category 3[2]--
Hazard Statements Toxic if swallowed, May cause an allergic skin reaction, Causes serious eye damage, May damage fertility or the unborn child, Very toxic to aquatic life with long lasting effects.[2]--

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on established best practices for handling hazardous chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Conduct all handling and waste collection activities within a well-ventilated fume hood to prevent inhalation of any dust or fumes.[1]

2. Waste Collection:

  • Solid Waste: Collect all solid waste, including residual amounts of the compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, robust, and sealable hazardous waste container.[4]

  • Liquid Waste: Should the compound be dissolved in a solvent, collect the solution in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams to prevent potentially hazardous reactions.[4]

3. Container Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label.

  • List all components in the container, including any solvents, with their approximate concentrations.

4. Storage:

  • Securely seal the hazardous waste container.

  • Store the container in a designated, cool, and dry secondary containment area away from incompatible materials.[5]

  • The storage area should be clearly marked as a hazardous waste accumulation site.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][6]

  • Under no circumstances should this chemical be discharged into the sewer system or disposed of in regular trash.[6]

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[4]

  • Wearing appropriate PPE, carefully sweep up the solid material and place it in the designated hazardous waste container.[1]

  • Clean the spill area with a suitable solvent and absorbent pads, collecting all cleaning materials as hazardous waste.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for the Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Review available SDS for related compounds) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Solid E Collect in Labeled Liquid Hazardous Waste Container C->E Liquid F Seal Container Securely D->F E->F G Store in Designated Secondary Containment Area F->G H Contact EHS or Licensed Disposal Service G->H I Arrange for Pickup and Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydroxy-8-methoxyquinolin-2(1H)-one. The following procedures are based on available data for structurally similar quinolinone derivatives and aim to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Assessment

Summary of Potential Hazards:

  • Acute oral toxicity.[1]

  • Serious eye irritation or damage.[1][3][4]

  • Skin irritation and potential for allergic skin reaction.[1][3]

  • May cause respiratory irritation.[5]

  • Potential for reproductive toxicity.[1]

  • Toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and changed immediately if contaminated.[6]To prevent skin contact, which can lead to irritation or allergic reactions.[1][3]
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[3][7][8]To protect eyes from dust particles and splashes, which can cause serious damage.[1]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.[6][8] Long pants and closed-toe, closed-heel shoes are mandatory.[6]To protect the skin from accidental contact with the chemical.
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if handling fine powders or if there is a risk of generating aerosols, especially outside of a chemical fume hood.[3][9]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for safely handling this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[10]

  • A certified chemical fume hood is the preferred workspace for all weighing and transfer operations to minimize inhalation exposure.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]

2. Handling:

  • Avoid the formation of dust and aerosols.[3][7]

  • Use non-sparking tools when handling the solid material.[9]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[7]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7]

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place, protected from light.[1][3]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For small spills of solid material, carefully sweep up the substance, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste.[9]

  • For larger spills, or if the material is in solution, absorb the spill with inert material and collect it for disposal.

  • Ensure the spill area is decontaminated after cleanup.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

1. Waste Segregation:

  • All waste containing this compound, including unused or expired material, contaminated labware (e.g., gloves, wipes, pipette tips), and empty containers, must be segregated as hazardous chemical waste.[9][11]

2. Waste Collection and Labeling:

  • Collect waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[9][11]

  • The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]

3. Final Disposal:

  • The recommended method for the disposal of this chemical is through a licensed and certified hazardous waste disposal company.[9][12]

  • Incineration at a permitted facility is often the preferred method for the destruction of such organic compounds.[9][12]

  • Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the drain.[12]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh and Transfer Weigh and Transfer Prepare Workspace->Weigh and Transfer Conduct Experiment Conduct Experiment Weigh and Transfer->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Decontaminate Workspace->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Dispose via Licensed Contractor Dispose via Licensed Contractor Store Waste->Dispose via Licensed Contractor

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.